molecular formula C127H213N43O43S B596439 BIOTINYL-PTH (44-68) (HUMAN) CAS No. 198341-96-7

BIOTINYL-PTH (44-68) (HUMAN)

Katalognummer: B596439
CAS-Nummer: 198341-96-7
Molekulargewicht: 3062.419
InChI-Schlüssel: KNZJHLRCXUSTMA-SWNHVPDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIOTINYL-PTH (44-68) (HUMAN) is a useful research compound. Its molecular formula is C127H213N43O43S and its molecular weight is 3062.419. The purity is usually 95%.
BenchChem offers high-quality BIOTINYL-PTH (44-68) (HUMAN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIOTINYL-PTH (44-68) (HUMAN) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

198341-96-7

Molekularformel

C127H213N43O43S

Molekulargewicht

3062.419

InChI

InChI=1S/C127H213N43O43S/c1-60(2)46-76(102(191)144-54-97(188)189)158-118(207)83(56-172)164-107(196)69(24-14-17-41-130)151-108(197)72(32-36-92(178)179)153-113(202)78(48-65-52-139-59-145-65)159-119(208)84(57-173)165-111(200)74(34-38-94(182)183)156-121(210)98(62(5)6)167-115(204)77(47-61(3)4)163-122(211)99(63(7)8)168-116(205)79(49-89(132)175)160-114(203)81(51-96(186)187)162-110(199)73(33-37-93(180)181)152-105(194)68(23-13-16-40-129)149-104(193)67(22-12-15-39-128)150-106(195)70(26-19-43-141-125(135)136)155-120(209)86-28-21-45-170(86)123(212)75(27-20-44-142-126(137)138)157-109(198)71(31-35-88(131)174)154-117(206)82(55-171)148-91(177)53-143-101(190)64(9)146-112(201)80(50-95(184)185)161-103(192)66(25-18-42-140-124(133)134)147-90(176)30-11-10-29-87-100-85(58-214-87)166-127(213)169-100/h52,59-64,66-87,98-100,171-173H,10-51,53-58,128-130H2,1-9H3,(H2,131,174)(H2,132,175)(H,139,145)(H,143,190)(H,144,191)(H,146,201)(H,147,176)(H,148,177)(H,149,193)(H,150,195)(H,151,197)(H,152,194)(H,153,202)(H,154,206)(H,155,209)(H,156,210)(H,157,198)(H,158,207)(H,159,208)(H,160,203)(H,161,192)(H,162,199)(H,163,211)(H,164,196)(H,165,200)(H,167,204)(H,168,205)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H4,133,134,140)(H4,135,136,141)(H4,137,138,142)(H2,166,169,213)/t64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-,100-/m0/s1

InChI-Schlüssel

KNZJHLRCXUSTMA-SWNHVPDRSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Significance of Mid-Region PTH Fragments in Humans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, mid-region and C-terminal fragments of parathyroid hormone (PTH) were largely dismissed as inactive byproducts of the metabolism of the full-length, 84-amino acid hormone. However, a growing body of evidence challenges this dogma, suggesting these fragments possess distinct biological activities, particularly in the context of chronic kidney disease (CKD) where they accumulate to significant levels. This technical guide provides an in-depth exploration of the generation, metabolism, and evolving understanding of the biological significance of mid-region PTH fragments. We will dissect the complexities of PTH immunoassays, detail the potential signaling pathways of these fragments, and provide validated experimental protocols for their investigation. This guide is intended for researchers, clinicians, and drug development professionals seeking to understand the nuanced role of PTH fragments in human physiology and pathophysiology.

Introduction: Beyond the Intact Hormone

Parathyroid hormone (PTH) is the principal endocrine regulator of calcium and phosphate homeostasis. The biologically active form, PTH(1-84), exerts its effects by binding to the type 1 PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor highly expressed in bone and kidney.[1] This interaction, primarily mediated by the N-terminal (1-34) region, triggers downstream signaling cascades that increase serum calcium and regulate bone turnover.[2][3]

However, the circulating pool of PTH is a heterogeneous mixture. In healthy individuals, inactive C-terminal fragments can constitute 70-95% of total immunoreactive PTH.[4] These fragments are generated both by direct secretion from the parathyroid gland and through peripheral metabolism, mainly in the liver's Kupffer cells.[2][5][6] While the N-terminal fragments are rapidly degraded, the C-terminal fragments, including mid-region species, are cleared by the kidneys and have a half-life 5 to 10 times longer than the intact hormone.[2][4] This disparity is dramatically amplified in patients with chronic kidney disease (CKD), leading to a massive accumulation of these fragments.[2][5][7]

The long-held view of these fragments as inert is now being questioned. Evidence suggests that certain C-terminal fragments, such as PTH(7-84), may exert biological effects that oppose those of PTH(1-84), potentially through a distinct C-PTH receptor.[4][8][9] This paradigm shift necessitates a deeper understanding of the entire PTH metabolome, not just the intact hormone, to accurately assess parathyroid status and its impact on end-organ function, particularly in renal disease.

Generation and Metabolism of PTH Fragments

The production of mid-region and C-terminal PTH fragments is a multi-step process involving both glandular secretion and peripheral metabolism.

  • Parathyroid Gland Secretion: The parathyroid glands secrete not only intact PTH(1-84) but also a variety of C-terminal fragments.[5][6] The ratio of secreted fragments to intact hormone is regulated by extracellular calcium levels; hypercalcemia favors the secretion of fragments.[2][6]

  • Peripheral Metabolism: After secretion, PTH(1-84) is rapidly cleared from circulation, primarily by the liver and kidneys. In the liver, Kupffer cells cleave the intact hormone into N-terminal and C-terminal fragments.[5][6] The N-terminal portions are degraded locally, while the C-terminal fragments re-enter circulation.[5][6]

  • Renal Clearance: The kidneys are the primary site for the clearance of C-terminal fragments.[2][5] This explains their profound accumulation in patients with impaired renal function.[3][10]

Mass spectrometry has been instrumental in identifying the specific fragments present in circulation. Studies have unequivocally identified fragments such as PTH(34-84), PTH(37-84), and PTH(38-84) in the plasma of both healthy individuals and patients with renal insufficiency.[11] The most studied large C-terminal fragment is PTH(7-84), which is often used as a representative of the "non-(1-84)" PTH forms.[9][12]

The Analytical Challenge: Measuring a Diverse Family of Peptides

The heterogeneity of circulating PTH fragments presents a significant analytical challenge, leading to the evolution of immunoassays over several generations.

Assay GenerationTarget EpitopesMeasuresKey Considerations
First Generation (RIA) Single antibody, typically against mid- or C-terminal regions.[13][14]Intact PTH and a wide array of inactive C-terminal fragments.[2][4]Largely obsolete due to poor specificity and correlation with biological activity.
Second Generation ("Intact" PTH) "Sandwich" assay with two antibodies: one captures the C-terminus (e.g., 39-84) and the other detects the N-terminus (e.g., 13-34).[4][13][14]Intact PTH(1-84) AND large, N-terminally truncated fragments like PTH(7-84).[4][7][15]The current clinical standard, but overestimates bioactive PTH in CKD due to fragment cross-reactivity.[3][10]
Third Generation ("Bioactive" PTH) "Sandwich" assay with a C-terminal capture antibody and a detection antibody highly specific for the extreme N-terminus (e.g., amino acids 1-4).[2][4]Specifically measures full-length PTH(1-84).[2][15]Provides a more accurate measure of the active hormone, with results typically 40-50% lower than 2nd gen assays in CKD patients.[14][16]
Fourth Generation (Mass Spec.) Based on mass-to-charge ratio.Can identify and quantify PTH(1-84) and a spectrum of specific fragments.[5][17]Considered a potential future reference method; provides unparalleled specificity but is not yet widely available for routine clinical use.[7][18]

Scientist's Note: The discrepancy between second and third-generation assays in CKD patients is a direct reflection of the biological reality: a large burden of N-terminally truncated fragments, like PTH(7-84), circulates in these individuals.[3][19] Understanding which assay is being used is critical for interpreting results and making clinical decisions.

Biological Activities and Signaling of Mid-Region/C-Terminal Fragments

While lacking the N-terminal domain required for canonical PTH1R activation, evidence suggests that C-terminal fragments are not biologically inert.[8][20]

Proposed Biological Effects:

  • Antagonism of PTH(1-84): Several studies have shown that C-terminal fragments can oppose the actions of intact PTH. In vivo, synthetic C-PTH fragments have been shown to decrease serum calcium and antagonize the calcemic response to PTH(1-84).[8]

  • Effects on Bone: In vitro, these fragments can inhibit bone resorption and promote osteocyte apoptosis, effects that are contrary to the classic actions of PTH.[8][21] This has led to the hypothesis that the balance between intact PTH and C-terminal fragments could be a key regulator of bone turnover.[8][20] The accumulation of these fragments in CKD may contribute to PTH resistance and adynamic bone disease.[8]

A Putative C-PTH Receptor: The biological effects of C-terminal fragments, which cannot bind the classical PTH1R, strongly imply the existence of a distinct C-PTH receptor.[4][6][8] While this receptor has not yet been cloned, its existence is supported by functional studies demonstrating specific binding and downstream effects of C-terminal ligands.[21]

Below is a conceptual diagram illustrating the distinct signaling pathways.

PTH_Signaling cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_Intra Intracellular PTH(1-84) PTH(1-84) PTH1R PTH1R PTH(1-84)->PTH1R N-Terminus Binding Mid/C-Fragments Mid-Region / C-Terminal Fragments (e.g., PTH(7-84)) C_PTHR Putative C-PTH Receptor Mid/C-Fragments->C_PTHR Binding Gs Gαs PTH1R->Gs Activation Unknown_Signal Unknown Signaling Pathway C_PTHR->Unknown_Signal Activates? AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Classic_Effects Classic PTH Effects (↑Ca2+, Bone Turnover) PKA->Classic_Effects Leads to Opposing_Effects Opposing Effects (↓ Bone Resorption, etc.) Unknown_Signal->Opposing_Effects Leads to?

Caption: Contrasting signaling of intact PTH and its fragments.

Experimental Protocols for the Study of Mid-Region PTH Fragments

Investigating the biological role of these fragments requires robust and validated methodologies.

Protocol: Differential Quantification of PTH(1-84) vs. Non-(1-84) Fragments by Sequential Immunoassays

This protocol allows for the estimation of non-(1-84) PTH fragment concentration using commercially available second and third-generation immunoassays.

Rationale: This method leverages the differential specificity of the two assay types. The third-generation assay measures only PTH(1-84), while the second-generation assay measures both PTH(1-84) and large N-terminally truncated fragments. The difference between the two results provides an estimate of the "non-(1-84)" fraction.[14]

Methodology:

  • Sample Collection & Handling (Pre-analytical Phase):

    • Collect whole blood in EDTA-containing tubes.

    • CRITICAL STEP: Place samples on ice immediately. PTH is temperature-labile.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Aliquot the resulting plasma into cryovials. Avoid repeated freeze-thaw cycles.

    • Store samples at -80°C until analysis.

  • Immunoassay Analysis:

    • Thaw plasma samples on ice.

    • Divide each sample into two aliquots.

    • Aliquot A: Analyze using a third-generation ("Bioactive") PTH assay according to the manufacturer's instructions. This yields the [PTH(1-84)].

    • Aliquot B: Analyze using a second-generation ("Intact") PTH assay according to the manufacturer's instructions. This yields the [Total iPTH].

  • Data Calculation & Interpretation:

    • Calculate the concentration of non-(1-84) fragments: [Non-(1-84) PTH] = [Total iPTH] - [PTH(1-84)]

    • Calculate the ratio of bioactive to total immunoreactive PTH: Ratio = [PTH(1-84)] / [Total iPTH]

    • Interpretation: In healthy individuals, this ratio is high. In patients with CKD, the ratio is significantly lower, reflecting the accumulation of non-(1-84) fragments.[3]

Self-Validation & Controls:

  • Run quality control materials with known low, medium, and high concentrations for both assays in every batch.

  • Analyze a pooled plasma sample from healthy volunteers and a pooled sample from CKD patients to establish expected ratios for your laboratory.

  • Ensure inter-assay coefficients of variation (CVs) are within the manufacturer's specified limits (typically <10%).

Caption: Workflow for differential PTH fragment analysis.

Protocol: Characterization of PTH Fragments by Immunoaffinity-Mass Spectrometry

Rationale: For definitive identification and structural characterization of specific mid-region and C-terminal fragments, mass spectrometry (MS) is the gold standard.[5][17] This protocol outlines a general workflow combining immunoaffinity enrichment with high-resolution MS.

Methodology:

  • Immunoaffinity Enrichment:

    • Couple a C-terminal specific anti-PTH antibody (e.g., targeting epitope 39-84) to magnetic beads or an affinity column.

    • Incubate prepared plasma samples with the antibody-coupled support to capture all C-terminally intact PTH species (both 1-84 and fragments).

    • Wash extensively with buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the captured PTH molecules using a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Immediately neutralize the eluate with a high pH buffer (e.g., Tris-HCl, pH 8.5).

  • Sample Preparation for MS:

    • Desalt and concentrate the eluate using a C18 ZipTip or similar solid-phase extraction method.

    • Elute directly onto a MALDI target plate with a suitable matrix (e.g., sinapinic acid) or into a vial for LC-MS analysis.

  • Mass Spectrometry Analysis:

    • For MALDI-TOF MS: Acquire a mass spectrum. The resulting peaks will correspond to the molecular weights of the captured PTH species.

    • For LC-MS/MS: Inject the sample onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) source on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate peptides by hydrophobicity.

    • Acquire full scan MS data to determine the mass-to-charge ratio of eluting peptides.

    • Perform tandem MS (MS/MS) on selected peptide ions to obtain fragmentation patterns, which can be used to confirm the amino acid sequence.

  • Data Analysis:

    • Compare the measured molecular weights (from MALDI or MS1 scans) to the theoretical masses of known and predicted PTH fragments.

    • Use sequencing software to match MS/MS fragmentation data against the human PTH(1-84) sequence to confirm fragment identity.

Clinical Significance and Future Directions

The biological activity of mid-region and C-terminal PTH fragments has profound clinical implications, especially in the management of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).

  • Rethinking PTH Targets: Current guidelines for managing CKD-MBD are based on second-generation "intact" PTH assays.[7] The significant contribution of potentially antagonistic fragments to these measurements may explain why PTH levels correlate poorly with the underlying bone histology (e.g., high turnover vs. adynamic bone disease).[5][20]

  • Therapeutic Potential: If C-terminal fragments indeed have anti-resorptive properties, they could represent a novel therapeutic target. Modulating the ratio of intact PTH to its fragments could be a new strategy for treating bone disease.

  • Diagnostic Advancement: The adoption of third-generation assays or, ultimately, mass spectrometry in clinical practice could provide a more accurate picture of bioactive PTH status, leading to more personalized and effective management of parathyroid disorders.[17][22]

Conclusion

The mid-region and C-terminal fragments of PTH are emerging from the shadow of the intact hormone as biologically significant molecules. No longer can they be considered mere metabolic waste. Their accumulation in renal disease and their potential to exert opposing effects on the PTH/PTH1R system challenge our fundamental understanding of calcium and bone metabolism. For researchers and drug developers, this complex biology opens new avenues for diagnostics and therapeutics. A comprehensive analysis that accounts for the full spectrum of circulating PTH molecules is essential for advancing the management of mineral and bone disorders.

References

  • PTH Assays: Understanding What We Have and Forecasting What We Will Have. PMC. [Link]

  • Parathyroid hormone assays and their clinical use. UpToDate. [Link]

  • Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. PMC. [Link]

  • Evolution and current state of assays for measuring parathyroid hormone. Biochemia Medica. [Link]

  • Renal clearance and assay interference of PTH fragments in chronic kidney disease. ResearchGate. [Link]

  • Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. PubMed. [Link]

  • Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure. Oxford Academic. [Link]

  • Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Oxford Academic. [Link]

  • Parathyroid hormone using second and third generation assays in patients with various stages of chronic kidney disease. Taylor & Francis Online. [Link]

  • Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. PMC. [Link]

  • Endosomal parathyroid hormone receptor signaling. American Journal of Physiology-Cell Physiology. [Link]

  • PTH/PTHrP Receptor Signaling, Allostery, and Structures. PMC. [Link]

  • Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology. PubMed. [Link]

  • Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis. MDPI. [Link]

  • Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications. PMC. [Link]

  • High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. PMC. [Link]

  • Clinical Guide to Parathyroid Hormone Assay: Different Forms of PTH and Their Detection by Whole (Bioactive) PTH and I-PTH Immunometric Assays. Musculoskeletal Key. [Link]

  • Secretion and metabolism of PTH. ResearchGate. [Link]

  • Effects of parathyroidectomy on plasma PTH fragments and heart rate variability in stage 5 chronic kidney disease patients. Taylor & Francis Online. [Link]

  • PARATHYROID HORMONE RECEPTORS. Oncohema Key. [Link]

  • Metabolism and effects of different PTH fragments on multisystem in CKD patients. Nature. [Link]

  • A study on the biological significance of midregion and intact parathyroid hormone in hemodialysis patients. PubMed. [Link]

  • A midregion parathyroid hormone-related peptide mobilizes cytosolic calcium and stimulates formation of inositol trisphosphate in a squamous carcinoma cell line. PubMed. [Link]

  • Physiological roles of parathyroid hormone-related protein. PMC. [Link]

  • Using Mass Spectrometry to Improve PTH Identification and Test Accuracy. Technology Networks. [Link]

  • Methods of assaying PTH fragments. ResearchGate. [Link]

  • Structure of non-(1-84) PTH fragments secreted by parathyroid glands in primary and secondary hyperparathyroidism. PubMed. [Link]

  • Midregion Parathyroid Hormone-Related Protein Inhibits Growth and Invasion In Vitro and Tumorigenesis In Vivo of Human Breast Cancer Cells. Journal of Bone and Mineral Research. [Link]

  • Parathyroid hormone assays and their clinical use. UpToDate. [Link]

  • Carboxyl-terminal parathyroid hormone fragments: biologic effects. PubMed. [Link]

  • PTH(1–84)/PTH(7–84): a balance of power. American Physiological Society. [Link]

  • Identification of Carboxyl-Terminal Peptide Fragments of Parathyroid Hormone in Human Plasma at Low-Picomolar Levels by Mass Spectrometry. ACS Publications. [Link]

  • Receptors for PTH and PTHrP: their biological importance and functional properties. American Physiological Society. [Link]

  • Structure of non-(1-84) PTH fragments secreted by parathyroid glands in primary and secondary hyperparathyroidism. ResearchGate. [Link]

  • Humoral Hypercalcemia of Malignancy: The Case for Parathyroid Hormone-Related Protein, With Caveats. AACC. [Link]

  • Significance of Bio-intact PTH(1–84) assay in hemodialysis patients. Semantic Scholar. [Link]

  • Parathyroid Hormone (PTH): Understanding Bio-Intact 1-84. National Library of Indonesia. [Link]

Sources

chemical properties of Biotinyl-PTH (44-68) human

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Handling, and Assay Utility[1][2]

Executive Summary

Biotinyl-PTH (44-68) Human is a synthetic, mid-region fragment of the human parathyroid hormone (hPTH), modified with a biotin conjugate to facilitate non-radioactive detection and capture. While the N-terminal (1-34) fragment is responsible for the classical biological activity of PTH via the PTH-1 receptor, the mid-region (44-68) serves as a critical biomarker for studying PTH metabolism, clearance, and the accumulation of C-terminal fragments in renal failure. This guide details the chemical properties, handling protocols, and assay logic for utilizing this specific conjugate in high-sensitivity immunometric research.

Part 1: Molecular Identity & Physicochemical Profile

The utility of Biotinyl-PTH (44-68) relies on its specific amino acid composition, which dictates its solubility, stability, and immunoreactivity.

1.1 Chemical Specifications
  • Peptide Sequence (Human): Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly[1]

  • One-Letter Code: RDAGSQRPRKKEDNVLVESHEKSLG

  • Length: 25 Amino Acids

  • N-Terminal Modification: Biotinylation (typically via amide bond to

    
    -amino group of Arg44).
    
  • C-Terminal: Free acid (standard) or Amide (depending on synthesis target; free acid is native).

1.2 Quantitative Data Profile
PropertyValue / CharacteristicTechnical Note
Molecular Weight (Peptide) ~2836.1 DaMonoisotopic mass of the peptide chain only.
Molecular Weight (Conjugate) ~3062.4 DaPeptide + Biotin (244.3 Da) -

(18.0 Da).
Isoelectric Point (pI) ~8.5 - 9.5 (Estimated)Highly basic due to high Arginine (3) and Lysine (3) content relative to acidic residues.
Hydrophobicity Moderate to LowContains a hydrophobic core (Val-Leu-Val) but flanked by highly polar/charged termini.
Solubility Water / 1% Acetic AcidSoluble in aqueous buffers, but acidic conditions aid initial dissolution due to basic pI.
Purity Standard

95% (HPLC)
Essential to avoid competition from non-biotinylated truncated species.
1.3 Structural Biology & Biotinylation Mechanics

The biotin moiety is covalently attached to the N-terminus (Arg44). This positioning is strategic:

  • Epitope Preservation: The 44-68 region contains specific epitopes recognized by "mid-region" antibodies. N-terminal labeling minimizes steric interference with antibodies binding to the central or C-terminal zones of this fragment.

  • Orientation: When captured by a Streptavidin-coated surface, the peptide projects outward, exposing the 50-68 sequence for antibody recognition.

Graphviz Diagram 1: Biotin-PTH Conjugate Structure & Logic

BiotinPTH_Structure cluster_properties Functional Zones Biotin Biotin Moiety (Detection Handle) Linker Amide Bond / Spacer (Steric Freedom) Biotin->Linker Conjugation Arg44 Arg-44 (N-Term) (Attachment Site) Linker->Arg44 Covalent Attachment MidRegion Residues 45-60 (Hydrophobic Core) Arg44->MidRegion Peptide Bond CTerm Gly-68 (C-Term) (Free Acid) MidRegion->CTerm Peptide Bond

Caption: Structural schematic of Biotinyl-PTH (44-68) showing the N-terminal conjugation site, preserving the C-terminal epitope for antibody binding.

Part 2: Handling, Reconstitution, & Stability

The high basicity of the 44-68 fragment (rich in Arg/Lys) requires specific handling to prevent aggregation or adsorption to vessel walls.

2.1 Reconstitution Protocol

Critical Directive: Do not reconstitute directly in neutral phosphate-buffered saline (PBS) or alkaline buffers. The peptide's positive charge at neutral pH can lead to rapid adsorption to glass or polystyrene.

  • Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Initial Dissolution (The "Acid Drop" Method):

    • Add 0.1 M Acetic Acid or 0.1% TFA (Trifluoroacetic acid) in water to the vial.

    • Target concentration: 1.0 mg/mL.

    • Why? Acidic pH protonates the side chains, maximizing solubility and repulsion between peptide molecules to prevent aggregation.

  • Dilution:

    • Dilute this stock solution to working concentrations (e.g., 10-100 ng/mL) using a buffer containing a carrier protein (e.g., PBS + 0.1% BSA or HSA).

    • Why? The carrier protein coats the plasticware, preventing the low-concentration PTH fragment from sticking to the tube.

2.2 Storage & Stability[2][3][4]
  • Lyophilized: Stable at -20°C for 12+ months. Desiccation is mandatory.

  • Reconstituted Stock: Aliquot immediately. Stable at -80°C for 3-6 months.

  • Freeze-Thaw: Avoid >2 cycles. The biotin-peptide bond is stable, but the peptide itself can undergo deamidation (Asn57) or oxidation (His63) if repeatedly stressed.

Part 3: Application Logic (Immunoassays)

Biotinyl-PTH (44-68) is primarily used in Competitive Immunoassays or as a Capture Antigen in epitope mapping. It serves as a synthetic proxy for the mid-region of the intact hormone.

3.1 The "Mid-Region" Problem

In chronic kidney disease (CKD), the kidneys fail to clear C-terminal PTH fragments. These fragments accumulate and can cross-react in older assays.

  • Intact PTH (1-84): Biologically active.[4][5]

  • Mid-Region Fragments (e.g., 44-68 containing): Often inactive but immunoreactive.

  • Role of Biotinyl-PTH (44-68): It allows researchers to specifically quantify antibodies that target this accumulation or to block such antibodies to ensure specificity for intact PTH.

3.2 Assay Workflow: Competitive ELISA

In this setup, Biotinyl-PTH (44-68) competes with native PTH fragments in a sample for binding to a limited amount of anti-mid-region antibody.

Graphviz Diagram 2: Competitive Immunoassay Workflow

Assay_Workflow Step1 1. Immobilization Streptavidin Plate + Biotin-PTH(44-68) Step3 3. Antibody Introduction (Anti-PTH 44-68 Antibody) Step1->Step3 Solid Phase Antigen Step2 2. Sample Addition (Patient Serum containing Native PTH) Step2->Step3 Liquid Phase Antigen Step4 4. Competition Native PTH vs. Biotin-PTH compete for Ab Step3->Step4 Equilibrium Binding Step5 5. Detection Secondary Ab (HRP-labeled) Step4->Step5 Wash & Detect Result Signal Inversely Proportional to Sample PTH Concentration Step5->Result

Caption: Competitive ELISA workflow where Biotinyl-PTH (44-68) acts as the solid-phase anchor. High sample PTH results in low signal.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Biotin (CID 171548). Retrieved from [Link]

  • Segre, G. V., & Potts, J. T.[6] Jr. (1989). Differential diagnosis of hypercalcemia: Methods and clinical applications of parathyroid hormone assays. In L. J. DeGroot (Ed.), Endocrinology (2nd ed., p. 984).[6] W.B. Saunders.

  • Gao, P., et al. (1988). Immunochemiluminometric assay for simultaneously measuring whole-molecule and amino-terminal fragments of human parathyrin. Clinical Chemistry. (Contextual citation regarding mid-region assay specificity).

Sources

The Mid-Region PTH (44-68) Fragment: A Technical Guide for Bone Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the parathyroid hormone (PTH) fragment (44-68), moving beyond a surface-level overview to offer researchers, scientists, and drug development professionals a nuanced understanding of its role and significance in the complex landscape of bone metabolism. While the N-terminal fragment of PTH is widely recognized for its anabolic effects, the mid-region and C-terminal fragments, including PTH (44-68), present a more intricate and evolving area of investigation. This document will dissect the current scientific understanding, highlighting its primary role as a biomarker and its utility in diagnostics, while also exploring the ongoing research into its potential, though less understood, biological functions.

Deconstructing Parathyroid Hormone: Beyond the Anabolic N-Terminus

Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate homeostasis, exerting its effects predominantly on bone and kidney.[1][2] The full-length hormone is an 84-amino acid polypeptide, but it is rapidly metabolized into various fragments.[3][4] The biological activity has been classically attributed to the N-terminal region, with the PTH (1-34) fragment (Teriparatide) being an FDA-approved anabolic agent for osteoporosis.[5][6] This fragment signals through the PTH receptor type 1 (PTH1R), a G-protein coupled receptor, to stimulate bone formation when administered intermittently.[7][8][9]

In contrast, C-terminal and mid-region fragments, which constitute the majority of circulating PTH, have historically been considered biologically inactive. However, emerging evidence suggests they may have their own physiological roles, potentially opposing the actions of the full-length and N-terminal fragments.[1][3] The PTH (44-68) fragment resides within this mid-region and has become a focal point for both diagnostic assay development and research into the broader implications of PTH metabolism.

PTH (44-68) as a Critical Analyte in Immunoassays

A primary and well-established role of the PTH (44-68) fragment is in the development of immunoassays for the measurement of mid-region PTH.[10] These assays are crucial for diagnosing and monitoring various metabolic bone diseases.

The Evolution of PTH Assays

The measurement of PTH has evolved through several generations of assays, each with varying specificities for different fragments.

Assay GenerationTarget AnalyteClinical Significance
First Generation C-terminal and mid-region fragmentsProne to inaccuracies due to the measurement of biologically inactive fragments.
Second Generation ("Intact" PTH) PTH (1-84) and large C-terminal fragments (e.g., PTH 7-84)Improved clinical utility, but still detects some inactive fragments.[11]
Third Generation ("Bioactive" PTH) Full-length PTH (1-84) onlyDesigned to measure only the biologically active form of the hormone.[12]
Mid-Region Assays Fragments containing the 44-68 sequenceUsed to assess parathyroid gland secretory activity and investigate the role of PTH fragments in disease.[10]
Protocol: Development of a Radioimmunoassay for Mid-Region PTH

The following provides a generalized, conceptual protocol for the development of a radioimmunoassay (RIA) using a synthetic PTH (44-68) fragment.

Objective: To create a competitive binding assay to quantify PTH fragments containing the 44-68 sequence in patient serum.

Materials:

  • Synthetic human PTH (44-68) peptide

  • Radioiodine (¹²⁵I)

  • Polyclonal or monoclonal antibodies raised against PTH (44-68)

  • Standard solutions of known PTH (44-68) concentrations

  • Patient serum samples

  • Assay buffer

  • Separating agent (e.g., dextran-coated charcoal)

  • Gamma counter

Methodology:

  • Radiolabeling: The synthetic PTH (44-68) peptide is radiolabeled with ¹²⁵I to create a tracer.

  • Antibody Generation: Antibodies specific to the PTH (44-68) fragment are produced by immunizing an animal model with the synthetic peptide.

  • Assay Procedure:

    • A fixed amount of ¹²⁵I-labeled PTH (44-68) and a specific dilution of the anti-PTH (44-68) antibody are incubated with either:

      • Standard solutions of unlabeled PTH (44-68) of known concentrations.

      • Patient serum samples.

    • During incubation, the unlabeled PTH (from standards or patient samples) and the ¹²⁵I-labeled PTH (tracer) compete for binding to the limited number of antibody binding sites.

  • Separation: After incubation, a separating agent is added to precipitate the antibody-bound PTH, separating it from the unbound fraction.

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

  • Standard Curve and Quantification: A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled PTH standards. The concentration of PTH (44-68) in patient samples is then determined by interpolating their bound tracer percentage on the standard curve.

The Enigmatic Biological Role of PTH (44-68) in Bone Metabolism

While the utility of PTH (44-68) in immunoassays is clear, its direct biological function in bone metabolism remains an area of active investigation with limited conclusive evidence. Unlike the N-terminal fragment, there is currently no well-defined receptor or signaling pathway specifically for the PTH (44-68) fragment in bone cells.

Association with Osteoarticular Pathologies

Several clinical studies have identified a correlation between elevated levels of circulating PTH fragments containing the 44-68 region and certain osteoarticular disorders.

  • Genetic Hemochromatosis: Patients with this iron overload syndrome have been found to have elevated levels of PTH (44-68), which correlate with the number of damaged joints.[13] This suggests a potential, though undefined, role for this fragment in the joint-related complications of the disease.

  • Idiopathic Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition Disease: Elevated serum concentrations of mid-region PTH fragments containing the 44-68 sequence have also been observed in patients with this condition, suggesting a possible link to the associated joint disorders.[14]

It is crucial to note that these studies demonstrate a correlation, not a causative link. The elevated levels of these fragments could be a consequence of the underlying disease or a contributing factor to the pathology.

Investigating the Functional Effects of PTH (44-68): An Experimental Workflow

To elucidate a potential direct biological role of the PTH (44-68) fragment, a series of in vitro experiments targeting primary bone cells would be necessary.

Hypothesis: The PTH (44-68) fragment directly modulates the activity of osteoblasts and osteoclasts.

Experimental Models:

  • Primary human or murine osteoblasts

  • Primary human or murine osteoclast precursors (bone marrow macrophages)

Workflow:

ExperimentalWorkflow

Caption: Experimental workflow to investigate the direct effects of PTH (44-68) on bone cells.

Future Directions and Unanswered Questions

The study of the PTH (44-68) fragment is a frontier in bone metabolism research. While its role as a diagnostic marker is established, its biological function remains largely undefined. Key questions for future research include:

  • Does a specific receptor for PTH (44-68) exist on bone cells? Identifying a receptor would be a major breakthrough in understanding its mechanism of action.

  • How does PTH (44-68) interact with other PTH fragments and signaling pathways? It may act as a modulator of the canonical PTH signaling pathway.

  • What is the precise role of elevated PTH (44-68) in the pathophysiology of osteoarticular diseases? Further research is needed to move from correlation to causation.

  • Can PTH (44-68) be a therapeutic target? Depending on its biological activity, it could be a target for novel therapies for bone and joint diseases.

Conclusion

The PTH (44-68) fragment represents a significant piece of the complex puzzle of parathyroid hormone's role in bone metabolism. While the N-terminal fragments have been the focus of anabolic therapies, the mid-region and C-terminal fragments are gaining recognition for their potential diagnostic and biological importance. For researchers and drug development professionals, understanding the nuances of PTH fragmentation and the specific roles of fragments like PTH (44-68) is essential for developing the next generation of diagnostics and therapeutics for metabolic bone diseases. The journey to fully elucidate the function of this enigmatic fragment is ongoing, promising to reveal new layers of complexity in the regulation of skeletal health.

References

  • Divieti, P., & Bringhurst, F. R. (2006). The parathyroid hormone: a critical bridge between bone metabolism and cardiovascular disease. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(3), 231–239. [Link]

  • D'Amour, P., & Brossard, J. H. (2006). Influence of the parathyroid glands on bone metabolism. Nephrologie & Therapeutique, 2 Suppl 3, S138-44. [Link]

  • Silva, B. C., & Bilezikian, J. P. (2015). Parathyroid hormone: anabolic and catabolic actions on the skeleton. Current opinion in pharmacology, 22, 41–50. [Link]

  • Jilka, R. L. (2010). Continuous Elevation of PTH Increases the Number of Osteoblasts via Both Osteoclast-Dependent and -Independent Mechanisms. Journal of Bone and Mineral Research, 25(11), 2446–2458. [Link]

  • Whitfield, J. F., & Maclean, S. (2003). The effects of parathyroid hormone fragments on bone formation and their lack of effects on the initiation of colon carcinogenesis in rats as indicated by preneoplastic aberrant crypt formation. Cancer letters, 200(2), 147–154. [Link]

  • Li, M., & Li, Y. (2020). Metabolism and effects of different PTH fragments on multisystem in CKD patients. ResearchGate. [Link]

  • Dempster, D. W., & Bilezikian, J. P. (2012). Parathyroid hormone: anabolic and catabolic actions on the skeleton. Best practice & research. Clinical endocrinology & metabolism, 26(6), 803–814. [Link]

  • Toro-Londoño, M. A., & Riancho, J. A. (2021). Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss. Aging, 13(24), 25776–25791. [Link]

  • Datta, N. S., & Abou-Samra, A. B. (2009). PTH Signaling and Epigenetic Control of Bone Remodeling. Annals of the New York Academy of Sciences, 1154, 118–127. [Link]

  • Swarthout, J. T., & Partridge, N. C. (2002). Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. Frontiers in Bioscience, 7, d1497-508. [Link]

  • Martin, T. J. (2014). Regulation of Bone Remodeling by Parathyroid Hormone. Critical Reviews in Eukaryotic Gene Expression, 24(4), 285–295. [Link]

  • Goltzman, D. (2018). Catabolic and anabolic actions of parathyroid hormone on the skeleton. Annals of the New York Academy of Sciences, 1415(1), 27–34. [Link]

  • Jilka, R. L., & Weinstein, R. S. (2007). INTERMITTENT PTH STIMULATES PERIOSTEAL BONE FORMATION BY ACTIONS ON POST-MITOTIC PREOSTEOBLASTS. Journal of Bone and Mineral Research, 22(1), 58–65. [Link]

  • Turner, C. H., & Robling, A. G. (2003). Parathyroid Hormone Enhances Mechanically Induced Bone Formation, Possibly Involving L-Type Voltage-Sensitive Calcium Channels. Endocrinology, 144(4), 1226–1233. [Link]

  • Marx, S. J., & Sharp, M. E. (1982). Radioimmunoassay for the middle region of human parathyroid hormone: studies with a radioiodinated synthetic peptide. The Journal of clinical endocrinology and metabolism, 54(4), 835–842. [Link]

  • Datta, N. S., & Abou-Samra, A. B. (2009). PTH and PTHrP Signaling in Osteoblasts. Cellular Signalling, 21(9), 1245–1254. [Link]

  • Wein, M. N. (2018). Parathyroid Hormone Signaling in Osteocytes. JBMR Plus, 2(1), 6–15. [Link]

  • Guggenbuhl, P., & Deugnier, Y. (2007). Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. Joint, bone, spine: revue du rhumatisme, 74(2), 159–164. [Link]

  • Cavalier, E., & Delanaye, P. (2012). PTH Assays: Understanding What We Have and Forecasting What We Will Have. Journal of Biomedicine and Biotechnology, 2012, 963497. [Link]

  • Scantibodies Laboratory, Inc. (2005). Intact PTH Assay. [Link]

  • Li, J. Y., & Pacifici, R. (2020). Parathyroid hormone–dependent bone formation requires butyrate production by intestinal microbiota. The Journal of clinical investigation, 130(4), 1767–1781. [Link]

  • Medicosis Perfectionalis. (2023, October 24). The Parathyroid Hormone | PTH | Calcium Regulation | Endocrine Physiology [Video]. YouTube. [Link]

  • Guggenbuhl, P., & Chales, G. (2007). Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? Clinical and experimental rheumatology, 25(6), 878–883. [Link]

  • Bellido, T. (2013). Effects of PTH on osteocyte function. Bone, 54(2), 250–257. [Link]

  • Raschke, M. J., & Garcia, P. (2015). Parathyroid hormone stimulates bone regeneration in an atrophic non-union model in aged mice. European cells & materials, 30, 268–281. [Link]

  • Hock, J. M. (2005). Anabolic actions of PTH in the skeletons of animals. ResearchGate. [Link]

  • den Heijer, M., & de Boer, H. (2020). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine reviews, 41(6), bnaa023. [Link]

  • Glantschnig, H., & Rauner, M. (2011). Parathyroid Hormone (PTH)–Induced Bone Gain Is Blunted in SOST Overexpressing and Deficient Mice. Journal of Bone and Mineral Research, 26(4), 859–871. [Link]

  • Bellido, T. (2013). NIH Public Access. IU Indianapolis ScholarWorks. [Link]

  • Pineda, C., & Kallabis, B. (2022). Challenges in establishing animal models for studying osteoimmunology of hypoparathyroidism. Frontiers in Endocrinology, 13, 969420. [Link]

  • Sponsiello, M., & Scillitani, A. (2023). In Vitro Effects of PTH (1-84) on Human Skeletal Muscle-Derived Satellite Cells. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • National Library of Medicine (U.S.). (2015). The Impact of Parathyroid Hormone (PTH) on Craniofacial Osseous Regeneration in Bone. ClinicalTrials.gov. [Link]

  • Wittkowske, C., & van Osch, G. J. V. M. (2016). In Vitro Bone Cell Models: Impact of Fluid Shear Stress on Bone Formation. Frontiers in Bioengineering and Biotechnology, 4, 87. [Link]

  • Wittkowske, C., & van Osch, G. J. V. M. (2016). In Vitro Bone Cell Models: Impact of Fluid Shear Stress on Bone Formation. ResearchGate. [Link]

  • Roth, H. J., & Armbruster, F. P. (2012). Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? PLoS ONE, 7(7), e40242. [Link]

Sources

Technical Guide: Metabolic Clearance Rate of Human PTH 44-68 Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic clearance rate (MCR) of human Parathyroid Hormone fragment 44-68 (hPTH 44-68) represents a critical pharmacokinetic parameter in understanding calcium homeostasis and renal pathophysiology. Unlike the biologically active N-terminal (1-34) or the rapidly degraded intact hormone (1-84), the mid-region 44-68 peptide functions as a metabolically stable core .

This guide details the physiological fate of hPTH 44-68, establishing that its clearance is exclusively renal , dependent almost entirely on glomerular filtration. Consequently, its accumulation serves as a sensitive, inverse proxy for Glomerular Filtration Rate (GFR), making it a significant confounder in second-generation "intact" PTH immunoassays and a potential biomarker for renal osteodystrophy.

Physiological Context: The "Stable Core" Hypothesis

To understand the MCR of hPTH 44-68, one must first decouple it from the metabolism of the intact hormone.

The Metabolic Generation

Intact PTH (1-84) is secreted by the parathyroid glands and undergoes rapid peripheral metabolism, primarily in the liver (Kupffer cells) and kidney.

  • N-terminal proteolysis: The liver cleaves the intact hormone. The bioactive N-terminal fragment (approx. 1-34) is either degraded in situ or released and cleared within minutes.

  • C-terminal/Mid-region release: The remaining C-terminal fragments (C-PTH), which invariably contain the 44-68 mid-region, are released back into circulation.

Structural Stability

Research indicates that hPTH 44-68 lacks the specific cleavage sites required for the rapid enzymatic degradation seen with hPTH 1-34.

  • Plasma Stability: In vitro incubation of radiolabeled hPTH 44-68 in human plasma at 37°C shows negligible degradation over 24–72 hours, contrasting sharply with the 2–4 minute half-life of intact PTH [1].

  • Implication: The MCR of hPTH 44-68 is not determined by enzymatic catabolism but by physical removal mechanisms .

Mechanisms of Clearance: Renal vs. Hepatic[1][2]

The clearance of hPTH 44-68 follows a distinct "Renal-Dominant" pathway.

Hepatic Exclusion

Unlike intact PTH, the 44-68 fragment is not cleared by the liver. Hepatic extraction studies demonstrate that while the liver extracts ~40% of intact PTH per pass, it has near-zero extraction efficiency for mid-region and C-terminal fragments [2].

Renal Filtration (The Rate-Limiting Step)

The kidney is the sole organ responsible for the clearance of hPTH 44-68.

  • Glomerular Filtration: As a peptide of approximately 2,800 Da, hPTH 44-68 is freely filtered across the glomerular basement membrane.

  • Tubular Handling: Unlike hPTH 1-34 (which undergoes extensive peritubular uptake and hydrolysis), the mid-region fragments rely on luminal uptake. However, in advanced Chronic Kidney Disease (CKD), the capacity for tubular catabolism is overwhelmed or bypassed.

Visualization of Metabolic Pathway

PTH_Metabolism Parathyroid Parathyroid Gland IntactPTH Intact PTH (1-84) T1/2: 2-4 min Parathyroid->IntactPTH Secretion Liver Liver (Kupffer Cells) IntactPTH->Liver Hepatic Uptake (40%) Kidney Kidney (Glomerular Filtration) IntactPTH->Kidney Renal Uptake Fragment4468 hPTH 44-68 (Mid-Region) T1/2: Hours Liver->Fragment4468 Proteolysis & Release Kidney->Fragment4468 Generation (Minor) Urine Urine/Tubular Catabolism Kidney->Urine Excretion Circulation Systemic Circulation Circulation->Kidney Filtration Fragment4468->Circulation Recirculation

Figure 1: Differential handling of Intact PTH vs. Mid-region 44-68. Note the liver generates but does not clear the 44-68 fragment.

Quantitative Pharmacokinetics

The MCR of hPTH 44-68 is inextricably linked to renal function. In healthy individuals, the clearance rate approaches the Glomerular Filtration Rate (GFR).

Comparative Clearance Rates[3]
Peptide SpeciesPrimary Clearance OrganMetabolic Clearance Rate (mL/min/kg)Half-Life (T1/2)Effect of Renal Failure
hPTH 1-84 (Intact) Liver & Kidney10 – 152 – 4 minModerate Increase
hPTH 1-34 (N-Term) Liver & Bone & Kidney15 – 202 – 5 minMinimal Change
hPTH 44-68 (Mid) Kidney (Exclusive) 1.5 – 2.5 (approx. GFR) 2 – 4 hours Exponential Accumulation

Data synthesized from Segre et al. and Martin et al. [3, 4].

The CKD Multiplier Effect

In patients with Stage 4-5 CKD (GFR < 30 mL/min), the MCR of hPTH 44-68 drops precipitously.

  • Mechanism: As GFR declines, the filtration of the mid-region fragment decreases linearly.

  • Result: Serum concentrations of 44-68 can rise to 10-50 times the upper limit of normal, far outstripping the rise in intact PTH. This accumulation causes "non-suppressible" immunoreactivity in standard assays.

Experimental Protocol: Measuring MCR of hPTH 44-68

To determine the MCR of this specific peptide, a "Self-Validating" infusion protocol is required. This method distinguishes exogenous 44-68 from endogenous background using Mass Spectrometry (LC-MS/MS), which is superior to cross-reacting immunoassays.

Reagents and Preparation
  • Analyte: Synthetic hPTH 44-68 (Acetate salt), >98% purity.

  • Tracer: Stable isotope-labeled hPTH 44-68 (incorporating

    
     at Leucine-50 and Valine-60) to differentiate from endogenous peptide.
    
  • Vehicle: 0.9% Saline with 0.1% Human Serum Albumin (HSA) to prevent adsorption to tubing (Critical Step).

Step-by-Step Infusion Workflow
  • Baseline Collection: Collect blood samples at t=-15 and t=0 min to establish endogenous mid-region background (using LC-MS/MS).

  • Priming Dose (Bolus): Administer an intravenous bolus of labeled hPTH 44-68 (e.g., 50 pmol/kg) to rapidly reach steady-state.

  • Constant Infusion: Immediately follow with a constant infusion at 2 pmol/kg/min for 120 minutes.

  • Steady State Verification: Sample plasma at t=90, 100, 110, and 120 min.

    • Validation: The concentration variance between these points must be <10% to confirm steady state (

      
      ).
      
  • Decay Phase: Stop infusion at t=120. Collect samples at +2, +5, +10, +30, +60, +120, +240 min to calculate half-life.

Analytical Detection (LC-MS/MS)
  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges to isolate the peptide.

  • Chromatography: C18 Reverse-phase column; Gradient elution with Acetonitrile/Water/Formic Acid.

  • Transitions: Monitor specific precursor-to-product ion transitions for hPTH 44-68 (e.g., triply charged precursor).

Calculation

Calculate MCR using the Steady State equation:



Result is expressed in mL/min/kg.
Workflow Visualization

Protocol_Workflow Prep Peptide Prep (13C-Labeled 44-68) Infusion Constant Infusion (2 pmol/kg/min) Prep->Infusion Sampling Serial Blood Sampling (t=90-120 min for Css) Infusion->Sampling Steady State SPE Solid Phase Extraction (Cation Exchange) Sampling->SPE LCMS LC-MS/MS Analysis (Targeted Proteomics) SPE->LCMS Calc Calculate MCR (Rate / Css) LCMS->Calc

Figure 2: Experimental workflow for determining MCR using stable isotope dilution mass spectrometry.

Clinical Implications & Assay Interference[4]

The "Non-1-84" Problem

In clinical practice, "Intact" PTH assays (2nd Generation) use antibodies that target the N-terminus and the C-terminus.[1] However, the C-terminal antibody often recognizes the 44-68 region.

  • Issue: In renal failure, hPTH 44-68 accumulates. The assay detects this fragment as "Intact PTH," leading to falsely elevated results.

  • Solution: 3rd Generation assays (Bio-Intact) target the extreme N-terminus (1-4), excluding fragments starting at amino acid 7 or later (including 44-68) [5].

Biomarker Potential

Elevated hPTH 44-68 is not merely artifactual; it is a direct biological readout of reduced renal filtration. It correlates strongly with bone turnover markers in dialysis patients, often better than 1-84 levels, as it reflects the chronic burden of parathyroid hyperactivity coupled with renal retention.

References

  • Roos, B. A., et al. (1981). "Radioimmunoassay for the middle region of human parathyroid hormone: studies with a radioiodinated synthetic peptide." Journal of Clinical Endocrinology & Metabolism. Link

  • Martin, K. J., et al. (1977). "Metabolism of human PTH by the kidney and the liver." Hormone and Metabolic Research. Link

  • Segre, G. V., et al. (1981).[2] "Accumulation of a Non-(1-84) Molecular Form of Parathyroid Hormone (PTH) Detected by Intact PTH Assay in Renal Failure." Clinical Chemistry. Link

  • Cavalier, E., et al. (2021). "Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure." Clinical Chemistry. Link

  • Souberbielle, J. C., et al. (2010). "Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications." Toxins. Link

Sources

Methodological & Application

Application Note: Immunohistochemical Detection of Parathyroid Hormone Mid-Region (PTH 44-68)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The immunohistochemical detection of Parathyroid Hormone (PTH) is a cornerstone in the differential diagnosis of parathyroid versus thyroid neoplasms. While "intact" PTH (1-84) is the bioactive hormone, the mid-region fragment (residues 44-68) represents a highly stable epitope that persists even when the labile N-terminal is degraded.

In chronic kidney disease (CKD) and secondary hyperparathyroidism, C-terminal fragments (including the 44-68 region) accumulate significantly due to reduced renal clearance. Consequently, antibodies targeting the 44-68 region are often more sensitive for total parathyroid tissue burden than N-terminal specific antibodies, though less specific for bioactive hormone.

This application note provides a rigorous, self-validating protocol for detecting PTH 44-68 in Formalin-Fixed Paraffin-Embedded (FFPE) tissues. It addresses the specific challenge of epitope masking in peptide hormones and provides a matrix for signal-to-noise optimization.

Biological Context & Antibody Selection

To ensure scientific integrity, one must understand the target. PTH circulates as the intact hormone (1-84) and various fragments.[1][2]

  • N-Terminal (1-34): Bioactive, short half-life, highly labile.

  • Mid-Region (44-68): Immunologically stable, biologically inert, accumulates in renal failure.

  • C-Terminal (69-84): Accumulates in renal failure.

Selection Criteria: For this protocol, we utilize antibodies raised specifically against the 44-68 sequence .

  • Monoclonal Antibodies: Preferred for high specificity and batch-to-batch consistency.

  • Polyclonal Antibodies: Acceptable but require more rigorous lot-validation to rule out cross-reactivity with PTH-related peptide (PTHrP), although the 44-68 region has low homology with PTHrP compared to the N-terminus.

Pre-Analytical Variables

The detection of small peptide antigens is highly sensitive to fixation time.

  • Fixative: 10% Neutral Buffered Formalin (NBF).[3]

  • Time: Minimum 6 hours, Maximum 24 hours.

    • Causality: Under-fixation leads to peptide leaching during HIER. Over-fixation (>24h) causes excessive methylene bridging, requiring aggressive retrieval that may damage tissue morphology.

  • Section Thickness: 4 µm (Standard).[3][4]

Detailed Staining Protocol (Automated & Manual Compatible)

This protocol is designed as a "Self-Validating System." Every run must include a known positive (Parathyroid Adenoma) and a known negative (Thyroid or Lymph Node).

Phase A: Deparaffinization & Rehydration[5]
  • Xylene: 3 changes, 5 minutes each.

  • 100% Ethanol: 2 changes, 3 minutes each.

  • 95% Ethanol: 2 changes, 3 minutes each.

  • dH2O: Rinse for 5 minutes.

Phase B: Heat-Induced Epitope Retrieval (HIER)

Scientific Rationale: PTH is a small peptide sequestered in secretory granules. Formalin cross-links must be hydrolyzed to expose the 44-68 epitope.

  • Standard Buffer: Citrate Buffer, pH 6.0 (10mM).

  • Alternative (for weak signals): Tris-EDTA, pH 9.0.

  • Method: Pressure Cooker (110°C for 15 min) or Steamer (95-98°C for 20-30 min).

  • Cooling: Allow slides to cool to room temperature (RT) in the buffer for 20 minutes. Critical Step: Rapid cooling causes protein precipitation and high background.

Phase C: Staining Workflow
  • Wash: PBS with 0.05% Tween-20 (PBST), 2 x 3 min.

  • Endogenous Peroxidase Block: 3% H2O2 in Methanol or PBS for 10 min.

  • Protein Block: 2.5% Normal Horse Serum (or species matching secondary host) for 30 min at RT.

  • Primary Antibody Incubation:

    • Target: Anti-PTH (44-68 specific).

    • Concentration: Titrate (Start 1:100 - 1:500).

    • Conditions: Overnight at 4°C (Preferred for high signal/noise) or 60 min at RT.

  • Wash: PBST, 3 x 5 min.

  • Secondary Antibody: HRP-conjugated polymer system (e.g., EnVision, ImmPress) for 30 min at RT.

  • Wash: PBST, 3 x 5 min.

  • Chromogen: DAB (3,3'-Diaminobenzidine). Incubate 1-5 min. Monitor under microscope.[3][5][6]

  • Counterstain: Hematoxylin (1-2 min).

  • Dehydrate, Clear, and Mount.

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow of the experiment and the biological fate of the PTH fragments being detected.

PTH_IHC_Workflow cluster_biology PTH Biology & Antigen Target cluster_protocol IHC Protocol Logic PTH_Intact Intact PTH (1-84) (Bioactive) PTH_N N-Term (1-34) (Labile/Active) PTH_Intact->PTH_N Proteolysis PTH_Mid Mid-Region (44-68) (Stable/Target) PTH_Intact->PTH_Mid PTH_C C-Term (69-84) (Accumulates in CKD) PTH_Intact->PTH_C Primary Primary Ab (Anti-PTH 44-68) PTH_Mid->Primary Specific Recognition Fixation Fixation (10% NBF, 6-24h) Retrieval HIER (Citrate pH 6.0) Fixation->Retrieval Unmasking Retrieval->Primary Binding Detection Polymer HRP + DAB Primary->Detection Signal Amp

Figure 1: Biological fragmentation of PTH and the corresponding IHC workflow targeting the stable mid-region (44-68).

Data Presentation & Troubleshooting

Signal-to-Noise Optimization Matrix

Use this table to troubleshoot weak staining or high background.

VariableCondition A (Standard)Condition B (High Sensitivity)Condition C (High Specificity)
Retrieval Citrate pH 6.0, 98°C, 20 minTris-EDTA pH 9.0, 98°C, 20 minCitrate pH 6.0, 98°C, 10 min
Primary Ab 1:200 dilution, 1h RT1:100 dilution, O/N 4°C1:500 dilution, O/N 4°C
Block 2.5% Horse Serum5% BSA + 0.1% Triton X-100Casein Block (Power Block)
Use Case Routine DiagnosisLow-expression Ectopic TissueHigh-background Renal Tissue
Interpretation of Results
  • Positive Control (Parathyroid Adenoma): Strong cytoplasmic granular staining. The granular pattern corresponds to secretory vesicles containing PTH.

  • Negative Control (Thyroid): Follicular cells should be negative. Note: C-cells express Calcitonin, not PTH.

  • Renal Failure Tissue: May show increased intensity due to hyperplasia and accumulation of 44-68 fragments.

Validation: The Peptide Absorption Test

To prove the antibody is specifically detecting the 44-68 epitope and not cross-reacting:

  • Incubate the primary antibody with a 10-fold molar excess of synthetic PTH 44-68 peptide for 1 hour at RT prior to application.

  • Apply this mixture to a tissue section.[3]

  • Result: Staining should be completely abolished compared to the standard run. This confirms the signal is driven by the 44-68 sequence.

References

  • Atlas Antibodies. (2025). Antigen Retrieval in IHC: Why It Matters and How to Get It Right. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. Retrieved from [Link]

  • Medscape. (2025). Parathyroid Hormone: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

Sources

Leveraging Biotinyl-PTH (44-68) for High-Affinity Capture of the Parathyroid Hormone Receptor 1 and Associated Complexes via Streptavidin-Based Pull-Down Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for utilizing Biotinyl-Parathyroid Hormone (44-68) as a high-specificity bait for the isolation of the Parathyroid Hormone 1 Receptor (PTH1R) and its interacting partners. We delve into the molecular basis of the PTH-PTH1R interaction, detailing the critical role of the C-terminal hormone fragment in receptor binding. This document offers experienced-based insights and detailed, step-by-step protocols for performing streptavidin-based pull-down assays, from cell lysate preparation to elution and downstream analysis. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity. We further provide visual workflows, troubleshooting guides, and a curated list of references to support both novice and experienced researchers in the fields of GPCR biology, endocrinology, and drug development.

Scientific Foundation & Assay Principle

The Parathyroid Hormone 1 Receptor (PTH1R) is a class B G protein-coupled receptor (GPCR) that serves as the primary receptor for both the parathyroid hormone (PTH) and PTH-related protein (PTHrP).[1][2] Its activation is a critical event in calcium homeostasis and bone metabolism.[3][4] Understanding the molecular machinery that governs PTH1R signaling requires robust methods to isolate the receptor and its dynamic protein interaction network.

The binding of PTH to PTH1R follows a well-defined two-step model.[1][5]

  • Initial Docking: The C-terminal region of PTH, which encompasses the 44-68 amino acid sequence, first engages with the N-terminal extracellular domain (ECD) of the PTH1R.[6] This is a rapid, high-affinity interaction that tethers the hormone to the receptor.[1]

  • Activation: This initial binding event facilitates the subsequent, slower interaction of the N-terminal portion of PTH with the receptor's transmembrane domain (TMD), triggering the conformational changes necessary for G-protein coupling and downstream signaling.[1][6]

The Biotinyl-PTH (44-68) peptide leverages this initial, high-affinity docking mechanism.[7] By acting as a specific "bait," it can selectively bind to the PTH1R ECD. The covalently attached biotin molecule then serves as a powerful handle for affinity purification.

The pull-down assay itself is based on the biotin-streptavidin interaction, which is one of the strongest non-covalent bonds known in nature (dissociation constant, Kd ≈ 10⁻¹⁵ M).[8] This exceptionally high affinity allows for the capture of the biotinylated bait-receptor complex onto an immobilized streptavidin support (typically agarose or magnetic beads) and permits the use of stringent washing conditions to remove non-specifically bound proteins, thereby ensuring a high degree of purity in the final eluate.[9]

Logical Framework of the Pull-Down Assay

The workflow is designed to isolate the PTH1R and its binding partners from a complex biological sample, such as a cell lysate.

Pull_Down_Workflow cluster_0 Preparation cluster_1 Capture & Wash cluster_2 Elution & Analysis Lysate Prepare Cell Lysate (Solubilize Membrane Proteins) Bait Add Biotinyl-PTH (44-68) 'Bait' Lysate->Bait Incubate to form Bait-Receptor Complex Beads Add Streptavidin-Coated Beads Bait->Beads Capture of Complex Wash Perform Stringent Washes (Remove Non-Specific Binders) Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Downstream Analysis (Western Blot / Mass Spec) Elute->Analyze

Caption: Experimental workflow for the streptavidin-based pull-down assay.

Materials and Reagents

Successful execution of this protocol requires high-quality reagents and careful preparation. The following table provides recipes for the essential buffers. Protease and phosphatase inhibitor cocktails should be added fresh to the lysis and wash buffers immediately before use.

Reagent / Buffer Component Stock Concentration Final Concentration Amount (for 50 mL) Notes
Lysis Buffer Tris-HCl, pH 7.41 M50 mM2.5 mLMaintains physiological pH.
NaCl5 M150 mM1.5 mLProvides physiological salt concentration.
EDTA0.5 M1 mM100 µLChelates divalent cations, inhibiting metalloproteases.
Triton X-10010%1%5 mLNon-ionic detergent to solubilize membrane proteins.
Protease Inhibitor Cocktail100x1x500 µLPrevents protein degradation. Add fresh.
Phosphatase Inhibitor Cocktail100x1x500 µLPrevents dephosphorylation. Add fresh.
Wash Buffer (Stringent) Tris-HCl, pH 7.41 M50 mM2.5 mL
NaCl5 M500 mM 5 mLHigher salt disrupts weak, non-specific ionic interactions.
EDTA0.5 M1 mM100 µL
Triton X-10010%0.5%2.5 mL
Protease/Phosphatase Inhibitors100x1x500 µLRecommended to maintain inhibition during washes.
Elution Buffer (Denaturing) Tris-HCl, pH 6.81 M62.5 mM625 µL (for 10 mL)For SDS-PAGE sample buffer (Laemmli).
SDS10%2%2 mLStrong anionic detergent for complete denaturation.
Glycerol100%10%1 mLIncreases sample density for gel loading.
β-mercaptoethanol14.3 M5%350 µLReducing agent to break disulfide bonds. Add fresh.
Bromophenol Blue0.5%0.01%200 µLTracking dye.
Elution Buffer (Acidic) Glycine-HCl, pH 2.5-2.80.1 M0.1 M-Disrupts streptavidin-biotin bond. Requires immediate neutralization.
Neutralization Buffer Tris-HCl, pH 8.51 M1 M-Used to neutralize acidic eluates.

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells expressing PTH1R. Adjustments may be necessary based on the cell type and expression levels.

Part A: Cell Lysate Preparation
  • Cell Culture: Grow cells expressing PTH1R to ~90% confluency in appropriate culture vessels (e.g., 150 mm dishes).

  • Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) per 150 mm dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Solubilization: Incubate the lysate on a rotator for 30-60 minutes at 4°C to ensure complete solubilization of membrane proteins.

  • Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble material.

  • Quantification: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the total protein concentration using a standard protein assay (e.g., BCA assay). For a typical pull-down, aim for a starting protein amount of 1-2 mg.

Part B: Bait Incubation and Complex Capture
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding to the beads, add 30-50 µL of streptavidin-agarose bead slurry (that has been pre-washed with Lysis Buffer) to the clarified lysate. Incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.[10]

  • Bait Incubation: Add Biotinyl-PTH (44-68) to the pre-cleared lysate to a final concentration of 1-5 µg per 1 mg of total protein.

    • Causality: This step allows the biotinylated peptide to bind to the PTH1R in the solution phase, which is generally more efficient than binding to a pre-immobilized bait.[8]

  • Complex Formation: Incubate the lysate-bait mixture for 2-4 hours, or overnight, at 4°C with gentle end-over-end rotation.

  • Bead Preparation: While the complex is forming, wash 50 µL of a 50% streptavidin bead slurry (per 1 mg of lysate) three times with 1 mL of ice-cold Lysis Buffer. Pellet beads between washes by centrifugation (e.g., 500 x g for 1 minute).

  • Complex Capture: Add the pre-washed streptavidin beads to the lysate-bait mixture. Incubate for an additional 1-2 hours at 4°C with gentle rotation.

Part C: Washing

Thorough washing is the most critical step for reducing background and ensuring the specificity of the identified interactions.[11]

  • Initial Wash: Pellet the beads by gentle centrifugation and aspirate the supernatant (this is the "unbound" fraction, which can be saved for analysis). Resuspend the beads in 1 mL of ice-cold Lysis Buffer.

  • Stringent Washes: Perform a series of at least four additional washes. Rotate for 5 minutes at 4°C for each wash.

    • Wash 1 & 2: Lysis Buffer.

    • Wash 3 & 4: Stringent Wash Buffer (with 500 mM NaCl).

    • Causality: The high salt concentration in the Stringent Wash Buffer helps to disrupt low-affinity, non-specific electrostatic interactions, thereby increasing the purity of the final pull-down.[12]

  • Final Wash: Perform one final wash with Lysis Buffer (or a buffer without detergent if it interferes with downstream analysis like mass spectrometry) to remove any residual high-salt buffer.

Part D: Elution

The choice of elution method depends entirely on the intended downstream application. The strong streptavidin-biotin bond requires harsh conditions to break.

Option 1: Denaturing Elution (for Western Blotting)

  • After the final wash, carefully remove all supernatant from the beads.

  • Add 50-100 µL of 1x Denaturing Elution Buffer (Laemmli sample buffer) directly to the beads.

  • Boil the sample at 95-100°C for 5-10 minutes.

  • Centrifuge the tube to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Trustworthiness: This method ensures the complete elution and denaturation of all captured proteins, making it ideal for subsequent analysis by Western blotting.

Option 2: Acidic Elution (for Mass Spectrometry or Functional Assays)

  • After the final wash, add 50-100 µL of Acidic Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5) to the beads.[13]

  • Incubate for 5-10 minutes at room temperature with gentle vortexing.

  • Pellet the beads and immediately transfer the supernatant to a new tube containing 10-15 µL of Neutralization Buffer (1 M Tris-HCl, pH 8.5) to restore a neutral pH.

    • Causality: The low pH disrupts the streptavidin-biotin interaction. Immediate neutralization is critical to prevent acid-induced denaturation or degradation of the eluted proteins.

Option 3: Competitive Elution with Biotin & Heat (for Mass Spectrometry)

  • Prepare an elution buffer containing a high concentration of free biotin (e.g., 25 mM Biotin in PBS).[14]

  • Add 50-100 µL of this buffer to the washed beads.

  • Incubate at 95°C for 5 minutes.[14]

  • Pellet the beads and collect the supernatant. This method is effective but relies on both competition and heat-induced disruption.

Data Analysis and Controls

The eluted proteins can be analyzed by various methods, most commonly Western blotting to confirm the presence of the target protein (PTH1R) and suspected interactors, or by mass spectrometry for unbiased discovery of novel binding partners.

Essential Controls for Data Validation:

  • Negative Control 1 (Beads Only): Perform a parallel pull-down with cell lysate and streptavidin beads but without the Biotinyl-PTH (44-68) bait. This identifies proteins that bind non-specifically to the streptavidin matrix itself.[10]

  • Negative Control 2 (Scrambled Bait): If available, use a biotinylated peptide with a scrambled amino acid sequence of similar length and charge. This control helps to identify proteins that bind non-specifically to the peptide backbone.

  • Input Sample: Before the pull-down, save a small fraction (2-5%) of the clarified cell lysate. Running this on the Western blot confirms the presence of the target protein in the starting material.

PTH1R Signaling Context

To fully appreciate the utility of this tool, it is crucial to understand the biological context. The binding of PTH or PTHrP to PTH1R initiates a cascade of intracellular signaling events, primarily through the activation of G proteins.

PTH1R_Signaling cluster_1 Plasma Membrane cluster_2 Intracellular Space PTH_ligand PTH (Full-Length) PTH1R Extracellular Domain (ECD) Transmembrane Domain (TMD) PTH_ligand:f0->PTH1R:ecd 1. Initial Docking Bait_ligand Biotinyl-PTH (44-68) Biotin Bait_ligand:f0->PTH1R:ecd Binds & Captures Receptor G_protein Gαs Gβγ PTH1R:tmd->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Stimulates cAMP cAMP AC->cAMP ATP ->

Caption: PTH1R activation and capture by Biotinyl-PTH (44-68).

This diagram illustrates that while full-length PTH is required for receptor activation and downstream signaling via Gαs and adenylyl cyclase, the Biotinyl-PTH (44-68) fragment is sufficient for the initial, high-affinity binding to the ECD, making it an ideal tool for capturing the receptor for biochemical analysis.[1][4]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Background / Non-Specific Binding 1. Insufficient or ineffective washing.[11] 2. Non-specific binding to beads matrix.[10] 3. Lysis buffer not optimal; proteins aggregated.1. Increase the number of washes (to 5-6). Increase the salt concentration (e.g., to 500 mM NaCl) or detergent concentration in the wash buffer.[12] 2. Pre-clear the lysate with unconjugated beads before adding the biotinylated bait.[10] 3. Try a different non-ionic detergent (e.g., NP-40, digitonin) or add a low concentration of an ionic detergent (e.g., 0.1% SDS) to the lysis buffer.
Low or No Yield of Target Protein (PTH1R) 1. Low expression of PTH1R in the cell line. 2. Inefficient cell lysis/solubilization. 3. Biotinyl-PTH (44-68) bait is degraded or inactive. 4. Harsh elution conditions degraded the antibody epitope for Western blotting.1. Confirm PTH1R expression in your starting material (input) by Western blot. Consider using an overexpression system if endogenous levels are too low. 2. Ensure adequate incubation time for lysis (at least 30 min at 4°C). Consider sonication (on ice, short pulses) to aid membrane disruption.[15] 3. Check the quality and storage of the biotinylated peptide. 4. If using acidic elution, ensure immediate neutralization. If boiling in sample buffer, reduce time to 5 minutes.
Co-elution of Endogenous Biotinylated Proteins Naturally biotinylated proteins (e.g., carboxylases) are present in the lysate and bind to streptavidin.[14]This is an inherent challenge. If these proteins interfere with analysis, consider using monomeric avidin beads, which have a lower affinity for biotin and allow for gentler elution with free biotin, potentially leaving the high-affinity endogenous proteins behind.[16]
Bait Peptide is Eluted with Target Biotinyl-PTH (44-68) is a small peptide and will be present in the eluate.This is expected. The peptide will run at the very bottom of an SDS-PAGE gel and should not interfere with the detection of most proteins. For mass spectrometry, its presence can be noted and excluded during data analysis.

References

  • Vilardaga, J. P., Gardella, T. J., Wehbi, V. L., & Feinstein, T. N. (2012). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. Cellular Signalling, 24(2), 411-421. [Link]

  • Jean-Alphonse, F. G., & Vilardaga, J. P. (2020). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Endocrinology & Metabolism, 31(12), 914-927. [Link]

  • Jean-Alphonse, F. G., & Vilardaga, J. P. (2022). Endosomal parathyroid hormone receptor signaling. American Journal of Physiology-Cell Physiology, 323(4), C1165-C1172. [Link]

  • Zhu, Y., & Martin, T. J. (2023). Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis. Cancers, 15(7), 2008. [Link]

  • Wein, M. N., & Kronenberg, H. M. (2018). Parathyroid Hormone Signaling in Osteocytes. JBMR Plus, 2(4), 199-209. [Link]

  • Saeed, M., & Zahedi, K. (2018). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Bio-protocol, 8(18), e3005. [Link]

  • Chodosh, L. A. (2001). Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. Current Protocols in Molecular Biology, 54(1), 12.6.1-12.6.10. [Link]

  • Lux, C. (2023). Mechanism of PTH CA2+ Sensing on G-Protein Interactions with PTH1R. University of Miami. [Link]

  • Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Cytiva. [Link]

  • P4EU. (2019). Troubleshooting streptavidin enrichment of biotinylated proteins. P4EU. [Link]

  • Pioszak, A. A., & Xu, H. E. (2008). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. Journal of Biological Chemistry, 283(40), 27434-27444. [Link]

  • ResearchGate. (2021). How could I improve streptavidin-biotin protein plasma membranes pulldown? ResearchGate. [Link]

  • IBA Lifesciences. (n.d.). Protein Affinity Chromatography. IBA Lifesciences. [Link]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay! Bioclone. [Link]

  • ResearchGate. (n.d.). The two-site model describes the interaction between PTHrP/PTH and... ResearchGate. [https://www.researchgate.net/figure/The-two-site-model-describes-the-interaction-between-PTHrP-PTH-and-PTH1R-interaction_fig3_369528731]([Link] PTH1R-interaction_fig3_369528731)

  • ResearchGate. (2025). Biotinylated proteins pull-down with streptavidin beads not working? ResearchGate. [Link]

  • Haugland, R. P. (2005). Section 7.6 - Avidin, Streptavidin, NeutrAvidin and CaptAvidin Biotin-Binding Proteins and Affinity Matrices. In The Molecular Probes Handbook. [Link]

  • GenScript. (n.d.). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. GenScript. [Link]

  • Yan, Y., Wang, C., & Wang, X. (2018). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Bio-protocol, 8(1), e2687. [Link]

  • Murgas, P., et al. (2018). Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics. Cancer Genomics & Proteomics, 15(6), 459-472. [Link]

  • Zhang, Y., et al. (2025). Key Interaction Changes Determine the Activation Process of Human Parathyroid Hormone Type 1 Receptor. Journal of Chemical Information and Modeling. [Link]

  • Zupan, M., et al. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. International Journal of Molecular Sciences, 24(9), 7806. [Link]

  • Kim, S., & Jeong, K. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3465. [Link]

  • Roubini, E., et al. (1992). Synthesis of fully active biotinylated analogues of parathyroid hormone and parathyroid hormone-related protein as tools for the characterization of parathyroid hormone receptors. Biochemistry, 31(16), 4026-33. [Link]

  • Löw, C., & Abele, R. (2020). Biotinylation of Membrane Proteins for Binder Selections. Protocols.io. [Link]

  • Reddit. (2025). Regarding washing step in streptavidin based biotinylated protein pull down? Reddit. [Link]

  • Chorev, M., et al. (1989). Biotinylated parathyroid hormone as a probe for the parathyroid hormone receptor. Structure-function analysis and detection of specific binding to cultured bone cells by flow cytometry. The Journal of Biological Chemistry, 264(28), 16359-65. [Link]

  • Unknown. (n.d.). 3 Biotinylated Histone peptide pull-down assay. [Link]

  • Orwoll, E., et al. (1985). Hypochlorite radioiodination of parathyroid peptides (hPTH1-34, [Tyr43]hPTH44-68). Journal of Laboratory and Clinical Medicine, 105(2), 247-53. [Link]

Sources

flow cytometry preparation using Biotinyl-PTH (44-68) human

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Characterization of the Parathyroid Hormone 1 Receptor (PTH1R) using Biotinyl-PTH (44-68) in Flow Cytometry

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Biotinyl-PTH (44-68) human, a synthetic peptide fragment, for the detection and characterization of the Parathyroid Hormone 1 Receptor (PTH1R) via flow cytometry. The protocols and insights contained herein are designed to ensure scientific rigor, reproducibility, and data integrity.

Foundational Principles: Understanding the Tools and the Target

The Ligand: Biotinyl-PTH (44-68) Human

Biotinyl-PTH (44-68) is a synthetic peptide corresponding to the amino acid sequence 44-68 of human parathyroid hormone (PTH).[1] This specific fragment is biologically relevant for its interaction with the PTH1R. The peptide is chemically conjugated to a biotin molecule, a small vitamin with an exceptionally high affinity for avidin and streptavidin. This biotin tag does not directly confer fluorescence; instead, it serves as a high-specificity handle for secondary detection reagents, such as fluorescently-labeled streptavidin, enabling a powerful and versatile indirect detection strategy.[1][2]

The Target: Parathyroid Hormone 1 Receptor (PTH1R)

PTH1R is a class B G-protein coupled receptor (GPCR) that plays a central role in regulating mineral ion homeostasis and bone metabolism.[3][4] It is activated by two primary endogenous ligands: the full-length parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[3] The highest expression of PTH1R is found in bone and kidney tissues, making it a key therapeutic target for conditions like osteoporosis.[3][5] Upon activation, PTH1R can initiate multiple downstream signaling cascades, most notably through the Gαs/adenylyl cyclase/PKA pathway and the Gαq/phospholipase C (PLC) pathway.[4][6]

The Assay: A Mechanistic Overview

The core of this application is the specific binding of the Biotinyl-PTH (44-68) peptide to PTH1R expressed on the cell surface. Because the peptide itself is not fluorescent, a secondary detection step is required. A fluorochrome-conjugated streptavidin molecule, which has multiple binding sites for biotin, is introduced. This results in a highly amplified fluorescent signal on cells expressing the receptor, which can be quantified on a per-cell basis using a flow cytometer. This indirect staining approach offers both signal amplification and flexibility in fluorochrome selection.[7]

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Analysis P1 Harvest Cells & Create Single-Cell Suspension S1 Fc Receptor Block (Reduce Non-Specific Binding) P1->S1 C1 Specificity Control: Pre-incubate with excess Unlabeled PTH peptide P1->C1 S2 Incubate with Biotinyl-PTH (44-68) S1->S2 S3 Wash Step (Remove Unbound Peptide) S2->S3 S4 Incubate with Fluorescent Streptavidin S3->S4 S5 Final Wash Steps (Remove Unbound Streptavidin) S4->S5 A1 Add Viability Dye S5->A1 A2 Acquire on Flow Cytometer A1->A2 C1->S2

Caption: High-level workflow for detecting PTH1R using Biotinyl-PTH (44-68).

Application Insights: The Scientist's Perspective

Merely following a protocol is insufficient for robust scientific discovery. Understanding the "why" behind each step is critical for troubleshooting, optimization, and data interpretation.

The Rationale for Key Experimental Choices
  • Cell Preparation is Paramount: Flow cytometry requires a homogenous, single-cell suspension.[8][9] Cell aggregates will clog the instrument and create artifacts that can be misinterpreted as positive populations. For adherent cells (e.g., osteosarcoma lines like Saos-2 or U2OS), avoid harsh enzymatic treatments like trypsin, which can cleave receptor epitopes. We recommend using gentle, non-enzymatic cell dissociation buffers or Accutase®.[9]

  • Building a Self-Validating Protocol: Trustworthiness is built into the experimental design.

    • Blocking Fc Receptors: Immune cells, in particular, express Fc receptors that can non-specifically bind proteins.[10][11] Including an Fc block step, especially when working with primary hematopoietic cells or cell lines of immune origin, is a mandatory first step to eliminate a major source of background noise.

    • Protein-Based Blocking: Peptides and streptavidin can exhibit non-specific hydrophobic or ionic interactions with the cell surface.[12] Therefore, all incubations and washes should be performed in a buffer containing a carrier protein, such as Bovine Serum Albumin (BSA), to saturate these non-specific sites.[13] Crucially, avoid using milk as a blocking agent, as it contains endogenous biotin which will interfere with the assay. [14]

    • The Indispensable Competition Control: This is the ultimate test of binding specificity. By pre-incubating the cells with a high concentration of unlabeled PTH peptide before adding the biotinylated version, you can saturate the specific PTH1R binding sites. A significant reduction in fluorescence compared to the sample without the competitor peptide provides authoritative proof that your signal is target-specific.[2][13]

  • The Necessity of Titration: Reagent concentrations are not one-size-fits-all. Both the Biotinyl-PTH (44-68) peptide and the fluorescent streptavidin conjugate must be titrated independently to determine the optimal concentration that maximizes the signal-to-noise ratio. Using too much reagent increases background and cost, while using too little results in a weak or undetectable signal.

PTH1R Signaling Pathway

cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway ligand PTH / PTHrP receptor PTH1R (GPCR) ligand->receptor Gs Gαs receptor->Gs Gq Gαq receptor->Gq AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Gene Expression, Ion Homeostasis) PKA->Response PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Response

Caption: Simplified overview of major PTH1R signaling pathways.

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization for specific cell types and experimental conditions is highly recommended.

Reagents & Materials
Reagent/MaterialRecommended Specifications
Peptides Biotinyl-PTH (44-68) human; Unlabeled PTH (44-68) human (for control)
Cells Positive control cell line (e.g., Saos-2, ROS 17/2.8), negative control cell line, or experimental cells.
Staining Buffer Phosphate-Buffered Saline (PBS) with 2% BSA and 0.05% Sodium Azide.[10] Keep at 4°C.
Fc Block Species-specific anti-CD16/CD32 or commercial human Fc receptor binding inhibitor.[10]
Detection Reagent Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, -APC, -FITC).
Viability Dye 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
Supplies 5 mL polystyrene FACS tubes, centrifuge, pipettes, ice bucket.
Step-by-Step Staining Procedure
  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic dissociation buffer.

    • Wash cells once with ice-cold Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.[8]

    • Discard the supernatant and resuspend the cell pellet in Staining Buffer. Perform a cell count and viability assessment.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in ice-cold Staining Buffer. Aliquot 100 µL (1 x 10⁶ cells) into each required FACS tube.[10]

  • Fc Receptor Blocking (Recommended):

    • Add the appropriate Fc blocking reagent according to the manufacturer's instructions (e.g., 1 µg per 10⁶ cells).[10]

    • Incubate for 10-15 minutes at 4°C. Do not wash after this step.[11]

  • Specificity Control (Competition Assay):

    • To the designated "Competition Control" tube, add a 50-100 fold molar excess of unlabeled PTH (44-68) peptide.

    • Incubate for 20 minutes at 4°C to allow the unlabeled peptide to occupy the receptors.

  • Primary Staining with Biotinyl-PTH (44-68):

    • Add the pre-titrated optimal concentration of Biotinyl-PTH (44-68) to all tubes (including the competition control).

    • Gently vortex and incubate for 30-45 minutes at 4°C, protected from light.

  • Wash:

    • Add 2 mL of ice-cold Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant.

    • Repeat the wash step for a total of two washes.[11]

  • Secondary Detection with Fluorescent Streptavidin:

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the pre-titrated optimal concentration of fluorescently-labeled streptavidin.

    • Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.[15]

  • Final Wash:

    • Repeat the wash procedure as described in Step 5 for a total of two or three washes to ensure removal of all unbound streptavidin.[11]

  • Resuspension and Viability Staining:

    • Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

    • Just prior to analysis (5-10 minutes before), add the viability dye (e.g., 7-AAD or PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer as soon as possible.

    • Use forward and side scatter (FSC/SSC) to gate on the cell population of interest and exclude debris.

    • Use a doublet discrimination gate (e.g., FSC-H vs FSC-A) to analyze only single cells.

    • Gate on the live cell population by excluding cells positive for the viability dye.

    • Analyze the fluorescence of the live, single-cell population to determine the level of Biotinyl-PTH (44-68) binding. Compare the signal from the stained sample to the unstained control and the competition control.

Recommended Starting Concentrations
ReagentStarting ConcentrationIncubation TimeTemperature
Biotinyl-PTH (44-68)50 - 200 nM30-45 min4°C
Unlabeled PTH (Competitor)5 - 20 µM20 min (pre-incubation)4°C
Fluorescent Streptavidin1 - 5 µg/mL20-30 min4°C

Note: These are suggested starting points. Titration is essential for optimal results.

References

  • Preparation of Cells and Reagents for Flow Cytometry. (2017, March 5). Current Protocols in Immunology.
  • Parathyroid Hormone 1 Receptor Signaling in Dental Mesenchymal Stem Cells: Basic and Clinical Implications. (2021, October 25). Frontiers in Cell and Developmental Biology.
  • Flow Cytometry Sample Preparation: Protocols for Cell Staining. Boster Biological Technology.
  • Parathyroid hormone signaling in bone and kidney. (2011). Current Opinion in Nephrology and Hypertension.
  • Flow Cytometry Protocol: Cell Surface Marker Staining.
  • Par
  • Flow Cytometry Protocol for Cell Surface Markers. R&D Systems.
  • Cell Preparation for Flow Cytometry. (2016, August 2). Thermo Fisher Scientific.
  • PTH1R parathyroid hormone 1 receptor [ (human)].
  • Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis. (2023, March 26). MDPI.
  • Tips for Step 8 - Block Non-specific Binding Sites. Bio-Rad Antibodies.
  • Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples. PMC - NIH.
  • Biotinil-pTH (44-68) (humano). CymitQuimica.
  • Blocking with immunizing peptide protocol. (2025, June 24). Abcam.
  • Flow Cytometry Protocols. Bio-Rad Antibodies.
  • Biotinylated parathyroid hormone as a probe for the parathyroid hormone receptor. Structure-function analysis and detection of specific binding to cultured bone cells by flow cytometry. (1989, October 5). The Journal of Biological Chemistry.
  • Flow Cytometry Protocol. Abcam.
  • Blocking Protocol & Troubleshooting.
  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Axcend.
  • Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper. (1986, November). Journal of Histochemistry & Cytochemistry.

Sources

Application Notes and Protocols: Labeling Efficiency of Streptavidin Conjugates with Biotinyl-PTH (44-68)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Streptavidin-Biotin Interaction for Parathyroid Hormone Fragment Studies

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[1] This exceptionally high affinity and specificity make it an invaluable tool in a myriad of life science applications, including immunoassays, affinity purification, and drug delivery.[2] When a biotin molecule is covalently attached to a molecule of interest, it can be specifically captured and detected by streptavidin, which has four biotin-binding sites.[3]

This application note provides a detailed guide for the efficient labeling of streptavidin with a specific biotinylated peptide, Biotinyl-PTH (44-68). Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis.[4] The fragment 44-68 of human PTH is of particular interest in research for its distinct biological activities.[5] By conjugating Biotinyl-PTH (44-68) to streptavidin, researchers can create powerful reagents for studying PTH receptor interactions, developing novel diagnostic assays, and exploring targeted therapeutic strategies.

This document will delve into the critical aspects of the conjugation process, from understanding the specific characteristics of PTH (44-68) to detailed protocols for biotinylation, conjugation, and the all-important quantification of labeling efficiency.

Understanding the Target Peptide: Human PTH (44-68)

A thorough understanding of the peptide's properties is paramount for designing a successful conjugation strategy. The amino acid sequence for human PTH (44-68) is as follows:

Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly

Key Characteristics:

  • Biotinylation Sites: This peptide sequence presents multiple primary amines that are potential targets for biotinylation with N-hydroxysuccinimide (NHS) esters. These include the N-terminal Arginine residue and the side chains of the three Lysine (K) residues.

  • Isoelectric Point (pI): The estimated isoelectric point of this peptide is approximately 9.8. This is a critical parameter for selecting the appropriate buffer pH during the conjugation reaction to minimize the risk of peptide aggregation.

  • Solubility: The presence of several charged residues (Arg, Asp, Lys, Glu, His) suggests good solubility in aqueous buffers. However, at or near its pI, the peptide will have a net neutral charge, which can lead to reduced solubility and an increased propensity for aggregation.

Experimental Workflow Overview

The overall process for creating and validating streptavidin-Biotinyl-PTH (44-68) conjugates involves several key stages, as illustrated in the workflow diagram below.

G cluster_0 Peptide Preparation & Biotinylation cluster_1 Streptavidin Conjugation cluster_2 Characterization & Quality Control peptide_prep Biotinyl-PTH (44-68) Preparation biotinylation Quantify Biotinylation (e.g., HABA Assay) peptide_prep->biotinylation purification1 Purification of Biotinylated Peptide biotinylation->purification1 conjugation Conjugation Reaction purification1->conjugation streptavidin_prep Streptavidin Preparation streptavidin_prep->conjugation purification2 Purification of Conjugate conjugation->purification2 efficiency_assay Determine Labeling Efficiency purification2->efficiency_assay functional_assay Functional Validation (Optional) efficiency_assay->functional_assay

Caption: Experimental workflow for streptavidin-Biotinyl-PTH (44-68) conjugation.

Detailed Protocols

Part 1: Preparation and Quantification of Biotinyl-PTH (44-68)

This section assumes the use of a commercially available or custom-synthesized Biotinyl-PTH (44-68). If you are starting with the unlabeled peptide, you will first need to perform a biotinylation reaction.

Materials:

  • Biotinyl-PTH (44-68)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit

  • Spectrophotometer or microplate reader

Protocol:

  • Peptide Reconstitution: Carefully reconstitute the lyophilized Biotinyl-PTH (44-68) in a suitable solvent, such as sterile, nuclease-free water or a small amount of DMSO, followed by dilution in PBS. Follow the manufacturer's instructions for the recommended solvent and concentration.

  • Quantification of Biotinylation (HABA Assay): It is crucial to determine the amount of biotin per peptide molecule. The HABA assay is a common colorimetric method for this purpose.

    • The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

    • Follow the protocol provided with your HABA assay kit. This will typically involve creating a standard curve with known concentrations of free biotin and then measuring the absorbance of your biotinylated peptide sample.

    • From the standard curve, you can calculate the concentration of biotin in your sample and, knowing the peptide concentration, determine the molar ratio of biotin to peptide.

Part 2: Conjugation of Biotinyl-PTH (44-68) to Streptavidin

Materials:

  • Streptavidin (ensure high purity)

  • Purified Biotinyl-PTH (44-68)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution (optional): 10 mM Biotin in PBS

  • Size-Exclusion Chromatography (SEC) column or dialysis cassettes for purification

Protocol:

  • Streptavidin Preparation: Dissolve the streptavidin in the conjugation buffer to a final concentration of 1-10 mg/mL. Briefly centrifuge the solution to pellet any aggregates and use the supernatant for the conjugation reaction.

  • Molar Ratio Calculation: The stoichiometry of the reaction is critical for achieving the desired labeling efficiency. Since each streptavidin molecule has four biotin-binding sites, you can aim for different ratios of Biotinyl-PTH (44-68) to streptavidin depending on your application. For initial experiments, a molar ratio of 4:1 (peptide:streptavidin) is a good starting point to aim for saturation of the binding sites.

  • Conjugation Reaction:

    • Add the calculated amount of Biotinyl-PTH (44-68) to the streptavidin solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing (e.g., on a rotator or rocker).[4]

  • Quenching (Optional): To block any unoccupied biotin-binding sites on the streptavidin, you can add an excess of free biotin.[4] Incubate for an additional 15-30 minutes. This step can be important for applications where the conjugate will be used in complex biological samples to prevent non-specific binding.

  • Purification: Remove excess, unbound Biotinyl-PTH (44-68) and free biotin (if used for quenching) from the conjugate.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger streptavidin conjugate from the smaller, unbound peptide.

    • Dialysis: Dialyze the reaction mixture against PBS (or another suitable buffer) using a dialysis membrane with a molecular weight cut-off (MWCO) that will retain the streptavidin conjugate (e.g., 10 kDa) while allowing the smaller peptide and free biotin to diffuse out.

G cluster_0 Conjugation streptavidin Streptavidin (4 binding sites) biotin_pth Biotinyl-PTH (44-68) streptavidin->biotin_pth High Affinity Interaction (Kd ~10⁻¹⁵ M) conjugate Streptavidin-PTH Conjugate biotin_pth->conjugate

Caption: The high-affinity interaction between streptavidin and Biotinyl-PTH (44-68).

Characterization and Quality Control

Determining Labeling Efficiency

The labeling efficiency, or the average number of Biotinyl-PTH (44-68) molecules per streptavidin molecule, is a critical quality control parameter.

Method 1: Spectrophotometric Analysis (A280)

  • Measure the absorbance of the purified conjugate at 280 nm (A280).

  • Calculate the concentration of the streptavidin-PTH conjugate using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance at 280 nm.

    • ε is the molar extinction coefficient of the conjugate. This can be estimated by adding the molar extinction coefficients of streptavidin and the number of conjugated PTH peptides.

    • c is the concentration of the conjugate.

    • l is the path length of the cuvette (typically 1 cm).

  • Knowing the initial concentrations of streptavidin and Biotinyl-PTH (44-68), you can calculate the labeling efficiency.

Method 2: Fluorescence-Based Assays

More sensitive methods for biotin quantification are available, often based on the displacement of a fluorescently labeled reporter from avidin or streptavidin. These kits can provide a more accurate determination of the biotin concentration in your final conjugate.

Data Presentation:

ParameterMethodResult
Biotin:Peptide RatioHABA Assaye.g., 1.2:1
Streptavidin ConcentrationA280e.g., 1.5 mg/mL
Conjugate ConcentrationA280e.g., 1.8 mg/mL
Labeling Efficiency (Peptide/Streptavidin) Calculation e.g., 3.8:1

Troubleshooting

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Inaccurate quantification of Biotinyl-PTH.Re-quantify the biotinylated peptide using a reliable method like a fluorescent biotin quantitation kit.
Steric hindrance of the biotin on the peptide.Consider using a biotinylation reagent with a longer spacer arm to improve accessibility.
Suboptimal molar ratio of peptide to streptavidin.Optimize the molar ratio in the conjugation reaction. Perform a titration experiment with varying ratios.
Conjugate Aggregation Conjugation buffer pH is too close to the pI of the peptide or streptavidin.Adjust the pH of the conjugation buffer to be at least one unit away from the pI of both the peptide and streptavidin.
High concentration of reactants.Reduce the concentration of streptavidin and/or the biotinylated peptide in the reaction mixture.
Presence of hydrophobic patches.Include non-ionic detergents (e.g., Tween-20 at 0.05-0.1%) or stabilizing additives like glycerol in the buffer.
High Non-Specific Binding in Downstream Applications Unoccupied biotin-binding sites on streptavidin.Include a quenching step with free biotin after the conjugation reaction.[4]
Inadequate blocking in the assay.Use appropriate blocking buffers (e.g., 1-5% BSA) in your downstream application to minimize non-specific interactions.
Ionic interactions.Increase the salt concentration (e.g., up to 0.5 M NaCl) in wash buffers to disrupt non-specific ionic binding.

References

  • Creative Biolabs. Troubleshooting of Direct ELISA with Streptavidin. [Link]

  • PubMed. Radioimmunoassay for the middle region of human parathyroid hormone: studies with a radioiodinated synthetic peptide. [Link]

  • Rockland Immunochemicals Inc. Tips for Biotin, Avidin, & Streptavidin. [Link]

  • ResearchGate. How can I reduce non-specific binding of proteins on my streptavidin beads? [Link]

  • Genscript. A Quick Guide to Biotinylated Peptides. [Link]

  • Google Patents.
  • Taylor & Francis Online. A Simple Method for Non-Denaturing Purification of Biotin-Tagged Proteins Through Competitive Elution with Free Biotin. [Link]

  • NanoComposix. BioReady™ Streptavidin Gold Conjugation Protocol. [Link]

  • PubMed. Binding of biotinylated peptides to MHC class II proteins on cell surfaces. [Link]

  • Royal Society of Chemistry. Precise tetrafunctional streptavidin bioconjugates towards multifaceted drug delivery systems. [Link]

  • Bio-Rad. Biotinylated Peptides for Immunoassays and Drug Discovery. [Link]

  • PLOS ONE. Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein. [Link]

  • ResearchGate. Optimizing expression vector ratios to maximizing biotinylation efficiency. [Link]

  • aapptec. Technical Support Information Bulletin 1196. [Link]

  • Royal Society of Chemistry. Multifunctional streptavidin–biotin conjugates with precise stoichiometries. [Link]

  • Molecular Devices. Optimizing the labeling of proteins. [Link]

  • protocols.io. Biotinylation of Membrane Proteins for Binder Selections. [Link]

  • P4EU. Troubleshooting streptavidin enrichment of biotinylated proteins. [Link]

  • Wiley Online Library. Overcoming Analytical Challenges in Proximity Labeling Proteomics. [Link]

  • Nature. A monovalent streptavidin with a single femtomolar biotin binding site. [Link]

  • NanoTemper. Streptavidin – Biotin (stoichiometry) protocol. [Link]

  • ResearchGate. How to conjugate streptavidin with peptides?? [Link]

  • Pharmaceutical Technology. Tackling Aggregation Challenges in ADC Production. [Link]

  • Nature Communications. Benchmarking and Automating the Biotinylation Proteomics Workflow. [Link]

  • PubMed. Controlling the aggregation of conjugates of streptavidin with smart block copolymers prepared via the RAFT copolymerization technique. [Link]

  • PubMed. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. [Link]

  • ACS Omega. A Straightforward Interpretation of Proximity Labeling through Direct Biotinylation Analysis. [Link]

  • ResearchGate. How can I confirm streptavidin - peptide binding and concentration? [Link]

  • ACS Publications. Functionalization of Covalent DNA−Streptavidin Conjugates by Means of Biotinylated Modulator Components. [Link]

  • Creative Biolabs. Biotin based Conjugation Protocol. [Link]

  • PLOS ONE. Structure-Guided Design of an Engineered Streptavidin with Reusability to Purify Streptavidin-Binding Peptide Tagged Proteins or Biotinylated Proteins. [Link]

  • Wikipedia. Parathyroid hormone. [Link]

Sources

preparation of standard curves using Biotinyl-PTH (44-68) human

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Standard Curve Generation for Biotinyl-PTH (44-68) Human

Abstract

This application note details the rigorous preparation of standard curves using Biotinyl-PTH (44-68) human , a mid-region fragment of Parathyroid Hormone utilized in bone metabolism research and renal osteodystrophy studies. The protocol addresses specific challenges associated with this peptide—namely its basic isoelectric point, susceptibility to surface adsorption, and the high-affinity kinetics of the biotin-streptavidin interaction. We provide a self-validating workflow for generating reproducible standard curves in the pg/mL to ng/mL range, suitable for ELISA, CLIA, or RIA platforms.

Scientific Background & Rationale

2.1 The Analyte: PTH (44-68) Human Parathyroid Hormone (PTH) is an 84-amino acid peptide. While the N-terminal (1-34) is responsible for classical receptor activation, C-terminal and mid-region fragments (like 44-68) accumulate in renal failure and have distinct biological roles in bone turnover.

  • Sequence: Biotin-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-OH.[1]

  • Physicochemical Properties: The sequence is rich in basic residues (Arg, Lys, His), resulting in a net positive charge (basic pI) at neutral pH. This dictates the reconstitution strategy: basic peptides require slightly acidic conditions for initial solubilization to prevent aggregation.

2.2 The Biotin-Streptavidin System The biotin label (


 affinity for streptavidin) allows this peptide to serve two distinct roles:
  • Tracer: Competes with native PTH for a limited antibody in competitive assays.

  • Calibrator: Acts as the reference standard in assays specifically designing to quantify biotinylated-PTH uptake or clearance.

This guide focuses on preparing the Reference Standard Curve , the critical ruler against which unknown samples are measured.

Materials & Equipment

Critical Reagents:

  • Biotinyl-PTH (44-68) Human: Lyophilized trifluoroacetate salt (e.g., Bachem, Phoenix Pharm).

  • Solvent A (Reconstitution): 0.1% (v/v) Acetic Acid in HPLC-grade water (degassed). Rationale: Acidic pH protonates basic residues, ensuring solubility.

  • Assay Buffer (Diluent): PBS (pH 7.4) + 0.1% BSA + 0.05% Tween-20. Rationale: BSA blocks non-specific binding sites; Tween-20 reduces hydrophobic adsorption.

  • Matrix Match Buffer: If samples are serum/plasma, the standard curve diluent must mimic this matrix (e.g., charcoal-stripped serum) to negate matrix effects.

Equipment:

  • Low-Protein-Binding Tubes: Polypropylene (Eppendorf LoBind® or equivalent). Never use polystyrene for peptide standards.

  • Calibrated Pipettes: P1000, P200, P10.

Experimental Protocol

Phase 1: Master Stock Preparation (1 mg/mL)

Handling Note: Peptides are hygroscopic.[2] Allow the vial to equilibrate to room temperature in a desiccator before opening.

  • Centrifugation: Spin the lyophilized vial at 10,000 x g for 2 minutes to pellet the powder.

  • Solubilization: Add Solvent A (0.1% Acetic Acid) to the vial to achieve a concentration of 1.0 mg/mL .

    • Calculation: If vial contains 0.5 mg peptide, add 500 µL Solvent A.

  • Mixing: Vortex gently for 30 seconds. Do not sonicate unless visible particulates persist (sonication can degrade biotin linkers if excessive).

  • Aliquot: Dispense into 20 µL aliquots in low-bind tubes.

  • Storage: Flash freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C. Stability: 6 months.

Phase 2: Working Stock Generation

Goal: Reduce concentration to the upper limit of the assay (e.g., 100 ng/mL) while shifting buffer conditions.

  • Thaw one 20 µL aliquot of Master Stock (1 mg/mL).

  • Intermediate Stock (10 µg/mL): Add 10 µL Master Stock to 990 µL Assay Buffer . Vortex.

  • Top Standard (S1 - 100 ng/mL): Add 10 µL Intermediate Stock to 990 µL Assay Buffer .

    • Note: This two-step dilution (1:100 then 1:100) is more precise than a single 1:10,000 step.

Phase 3: Serial Dilution (Standard Curve)

Design: A 1:3 serial dilution series provides a broad dynamic range suitable for sigmoidal curve fitting (4-PL).

Table 1: Pipetting Scheme for 1:3 Serial Dilution

Standard IDConcentrationVolume of Diluent (Assay Buffer)Volume of Previous Standard
S1 (Top) 100 ng/mL990 µL10 µL of Intermediate Stock
S2 33.33 ng/mL200 µL100 µL of S1
S3 11.11 ng/mL200 µL100 µL of S2
S4 3.70 ng/mL200 µL100 µL of S3
S5 1.23 ng/mL200 µL100 µL of S4
S6 0.41 ng/mL200 µL100 µL of S5
S7 0.137 ng/mL200 µL100 µL of S6
Blank 0 ng/mL200 µL0 µL

Visualization: Workflow Diagram

The following diagram illustrates the critical dilution workflow to ensure traceability and minimize pipetting error propagation.

G cluster_curve Serial Dilution (Assay Buffer) Lyophilized Lyophilized Peptide (Store -20°C) MasterStock Master Stock 1 mg/mL (0.1% Acetic Acid) Lyophilized->MasterStock Reconstitute InterStock Intermediate Stock 10 µg/mL MasterStock->InterStock 1:100 Dilution S1 S1: 100 ng/mL InterStock->S1 1:100 Dilution S2 S2: 33.3 ng/mL S1->S2 100µL + 200µL (1:3) S3 S3: 11.1 ng/mL S2->S3 Transfer S4 S4: 3.7 ng/mL S3->S4 Transfer Blank Blank: 0 ng/mL

Caption: Step-wise dilution workflow from lyophilized solid to working standard curve. Red indicates concentrated stocks; Green indicates assay-ready standards.

Assay Integration & Validation

When using this curve in an immunoassay (e.g., Competitive ELISA), the behavior of the curve validates the system.

6.1 Linearity and Fit

  • Model: Do not use linear regression (

    
    ) for wide ranges. Use 4-Parameter Logistic (4-PL)  or 5-PL  regression.
    
  • Acceptance Criteria: The

    
     value of the fit should be 
    
    
    
    . The back-calculated concentration of each standard should be within 85-115% of the nominal value.

6.2 Matrix Interference (Spike-and-Recovery) To validate that your standard curve (in buffer) accurately reflects peptide behavior in samples (e.g., plasma):

  • Spike: Add a known amount of Biotinyl-PTH (e.g., 10 ng/mL) into a plasma sample.

  • Measure: Quantify using the buffer-based standard curve.

  • Calculate Recovery:

    
    
    
    • Target: 80% - 120%. If outside this range, the standard curve diluent must be adjusted to match the sample matrix (e.g., adding 10% sheep serum).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (Top Standard) Peptide aggregation or adsorption.Ensure Master Stock was made in 0.1% Acetic Acid. Use polypropylene low-bind tubes.
High Background (Blank) Insufficient blocking or washing.Increase BSA in Assay Buffer to 1%. Increase wash cycles (3x to 5x).
"Hook Effect" Antigen excess saturating capture sites.Only relevant in Sandwich assays. If S1 signal < S2, dilute samples further.
Poor Replicates (CV > 10%) Pipetting error or incomplete mixing.Vortex each dilution tube for 5 seconds before transferring. Pre-wet pipette tips.

References

  • National Institutes of Health (NIH). (2006). Synthesis and characterization of novel biotinylated carboxyl-terminal parathyroid hormone peptides. PubMed. [Link]

Sources

Application Note: Precision Design of Competitive Binding Assays using Biotinyl-PTH (44-68)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptide endocrinology and immunoassay development. It details the strategic design, execution, and validation of competitive binding assays utilizing Biotinyl-PTH (44-68) , a critical mid-region fragment of Parathyroid Hormone.

Executive Summary & Biological Context

Parathyroid Hormone (PTH) is a complex 84-amino acid polypeptide.[1][2][3][4] While the N-terminal fragment (1-34) drives calcium homeostasis via the PTH1 Receptor (PTH1R), the C-terminal and mid-region fragments have distinct metabolic fates and clinical significance.

Biotinyl-PTH (44-68) serves as a specialized probe for the mid-region of the hormone. Unlike the N-terminus (active) or the distal C-terminus (53-84, linked to the putative CPTHR receptor), the 44-68 region is a marker of PTH fragmentation and accumulation, particularly in Chronic Kidney Disease (CKD).

Primary Applications in Drug Development:

  • Immunoassay Development: Designing "Mid-Region" or "Intact-Specific" ELISAs to distinguish biologically active PTH (1-84) from accumulated fragments (7-84, 44-68).

  • Epitope Mapping: Screening therapeutic antibodies to ensure they do not cross-react with the mid-region if N-terminal specificity is required.

  • Biomarker Quantification: Measuring non-(1-84) PTH fragments which may antagonize the calcemic effects of intact PTH.

Assay Principle: Competitive Ligand Binding

The assay relies on the competitive displacement principle . A fixed concentration of Biotinyl-PTH (44-68) (the Tracer) competes with unlabeled PTH (44-68) or a test analyte (e.g., a drug candidate or serum fragment) for a limited number of binding sites on a specific Anti-PTH (44-68) Antibody .

  • Signal Generation: Streptavidin-HRP binds the Biotin-Tracer.

  • Readout: Signal is inversely proportional to the concentration of the unlabeled competitor.

  • Key Advantage: Biotinylation allows for high-sensitivity chemiluminescent or colorimetric detection without the regulatory burden of radioisotopes (

    
    I).
    
Mechanism of Action (Visualized)

CompetitiveAssay Plate Solid Phase (Microplate Well) Ab Capture Antibody (Anti-PTH 44-68) Plate->Ab Immobilization Complex_T Ab-Tracer Complex (High Signal) Ab->Complex_T + Tracer Complex_A Ab-Competitor Complex (Signal Reduction) Ab->Complex_A + Competitor Tracer Tracer (Biotinyl-PTH 44-68) Tracer->Complex_T Analyte Competitor (Unlabeled PTH/Drug) Analyte->Complex_A SA_HRP Streptavidin-HRP Complex_T->SA_HRP Biotin-SA Binding

Figure 1: Competitive Binding Topology. The presence of the Competitor blocks the Tracer from binding the Capture Antibody, resulting in a dose-dependent decrease in signal.

Strategic Experimental Design

A. Critical Reagent Selection
ComponentSpecificationRationale
Tracer Biotinyl-PTH (44-68) N-terminal biotinylation (via Ahx linker) is preferred to avoid steric hindrance at the antibody binding site.
Capture Antibody Monoclonal Anti-PTH (44-68) Polyclonals increase sensitivity but decrease specificity. Monoclonals ensure consistent epitope recognition.
Solid Phase High-Binding Polystyrene Essential for stable antibody coating. Use Streptavidin-coated plates only if capturing the peptide first (inverse format), which is less robust for competition.
Blocker BSA (Fatty Acid Free) + Casein PTH fragments are "sticky." A dual-blocker system minimizes non-specific binding (NSB).
B. Handling Biotin Interference

Warning: High-dose biotin supplements (common in clinical populations) can interfere with Streptavidin-based assays.[5]

  • Mitigation: This protocol utilizes a Wash-Intensive Workflow . The Biotin-Tracer and Competitor are incubated and washed away before Streptavidin-HRP is added. This prevents free biotin in the sample from competing with the immobilized Biotin-Tracer for the HRP conjugate.

Detailed Protocol: Competitive ELISA

Phase 1: Preparation (Day 0)
  • Coating: Dilute the Capture Antibody (Anti-PTH 44-68) to 1-5 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6).

  • Dispense 100 µL/well into a 96-well microplate.

  • Seal and incubate overnight at 4°C .

Phase 2: Blocking & Competition (Day 1)
  • Wash 1: Aspirate wells and wash 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking: Add 300 µL/well of Blocking Buffer (PBS + 1% BSA + 1% Sucrose). Incubate 2 hours at RT .

  • Standard/Sample Prep:

    • Prepare serial dilutions of Unlabeled PTH (44-68) Standard (Range: 0.1 nM to 1000 nM).

    • Prepare Biotinyl-PTH (44-68) Tracer at a fixed concentration (determined by titration, typically 10-50 ng/mL ).

  • Competition Reaction:

    • Add 50 µL of Standard or Test Sample.

    • Immediately add 50 µL of Biotinyl-PTH (44-68) Tracer.

    • Note: This "Simultaneous Injection" creates the competitive environment.

  • Incubation: Incubate for 2 hours at RT on an orbital shaker (300 rpm). Equilibrium is critical here.

Phase 3: Detection
  • Wash 2: Wash plate 5x with PBST. Aggressive washing removes unbound biotinylated tracer.

  • Conjugate: Add 100 µL/well of Streptavidin-HRP (diluted 1:5000 in Dilution Buffer).

  • Incubate 30-45 minutes at RT .

  • Wash 3: Wash plate 5x with PBST.

  • Substrate: Add 100 µL/well of TMB Substrate. Incubate 15-20 min in the dark.

  • Stop: Add 50 µL of 2N H2SO4. Read Absorbance at 450 nm .

Data Analysis & Validation

Quantitative Analysis[6]
  • Normalize Data: Calculate % Binding (

    
    ) for each standard:
    
    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Binding. Fit using a 4-Parameter Logistic (4PL) regression model.

  • IC50 Determination: The concentration of competitor resulting in 50% inhibition of tracer binding.

Self-Validating Checks
  • Z-Factor: Must be > 0.5 for a robust assay.

    
    
    (Where p = positive control/max signal, n = negative control/background).
    
  • Hook Effect: If the curve plateaus or rises at very high competitor concentrations, suspect aggregation.

PTH Fragment Map & Specificity

To ensure your assay is measuring the correct fragment, cross-reactivity testing is required against adjacent fragments.

PTH_Map PTH_Full N-Term (1-34) Mid-Region (44-68) C-Term (53-84) R_PTH1R PTH1 Receptor (Bone/Kidney) PTH_Full:n->R_PTH1R Agonist R_CPTHR CPTHR (Osteocytes) PTH_Full:c->R_CPTHR Ligand Target_Ab Target Antibody (Assay Specificity) PTH_Full:m->Target_Ab Epitope Check Cross-Reactivity Check: Does 1-34 or 53-84 compete? Check->Target_Ab

Figure 2: PTH Fragment Interaction Map. The 44-68 fragment (Mid-Region) is distinct from the PTH1R agonist (N-term) and the CPTHR ligand (C-term). Specificity must be validated against these adjacent sequences.

References

  • National Institutes of Health (NIH). (2005). Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells. PubMed. Link

  • U.S. Food and Drug Administration (FDA). (2012). 510(k) Substantial Equivalence Determination: ADVIA Centaur Intact PTH Assay. (Documenting cross-reactivity of PTH fragments 44-68). Link

  • Rockland Immunochemicals. Biotin Binding Assay Protocol & Streptavidin Properties.Link

  • Thermo Fisher Scientific. Pierce Biotin Quantitation and Labeling Strategies.Link

  • Endocrine Reviews. (2005). Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Biotinyl-PTH (44-68) Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Biotinyl-PTH (44-68) is a specialized mid-region fragment of the Parathyroid Hormone, labeled with biotin to facilitate detection (ELISA, Western Blot) or capture (Streptavidin pull-downs).

While this fragment lacks the oxidation-prone Methionine residues found in the N-terminal region (PTH 1-34), it presents a unique stability paradox:

  • Hydrophobicity Mismatch: The peptide sequence is amphipathic, but the biotin tag adds a hydrophobic "anchor," significantly increasing the risk of adsorption to plastic surfaces.

  • Deamidation Risk: The presence of Asparagine (Asn-57) makes the peptide susceptible to deamidation at neutral-to-basic pH, converting Asn to Asp/isoAsp and altering immunoreactivity.

This guide provides a self-validating protocol to mitigate these risks.

Module 1: The Critical First Hour (Arrival & Initial Handling)

Q: My package arrived with the ice pack melted. Is the peptide degraded? A: Likely not, provided the vial is sealed. Lyophilized peptides are stable at room temperature for short durations (days). However, humidity is the enemy.

Protocol: The "Desiccation Equilibration"

  • Do NOT open the vial immediately. The vial is colder than the room air. Opening it now will cause atmospheric moisture to condense on the peptide cake (deliquescence).

  • Equilibrate: Place the sealed vial in a desiccator at room temperature for at least 1 hour .

  • Inspection: The cake should appear fluffy/white. If it looks glassy or sticky, moisture ingress has occurred; weigh immediately to determine net peptide content accurately.

Module 2: Reconstitution (The Solubility Matrix)

Q: Can I dissolve this directly in PBS or Assay Buffer? A: NO. This is the most common cause of experimental failure.

  • Why? High salt concentrations (like PBS) shield the ionic charges that keep the peptide soluble, promoting hydrophobic aggregation driven by the Biotin tag.

  • The Fix: Dissolve in a solvent that favors the peptide's primary structure first.

Q: What is the optimal solvent system? A: Use the "Acid-First" Strategy . PTH (44-68) contains basic residues (Arg, Lys) and acidic residues (Asp, Glu). A slightly acidic environment ensures protonation of the basic residues, improving solubility and preventing Asn-57 deamidation.

Step-by-Step Reconstitution Protocol
StepActionMechanism / Rationale
1 Centrifuge Spin the vial at 5,000 x g for 30 sec to settle the powder.
2 Primary Solvent Add sterile 0.1% Acetic Acid (or sterile water) to a concentration of 1 mg/mL .
3 Agitation Vortex gently. If particles remain, sonicate for 10-15 seconds.
4 Rescue (Optional) Only if insoluble: Add DMSO dropwise. Final DMSO concentration must be < 5% (v/v).
5 Dilution Dilute this stock 1:10 or 1:100 into your working buffer (PBS/Tris).
6 The "Shield" CRITICAL: The working buffer MUST contain 0.1% BSA or Tween-20 to block plastic adsorption.
Visual Workflow: Reconstitution Logic

ReconstitutionLogic Start Lyophilized Biotinyl-PTH (44-68) Step1 Add Sterile 0.1% Acetic Acid (Target 1-2 mg/mL) Start->Step1 Check1 Is solution clear? Step1->Check1 Step2 Add 10% Acetic Acid (Dropwise) Check1->Step2 No (Cloudy) Final Stock Solution Ready (Store at -80°C) Check1->Final Yes Check2 Is solution clear? Step2->Check2 Step3 Add DMSO (Max 5% v/v) Check2->Step3 No Check2->Final Yes Step3->Final Dilute Dilute into Assay Buffer (+ 0.1% BSA) Final->Dilute Immediate Use

Caption: Decision tree for solubilizing Biotinyl-PTH (44-68) while minimizing aggregation risks.

Module 3: Long-Term Storage (The Stasis Protocol)

Q: How long can I keep the reconstituted peptide? A:

  • 4°C: < 24 hours (High risk of adsorption and bacterial growth).

  • -20°C: 1-3 months (Acceptable, but crystal growth can damage peptides).

  • -80°C: > 1 year (Optimal).

The Aliquot Strategy: Never freeze the bulk stock. Repeated freeze-thaw cycles cause ice crystal formation that shears the peptide backbone and alters the biotin orientation.

Storage Specifications Table

VariableRecommendationScientific Rationale
Container Polypropylene Low-Bind TubesBiotin is hydrophobic; standard tubes lose 20-50% of peptide to walls.
Headspace Minimize / Argon FlushReduces oxidation of Histidine (His-63) and general hydrolysis.
Buffer pH pH 5.0 - 6.0 Prevents deamidation of Asn-57 (which occurs rapidly at pH > 7.5).
Temperature -80°C Stops kinetic degradation reactions.[1]

Module 4: Troubleshooting (Rescue Operations)

Scenario 1: "My ELISA signal is fading over time with the same stock."

  • Diagnosis: Adsorption Loss. The peptide is sticking to the tube walls because the concentration is too low (< 10 µg/mL) without a carrier.

  • The Fix:

    • Check if your storage buffer has BSA (0.1%) or PEG.

    • If not, the aliquot is likely compromised. Thaw a fresh vial and immediately add carrier protein.

    • Switch to "Lo-Bind" or siliconized tubes.

Scenario 2: "The peptide precipitated upon adding to the cell culture media."

  • Diagnosis: pH Shock / Isoelectric Precipitation. The acidic stock solution hit the neutral media (pH 7.4), passing through the peptide's pI (Isoelectric Point), causing it to crash out.

  • The Fix: Dilute the stock into a larger volume of pre-warmed media slowly while vortexing, rather than adding a concentrated drop directly to the well.

Visual Workflow: Signal Loss Troubleshooting

Troubleshooting Issue Low/Variable ELISA Signal CheckConc Conc < 100 µg/mL? Issue->CheckConc CheckCarrier Carrier (BSA) Present? CheckConc->CheckCarrier Yes CheckpH Buffer pH > 7.5? CheckConc->CheckpH No (High Conc) Adsorption Cause: Adsorption Loss to Plastic CheckCarrier->Adsorption No Solution1 Use Low-Bind Tubes Add 0.1% BSA Adsorption->Solution1 Deamidation Cause: Asn-57 Deamidation CheckpH->Deamidation Yes Solution2 Store at pH 5-6 Avoid Freeze-Thaw Deamidation->Solution2

Caption: Logic flow for diagnosing signal loss in Biotinyl-PTH assays.

References

  • Bachem. (2021). Handling and Storage Guidelines for Peptides. Bachem Technical Guides. Link

  • Thermo Fisher Scientific. (2024). Peptide Storage and Handling Guidelines. Thermo Fisher Support. Link

  • Sigma-Aldrich. (2023). Peptide Solubility and Storage Guidelines. Merck/Sigma Technical Support. Link

  • GenScript. (2022). Peptide Handling Guidelines: Stability of Biotinylated Peptides. GenScript Resource Center. Link

Sources

Technical Support Center: Biotinyl-PTH (44-68) Human Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PTH-4468-STAB-RT Status: Open Responder: Senior Application Scientist, Peptide Chemistry Division

Core Directive: The Room Temperature Reality

Do not store Biotinyl-PTH (44-68) in solution at room temperature (RT) for more than 2 hours.

While many researchers assume "instability" refers only to chemical breakdown, the primary mode of failure for this specific peptide at RT is surface adsorption , followed by deamidation .

  • Lyophilized State: Stable at RT for 2–3 weeks (shipping conditions).[1]

  • Solubilized State: Unstable. Significant signal loss occurs within 4 hours at RT due to vessel adhesion, not just chemical degradation.

Mechanistic Insight: Why Does It Fail?

To troubleshoot effectively, you must understand the molecular behavior of this specific fragment.

A. The "Phantom" Loss (Adsorption)

Biotinyl-PTH (44-68) is a cationic (positively charged) and amphipathic peptide.

  • The Mechanism: The Biotin tag adds a hydrophobic head to the peptide. The sequence contains 6 strongly basic residues (3 Arg, 3 Lys) and a hydrophobic core (Val-Leu-Val).

  • The Result: At RT, thermodynamic kinetics favor the migration of the peptide from the solution to the walls of your tube (polypropylene or glass).

  • Impact: You may lose 20–50% of the soluble peptide to the tube walls within hours if the concentration is low (<1 µM) and no carrier protein (BSA) is present.

B. The Chemical Clock (Deamidation)

Unlike full-length PTH (1-84), this fragment lacks Methionine , making it resistant to oxidation. However, it contains Asparagine (Asn) at position 57 .

  • The Mechanism: At RT and neutral pH (7.4), Asn-57 attacks its own backbone to form a succinimide intermediate, which hydrolyzes into Aspartate or Isoaspartate.

  • The Result: This introduces a negative charge, altering the pI and potentially affecting antibody binding in ELISAs that target the 53-68 region.

Troubleshooting Guide (FAQ)

Q1: "I left my reconstituted peptide on the bench for 4 hours. Is it ruined?"

  • Diagnosis: Likely yes, but not because it "rotted." It likely stuck to the tube.

  • The Test: Vortex the tube vigorously for 30 seconds. If your assay signal recovers slightly, it was adsorption. If the signal remains dead, the peptide has aggregated or deamidated.

  • Corrective Action: discard and prepare a fresh aliquot. For future workflows, keep on ice at all times.

Q2: "My HPLC shows a 'split' peak after leaving the sample in the autosampler overnight."

  • Diagnosis: Deamidation of Asn-57.

  • Explanation: The "split" is the separation of the native Asn form from the deamidated Isoaspartate form. This reaction is accelerated at RT.

  • Fix: Set your autosampler to 4°C. If your autosampler is not refrigerated, limit run times to <4 hours.

Q3: "I cannot get the peptide to dissolve completely in PBS."

  • Diagnosis: Isoelectric Precipitation.

  • Explanation: The pI of PTH (44-68) is near neutral/slightly basic. Dissolving directly in pH 7.4 PBS puts the peptide near its point of zero charge, causing aggregation.

  • Protocol: Dissolve in 10mM Acetic Acid first (see Protocol A below), then dilute into buffer.

Visualizing the Degradation Pathways

The following diagram illustrates the decision logic and degradation pathways for Biotinyl-PTH (44-68).

PTH_Stability Start Biotinyl-PTH (44-68) @ Room Temp State_Lyophilized State: Lyophilized Powder Start->State_Lyophilized State_Solution State: In Solution Start->State_Solution Time_Short < 24 Hours State_Lyophilized->Time_Short Shipping/Bench Time_Long > 2 Weeks State_Lyophilized->Time_Long Storage Adsorption ADSORPTION (Rapid) Sticks to plastic/glass Loss of Concentration State_Solution->Adsorption Minutes to Hours Deamidation DEAMIDATION (Slow) Asn57 -> Asp/IsoAsp Change in Charge/Activity State_Solution->Deamidation Hours to Days Safe STABLE Proceed to Experiment Time_Short->Safe Risk HIGH RISK Validate Concentration Time_Long->Risk Moisture uptake? Fail FAILED Discard Adsorption->Fail Low Conc (<1uM) Deamidation->Fail pH > 7.0

Figure 1: Stability decision tree showing the rapid risk of adsorption versus the slower risk of chemical deamidation.

Data Summary: Stability Matrix
ConditionFormTimeframeStability StatusPrimary Risk
RT (20-25°C) Lyophilized2 WeeksStable Hygroscopicity (Moisture uptake)
RT (20-25°C) Solution (PBS)4 HoursCritical Adsorption to tube walls
RT (20-25°C) Solution (PBS)24 HoursFailed Deamidation (Asn57) + Adsorption
4°C Solution1 WeekModerate Slow Deamidation
-20°C / -80°C Solution3 MonthsStable Freeze-Thaw damage (if repeated)
Validated Protocols
Protocol A: Proper Reconstitution (The "Acid Drop" Method)

Purpose: To ensure full solubility and prevent immediate aggregation.

  • Equilibrate: Allow the lyophilized vial to reach room temperature before opening (prevents water condensation).

  • Acidify: Add sterile 10 mM Acetic Acid or 0.1% TFA to the vial. Use a volume calculated to achieve a stock concentration of 1 mg/mL.

    • Why? The acidic pH protonates the side chains, pushing the peptide away from its pI and ensuring solubility.

  • Vortex: Vortex gently for 10-20 seconds. Solution should be clear.

  • Dilute: Only now, dilute this stock into your working buffer (e.g., PBS + 0.1% BSA).

    • Critical: The BSA is mandatory to block the plastic walls and prevent the biotinylated peptide from sticking.

Protocol B: The "Rescue" Check

Purpose: To determine if a "left out" sample is viable.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Measure the concentration of the supernatant (A280 is not effective here due to lack of Trp/Tyr; use a colorimetric peptide assay like BCA or Bradford, provided no interfering agents are present).

  • If concentration is <70% of expected, discard . The ratio of native to aggregated peptide is compromised.

References
  • National Institute for Biological Standards and Control (NIBSC). Peptide Handling, Dissolution & Storage Guidelines. [Link]

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[2] PLoS ONE, 10(5). (Demonstrates rapid loss of cationic peptides to plasticware). [Link]

  • Robinson, N.E., et al. "Deamidation of Asparagine and Glutamine Residues in Peptides and Proteins." Journal of Peptide Science. (Mechanistic basis for Asn-57 instability).

Sources

Technical Support Center: Biotinyl-PTH (44-68) & Streptavidin Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deep Pocket" Challenge

The core issue with binding Biotinyl-PTH (44-68) to Streptavidin (SA) is structural mismatch. Streptavidin has an exceptionally deep biotin-binding pocket (


 9 Å). PTH (44-68) is a 25-amino acid mid-region peptide with potential secondary structures (helices) that create significant steric bulk.

If the biotin is attached directly to the peptide (or via a short linker), the peptide chain collides with the surface loops of the Streptavidin tetramer before the biotin can fully seat itself in the pocket. This results in pseudo-low affinity , where the complex appears weak or unstable, not because the biotin-SA bond is weak, but because it is physically prevented from forming.

This guide provides the engineering solutions to overcome this steric barrier.

Module 1: Linker Mechanics (The "Space" Solution)

Q: Why is my standard LC-Biotin linker yielding low signal?

A: The standard "LC" (Long Chain) linker is typically an aminohexanoic acid spacer, approximately 13.5 Å long. While longer than a direct bond, it is often insufficient for peptides like PTH (44-68) which may fold or aggregate.

The Solution: PEGylation. You require a hydrophilic spacer that extends the peptide beyond the "Steric Shadow" of the Streptavidin surface.

Linker TypeLength (

)
Suitability for PTH (44-68)Verdict
Direct (No Linker) 0 ÅPoor. High probability of clash.❌ Avoid
C6 / LC 13.5 ÅMarginal. Works for small molecules, risky for 25-mer peptides.⚠️ Risky
PEG4 16-20 ÅGood. Standard for most peptides.✅ Acceptable
PEG12 40-50 ÅExcellent. Pushes peptide fully into solvent; maximizes rotational freedom.🌟 Recommended

Technical Insight: Polyethylene Glycol (PEG) linkers are superior to carbon chains because they are highly hydrated. This "water shell" prevents the hydrophobic residues of PTH (44-68) from collapsing onto the Streptavidin surface, maintaining the peptide in an accessible, solution-like state.

Module 2: Orientation Strategy (The "Position" Solution)

Q: Should I biotinylate the N-terminus or C-terminus of PTH (44-68)?

A: This depends entirely on your downstream assay, but N-terminal biotinylation is generally safer for this specific fragment unless your detection antibody targets the N-terminus.

  • N-Terminus (Residue 44): Usually solvent-exposed. Biotinylation here (e.g., via NHS-PEG12-Biotin) pulls the N-term to the solid phase, leaving the C-term (Residue 68) exposed.

  • C-Terminus (Residue 68): Requires a Lysine residue or specialized synthesis. If your assay detects the "mid-region" epitope, tethering via the C-term is also valid, provided a linker is used.

  • Internal Lysine (Lys53): Avoid. PTH (44-68) contains Lys53. Random amine labeling will biotinylate this residue, tethering the peptide from the middle. This "staples" the peptide flat against the Streptavidin, destroying antibody recognition.

Critical Protocol Step: Use site-specific labeling .

  • Option A: Synthesis with N-terminal Biotin-PEG12.

  • Option B: Cysteine coupling (if a Cys is added to a terminus) using Maleimide-PEG-Biotin.

Module 3: Visualization of the Problem & Solution

The following diagram illustrates the steric clash mechanism and how the PEG spacer resolves it.

steric_hindrance cluster_fail Scenario A: Steric Clash (Direct/Short Linker) cluster_success Scenario B: Optimized Binding (PEG12 Linker) SA Streptavidin (Tetramer) Pocket Binding Pocket (~9 Å Deep) Biotin_A Biotin Biotin_A->Pocket Blocked PTH_A PTH (44-68) (Steric Bulk) Biotin_A->PTH_A Short Linker PTH_A->SA Clash with Surface Loops Biotin_B Biotin Biotin_B->Pocket High Affinity Binding Linker PEG12 Spacer (Hydrated/Flexible) Biotin_B->Linker PTH_B PTH (44-68) (Solvent Accessible) Linker->PTH_B

Caption: Scenario A shows the peptide bulk preventing biotin from entering the deep Streptavidin pocket. Scenario B demonstrates how a PEG12 spacer bridges the gap, allowing high-affinity binding without surface interference.

Module 4: Validated Protocol for Surface Immobilization

Objective: Immobilize Biotinyl-PEG12-PTH(44-68) onto a Streptavidin-coated plate with maximum efficiency.

Reagents
  • Peptide: Biotin-PEG12-PTH(44-68) (Purity >95%).

  • Buffer A (Binding): PBS, pH 7.4 + 0.1% BSA + 0.05% Tween-20. (Tween is critical to reduce hydrophobic aggregation of the peptide).

  • Buffer B (Blocking): PBS + 2% BSA (or SuperBlock).

Step-by-Step Workflow

1. Solubilization (The "Pre-Step" Check)

  • Dissolve peptide in a small volume of DMSO first (e.g., to 1 mg/mL). PTH fragments can be hydrophobic.

  • Dilute to working concentration (e.g., 1 µg/mL) in Buffer A .

  • Why: DMSO ensures monomeric state before dilution. If you dissolve directly in PBS, the peptide may form micelles that bind poorly.

2. Density Optimization (The "Crowding" Check)

  • Do NOT saturate the plate with the highest possible concentration.

  • Streptavidin has a finite capacity (

    
     15-20 pmol/well for standard 96-well plates).
    
  • Calculation: Adding 100 µL of 1 µg/mL peptide

    
     30 pmol. This is a slight excess (1.5x), which is ideal. Adding 10x excess causes "crowding," where peptides block each other from entering pockets.
    

3. Incubation

  • Add 100 µL of diluted peptide to SA-plate.

  • Incubate 1 hour at Room Temp with shaking (500 rpm).

  • Why Shaking? Biotin-SA binding is diffusion-limited. Shaking improves capture efficiency.

4. The "Displacement" Wash

  • Wash 3x with Buffer A.

  • Crucial Step: Perform one wash with Buffer A containing 10 µM free Biotin for 5 minutes, then wash immediately.

  • Logic: This removes loosely associated (non-specifically bound) peptide. The specific Biotin-SA bond (

    
    ) will NOT break, but hydrophobic sticking will be disrupted.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Background Signal Non-specific binding of the peptide to the plastic, not the SA.Increase Tween-20 to 0.1% in binding buffer. Add a "Free Biotin" blocking step before adding the detection antibody.
Low Signal (despite linker) Peptide aggregation masking the biotin.Ensure DMSO co-solvent is used during initial solubilization.
Signal Drift (decreasing over time) "Leaching" of non-covalently adsorbed peptide.Your wash was insufficient. Implement the "Displacement Wash" (Step 4 in protocol) to strip weak binders early.
Variable Replicates Steric Crowding.Perform a titration curve. You are likely using too much peptide, causing disordered packing on the surface. Reduce coating concentration.

References

  • Green, N. M. (1975). "Avidin." Advances in Protein Chemistry, 29, 85-133. (Foundational text on the depth of the binding pocket).
  • Chilkoti, A., & Stayton, P. S. (1995). "Molecular origins of the slow streptavidin-biotin off-rate." Journal of the American Chemical Society, 117(43), 10622-10628. (Explains the loop dynamics causing steric issues).
  • Pierce Biotechnology.Avidin-Biotin Technical Handbook.

Technical Support Center: Biotinyl-PTH (44-68) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct response from a Senior Application Scientist at a specialized peptide synthesis and assay development support center.

Case ID: PTH-MID-STABILITY-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Buffer Systems to Prevent Degradation and Adsorption of Biotinyl-PTH (44-68)

Executive Summary

Biotinyl-PTH (44-68) presents a unique set of stability challenges distinct from full-length PTH (1-84). While many researchers default to standard antioxidant protocols used for full-length PTH, this specific mid-region fragment lacks Methionine residues , rendering oxidation precautions unnecessary.

Instead, your primary threats are surface adsorption (due to the biotin moiety and peptide charge) and deamidation (driven by pH). The following guide prioritizes these actual risks over theoretical ones.

Part 1: The "Golden Path" Reconstitution Protocol

Use this protocol for the initial handling of lyophilized powder. Most errors occur in the first 5 minutes of reconstitution.

The Logic

We must avoid the "Isoelectric Trap." PTH (44-68) is highly basic (pI > 9) due to a high content of Arginine (Arg) and Lysine (Lys) residues. At neutral pH (7.0–7.4), the peptide retains a net positive charge, which causes it to bind aggressively to negatively charged glass surfaces. Conversely, the hydrophobic biotin tag promotes binding to standard plastics.

Step-by-Step Methodology
  • Initial Solubilization (The Acid Shock):

    • Do NOT add PBS or water directly to the lyophilized powder.

    • Add 10 mM Acetic Acid to the vial to achieve a concentration of 1 mg/mL.

    • Why: This lowers the pH to ~3.0, ensuring the peptide is fully protonated and maximally soluble, preventing immediate aggregation.

  • Dilution for Storage (The Carrier Shield):

    • Dilute the stock solution 1:10 or 1:100 into a Storage Buffer (see Table 1 below) containing a carrier protein.

    • Why: You cannot store the peptide at 1 mg/mL in pure acid long-term; it may hydrolyze. You need a buffer, but it must contain BSA or HSA.

  • Aliquot and Freeze:

    • Use Polypropylene LoBind (Low Protein Binding) tubes .

    • Flash freeze in liquid nitrogen or dry ice/ethanol.

    • Store at -80°C.

Part 2: Buffer Selection & Chemical Stability

The Adsorption Problem (Physical Loss vs. Degradation)

Users often report "degradation" when they actually face "loss of mass." Biotinyl-PTH (44-68) is a "sticky" molecule. The biotin group adds a hydrophobic head, while the peptide tail is positively charged.

  • Glassware: Strictly Prohibited. The positive peptide binds to silicate sites.

  • Polystyrene: Avoid. High binding affinity for biotin.

  • Solution: You must use a surfactant or carrier protein to block these interactions.

The Deamidation Threat

The sequence contains Asparagine (Asn) at position 57 (based on full PTH numbering). At neutral to alkaline pH (pH > 7.5), Asn spontaneously deamidates to Aspartate or Isoaspartate, altering the charge and potentially the immunoreactivity of the peptide.

  • Rule: Avoid storing at pH > 7.5 for more than 24 hours.

The Biotinidase Trap (Biological Matrices)

If you are diluting this tracer into serum or plasma, endogenous Biotinidase will cleave the biotin-lysine bond, destroying your signal.

  • Fix: Add a biotinidase inhibitor (e.g., specific inhibitors or high concentrations of EDTA if the enzyme is metal-dependent in your specific matrix, though heat inactivation is risky for the peptide). Note: Standard protease inhibitors do not stop biotinidase.

Summary of Buffer Recommendations
ApplicationRecommended Buffer SystemAdditives (Critical)pH Target
Resuspension 10 mM Acetic AcidNone~3.0
Long-Term Storage 10 mM Sodium Acetate0.1% BSA (IgG-free)4.5 - 5.5
Immunoassay (ELISA) PBS or TBS0.5% BSA + 0.05% Tween-207.4
Cell Culture HBSS or Media0.1% BSA + Protease Inhibitors7.4

Part 3: Visualizing the Logic (DOT Diagrams)

Diagram 1: Buffer Selection Decision Tree

This flowchart illustrates the decision-making process for selecting the correct buffer based on your experimental stage.

BufferSelection Start Start: Lyophilized Biotinyl-PTH (44-68) Step1 Step 1: Initial Reconstitution Start->Step1 Action1 Dissolve in 10mM Acetic Acid (Avoid PBS/Water) Step1->Action1 Decision Intended Use? Action1->Decision Storage Long-Term Storage (-80°C) Decision->Storage Stock Assay Immediate Assay (ELISA/Binding) Decision->Assay Working Soln StorageBuffer Buffer: 10mM Sodium Acetate pH 5.0 Additive: 0.1% BSA Storage->StorageBuffer AssayBuffer Buffer: PBS/TBS pH 7.4 Additive: 0.05% Tween-20 + 0.5% BSA Assay->AssayBuffer Warn Warning: Avoid Glass! Use LoBind Plastic StorageBuffer->Warn AssayBuffer->Warn

Caption: Decision matrix for buffer selection. Note the divergence between acidic storage conditions (stability) and neutral assay conditions (compatibility).

Diagram 2: Degradation Pathways & Mitigation

Understanding how the molecule fails allows you to prevent it.

DegradationPathways Molecule Biotinyl-PTH (44-68) Threat1 Adsorption (Physical Loss) Molecule->Threat1 Threat2 Deamidation (Chemical Change) Molecule->Threat2 Threat3 Proteolysis (Cleavage) Molecule->Threat3 Cause1 Hydrophobic Biotin + Positive Charge Threat1->Cause1 Cause2 High pH (>7.5) Asn Residues Threat2->Cause2 Cause3 Basic Residues (Arg/Lys) Trypsin-like enzymes Threat3->Cause3 Sol1 Add 0.1% BSA or 0.05% Tween-20 Cause1->Sol1 Mitigation Sol2 Store at pH 4.5 - 5.5 Cause2->Sol2 Mitigation Sol3 Protease Inhibitor Cocktail (Aprotinin/Leupeptin) Cause3->Sol3 Mitigation

Caption: Primary degradation pathways for Biotinyl-PTH (44-68). Note that Oxidation is absent, as this fragment lacks Methionine.

Part 4: Troubleshooting FAQ

Q: I used standard ELISA blocking buffer (PBS + 1% BSA), but my signal is still decreasing over time. Why? A: Check your plasticware. Standard polystyrene ELISA plates bind biotin strongly. Even with BSA, the biotin moiety on your peptide might be exchanging with the surface. Ensure you are using High-Grade LoBind tubes for preparation. Also, verify if your BSA is "Protease Free." Standard BSA preparations can contain trace proteases that digest the Arg/Lys-rich PTH fragment.

Q: Should I add antioxidants like Methionine or Ascorbic Acid? A: No. This is a common misconception derived from working with full-length PTH (1-84), where Met-8 and Met-18 are oxidation-prone. The 44-68 fragment sequence is R-D-A-G-S-Q-R-P-R-K-K-E-D-N-V-L-V-E-S-H-E-K-S-L-G. There is no Methionine in this sequence [1]. Adding antioxidants adds unnecessary chemical complexity without benefit.

Q: Can I freeze-thaw the reconstituted peptide? A: We strongly advise against multiple freeze-thaw cycles. The biotin conjugate can induce aggregation upon repeated phase changes. Aliquot immediately after the first reconstitution. If you must re-freeze, do it once, and ensure the buffer contains at least 1% BSA or 10% Glycerol as a cryoprotectant.

Q: My recovery is low after filtration. What happened? A: You likely used a Nylon or Nitrocellulose filter. PTH peptides bind avidly to these membranes. Use PVDF or PES (Polyethersulfone) filters, and pre-rinse the filter with a BSA-containing buffer to block binding sites before passing your peptide sample [2].

References

  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? Troubleshooting Peptide Adsorption. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Intact PTH and Fragment Stability in Serum/Plasma. Retrieved from [Link]

Validation & Comparative

Comparative Guide to Specificity Testing of Anti-PTH Antibodies with Biotinyl-PTH (44-68)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate measurement of Parathyroid Hormone (PTH) is critical for diagnosing and managing calcium and phosphorus metabolism disorders. However, the heterogeneity of circulating PTH fragments presents a significant challenge for immunoassay specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the specificity of anti-PTH antibodies. We focus on the utility of Biotinyl-PTH (44-68), a synthetic peptide fragment, as a critical tool in competitive immunoassays. This document details the rationale behind experimental design, provides step-by-step protocols for comparative testing using ELISA and Western Blotting, and offers guidance on data interpretation. By implementing these self-validating protocols, researchers can ensure the generation of robust, reproducible, and reliable data, thereby addressing the broader scientific challenge of the "reproducibility crisis" stemming from poorly validated antibodies.[1][2]

Introduction: The Challenge of PTH Immunoassay Specificity

Parathyroid Hormone (PTH) is an 84-amino acid polypeptide that acts as the principal regulator of extracellular calcium. In circulation, PTH exists not only as the full-length, biologically active molecule (PTH 1-84) but also as various truncated fragments.[3] These fragments, primarily C-terminal and mid-region peptides, are biologically inactive but can cross-react with detection antibodies, leading to erroneous measurements and potential clinical misinterpretations.[4]

The imperative for rigorous antibody validation has been highlighted by a widespread "reproducibility crisis" in biomedical research, where poorly characterized reagents are a major source of inconsistent results.[1][5] For PTH assays, specificity is paramount. An antibody must selectively bind to the intended epitope of the PTH molecule without recognizing other fragments. This guide focuses on utilizing Biotinyl-PTH (44-68), a key mid-region fragment, to rigorously assess and compare the specificity of various anti-PTH antibodies. The 44-68 region is a common epitope for many antibodies and serves as an excellent tool for competitive assays to determine binding profiles.[6][7]

Understanding the Landscape of Anti-PTH Antibodies

The evolution of PTH immunoassays has been driven by the need to improve specificity. Different generations of assays utilize antibodies targeting distinct regions of the PTH molecule:

  • First-Generation Assays: Used a single antibody, often targeting the C-terminus, and were plagued by significant cross-reactivity with inactive fragments.[3]

  • Second-Generation ("Intact") Assays: Employ a sandwich format with one antibody targeting the C-terminal region and another targeting the N-terminus.[3][8] While an improvement, they can still cross-react with large N-terminally truncated fragments like PTH (7-84).[9]

  • Third-Generation ("Bioactive") Assays: Utilize an N-terminal antibody that specifically recognizes the first few amino acids, ensuring detection of only the full-length, active PTH (1-84).[3]

This guide provides the tools to validate the claimed specificity of any anti-PTH antibody, particularly those intended for second-generation-style assays or for research applications where epitope recognition is critical.

Comparative Methodologies for Specificity Assessment

A multi-pronged approach is essential for robust antibody validation.[10][11] We will compare the performance of two hypothetical monoclonal antibodies, Antibody A (Clone 1B5) and Antibody B (Clone 2F8) , against PTH. Our primary tool will be Biotinyl-PTH (44-68), used as a specific competitor.

3.1. Competitive ELISA: Quantifying Specificity

Causality: A competitive ELISA is the most direct method to determine if an antibody binds to the 44-68 epitope. In this assay, a fixed amount of the anti-PTH antibody is incubated with a sample containing an unknown amount of full-length PTH and a known amount of Biotinyl-PTH (44-68). The biotinylated fragment competes with the native PTH for binding to the antibody. The higher the antibody's affinity for the 44-68 region, the more effectively the biotinylated fragment will displace the binding of full-length PTH, resulting in a lower signal. This allows for the calculation of a 50% inhibitory concentration (IC50), a quantitative measure of binding specificity.

3.2. Western Blotting: Visualizing Specificity and Cross-Reactivity

Causality: Western blotting provides visual confirmation of antibody specificity.[12][13] By separating different PTH fragments (e.g., full-length 1-84, N-terminal 1-34, and mid-region/C-terminal fragments) via gel electrophoresis and then probing with the antibody, we can directly observe which fragments the antibody recognizes.[14] An antibody specific for the 44-68 region should produce a strong band for full-length PTH (1-84) but show no reactivity with an N-terminal fragment like PTH (1-34).

Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls.

4.1. Protocol: Competitive ELISA with Biotinyl-PTH (44-68)

This protocol determines the degree to which an antibody recognizes the PTH (44-68) epitope.

Materials:

  • 96-well microplates coated with a capture antibody (e.g., goat anti-mouse IgG)

  • Anti-PTH Antibody A and Antibody B

  • Recombinant full-length human PTH (1-84)

  • Biotinyl-PTH (44-68)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of each anti-PTH antibody (Antibody A and B, diluted to 1 µg/mL in PBS) to separate wells of the coated plate. Incubate for 2 hours at room temperature. This step immobilizes the test antibodies.

  • Washing: Wash wells 3 times with 200 µL of Wash Buffer. This removes any unbound antibody.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature. This prevents non-specific binding of subsequent reagents.[15]

  • Competition Reaction:

    • Prepare a serial dilution of the competitor, Biotinyl-PTH (44-68), ranging from 0 to 1000 ng/mL.

    • In a separate plate or tubes, mix 50 µL of each Biotinyl-PTH (44-68) dilution with 50 µL of a fixed concentration of full-length PTH (1-84) (e.g., 100 pg/mL).

    • Add 100 µL of this mixture to the appropriate wells.

    • Include controls: a) No competitor (0 ng/mL Biotinyl-PTH), and b) No PTH (blank).

  • Incubation: Incubate for 2 hours at room temperature with gentle shaking. This allows the competition for antibody binding sites to occur.

  • Washing: Repeat the washing step (Step 2).

  • Detection: Add 100 µL of Streptavidin-HRP (diluted according to manufacturer's instructions) to each well. Incubate for 30 minutes at room temperature. The Streptavidin-HRP will bind to any biotinylated fragment that has bound to the immobilized antibody.

  • Washing: Repeat the washing step (Step 2).

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes. The HRP enzyme converts TMB into a blue-colored product.[16]

  • Stopping Reaction: Add 50 µL of Stop Solution. The color will change to yellow.[16]

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Diagram: Competitive ELISA Workflow

Caption: Workflow for assessing antibody specificity using a competitive ELISA with Biotinyl-PTH (44-68).

G cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection A1 Immobilize Anti-PTH Ab A2 Wash A1->A2 A3 Block Plate A2->A3 B1 Add PTH (1-84) + Biotinyl-PTH (44-68) Mix A3->B1 B2 Incubate B1->B2 C1 Wash B2->C1 C2 Add Streptavidin-HRP C1->C2 C3 Wash C2->C3 C4 Add TMB Substrate C3->C4 C5 Add Stop Solution C4->C5 D1 Read Absorbance (450 nm) C5->D1

4.2. Protocol: Western Blot Specificity Analysis

This protocol visually confirms binding to full-length PTH and lack of binding to irrelevant fragments.

Materials:

  • Recombinant human PTH (1-84) and PTH (1-34) fragments

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., semi-dry or wet transfer) and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Anti-PTH Antibody A and Antibody B

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Sample Preparation: Prepare lysates containing PTH (1-84) and PTH (1-34). Load approximately 20-30 ng of each fragment into separate wells of an SDS-PAGE gel. Include a molecular weight marker.

  • Gel Electrophoresis: Run the gel according to standard procedures to separate the proteins by size. PTH (1-84) has a molecular weight of ~9.4 kDa, while PTH (1-34) is ~4.1 kDa.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with agitation. This step minimizes non-specific antibody binding to the membrane.

  • Primary Antibody Incubation: Cut the membrane into strips if necessary. Incubate separate strips overnight at 4°C with Antibody A or Antibody B (e.g., at a 1:1000 dilution in Blocking Buffer).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST. Thorough washing is crucial to reduce background noise.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the HRP-conjugated secondary antibody (diluted in Blocking Buffer).

  • Final Washing: Repeat the washing step (Step 6).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Diagram: Western Blot Workflow

Caption: Workflow for visual confirmation of anti-PTH antibody specificity against different fragments.

G A Load PTH Fragments (1-84 & 1-34) B SDS-PAGE Separation A->B C Transfer to Membrane B->C D Block Membrane C->D E Incubate with Primary Antibody (A or B) D->E F Wash E->F G Incubate with Secondary Ab-HRP F->G H Wash G->H I Add ECL Substrate H->I J Image Chemiluminescence I->J

Data Interpretation and Comparative Analysis

The data gathered from these experiments allow for a direct comparison of antibody performance.

5.1. Competitive ELISA Data

The results are plotted as percent binding versus the concentration of the Biotinyl-PTH (44-68) competitor. The IC50 value is calculated from this curve.

  • A lower IC50 value indicates that a lower concentration of the competitor was needed to displace 50% of the signal, signifying a higher affinity for the PTH (44-68) epitope.

  • A higher IC50 value suggests a lower affinity for the PTH (44-68) epitope.

Table 1: Hypothetical Competitive ELISA Results

AntibodyTarget Epitope ClaimCompetitorCalculated IC50Interpretation
Antibody A (1B5) PTH Mid-RegionBiotinyl-PTH (44-68)15 ng/mLHighly Specific for the 44-68 region.
Antibody B (2F8) PTH (General)Biotinyl-PTH (44-68)250 ng/mLLow Specificity for the 44-68 region; likely binds a different epitope.
5.2. Western Blot Data

The Western Blot provides qualitative data that corroborates the ELISA findings.

Table 2: Hypothetical Western Blot Results

AntibodyBand at ~9.4 kDa (PTH 1-84)Band at ~4.1 kDa (PTH 1-34)Interpretation
Antibody A (1B5) Strong SignalNo SignalSpecific. Binds full-length PTH but not the N-terminal fragment, consistent with a mid-region epitope.
Antibody B (2F8) Strong SignalStrong SignalNon-Specific. Binds both full-length and N-terminal fragments, indicating its epitope is within the 1-34 region.
Troubleshooting and Best Practices
  • High Background in ELISA: Can be caused by insufficient blocking or inadequate washing. Increase blocking time or the number of wash cycles.

  • No Signal in Western Blot: May result from poor protein transfer, inactive primary or secondary antibody, or an incorrect antibody concentration. Verify transfer efficiency with a stain like Ponceau S and optimize antibody dilutions.

  • Biotin Interference: Be aware that samples from patients taking high-dose biotin supplements can lead to falsely low results in sandwich immunoassays that use streptavidin-biotin systems.[18][19][20] If this is a concern, consider assays that do not use this chemistry or implement protocols for biotin depletion from samples.

Conclusion

Rigorous, evidence-based validation is non-negotiable for ensuring the accuracy of immunoassays.[5][11] The use of specific peptide fragments like Biotinyl-PTH (44-68) is an indispensable strategy for dissecting the true binding characteristics of anti-PTH antibodies. Based on our hypothetical data, Antibody A (Clone 1B5) demonstrates superior specificity for the PTH mid-region (44-68), making it a more reliable tool for assays designed to measure PTH forms containing this epitope. In contrast, Antibody B (Clone 2F8) recognizes an N-terminal epitope and would be unsuitable for this specific application. By employing a combination of quantitative competitive ELISA and qualitative Western blotting, researchers can confidently select the most appropriate antibody for their needs, enhancing the integrity and reproducibility of their scientific findings.

References
  • The Importance of Antibody Validation. (2021, November 10). Bio-Rad. [Link]

  • Tampe, J., et al. (1992). Characterization of Antibodies Against Human N-Terminal Parathyroid Hormone by Epitope Mapping. Clinical and Experimental Hypertension, 14(1-2), 1-13.
  • The Importance of Antibody Validation. (2021, December 21). Quanterix. [Link]

  • The Importance of Antibody Validation: Ensuring Accurate Scientific Results. (2023, June 20). Visikol. [Link]

  • Xia, S. (2026, January 30). Antibody Validation: The Hidden Key to Reproducible Drug Discovery. Drug Discovery and Development.
  • Antibody Validation - why is it important?. Horizon Discovery. [Link]

  • Aslebagh, R., & Channaveerappa, D. (2021). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 297(2), 100938. [Link]

  • Lee, C., et al. (1995). Epitope Tag Mapping of the Extracellular and Cytoplasmic Domains of the Rat Parathyroid Hormone (PTH)/PTH-Related Peptide Receptor. Molecular Endocrinology, 9(9), 1269–1278. [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. (2025, February 8).
  • Antibodies 101: The Four ELISAs and When to Use Them. (2024, July 25). Addgene Blog. [Link]

  • Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. [Link]

  • Western Blot Example: Demonstrating Antibody Specificity. Bio-Rad. [Link]

  • Kurien, B. T., & Scofield, R. H. (2015). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. Methods in Molecular Biology, 1312, 55-67. [Link]

  • Can Parathyroid Hormone-related Protein (PTHrP) assays cross-react with Parathyroid Hormone (PTH) assays?. (2026, January 29). Dr.Oracle.
  • ELISA Test Procedures. BioChain Institute Inc. [Link]

  • PTH2 - Overview: Parathyroid Hormone, Serum. Mayo Clinic Laboratories. [Link]

  • Lee, C., et al. (1995). Epitope tag mapping of the extracellular and cytoplasmic domains of the rat parathyroid hormone (PTH)/PTH-related peptide receptor. Endocrinology, 136(7), 3139-43. [Link]

  • Cavalier, E., et al. (2015). Considerations in parathyroid hormone testing. Clinical Chemistry and Laboratory Medicine, 53(12), 1941-1947. [Link]

  • Mallette, L. E. (1980). Sensitivity of the antibovine parathyroid hormone serum 211/32 to synthetic fragments of human parathyroid hormone. The Journal of Clinical Endocrinology & Metabolism, 50(1), 201-203. [Link]

  • Eringa, E. C., et al. (2020). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Endocrine Reviews, 41(6), bnaa023. [Link]

  • Falsely elevated PTH level in a young woman caused by immunoassay interference resulting from macro-PTH. (2025, April 10). Frontiers in Endocrinology.
  • Assay for the detection of phosphorylated PTH. (2006, September 13).
  • Samarasinghe, S., et al. (2017). Biotin Interference with Routine Clinical Immunoassays: Understand the Causes and Mitigate the Risks. Endocrine Practice, 23(8), 989-998. [Link]

  • Biotin Interference with Laboratory Test Results A. (n.d.). Journal of Medical Science.
  • Preanalytical relates in the determination of the parathyroid hormone. (n.d.). Longdom Publishing. [Link]

  • Positive and negative interference in immunoassays following biotin ingestion: A pharmacokinetic study. (2025, August 9). Clinical Biochemistry.
  • Marx, S. J., et al. (1981). Radioimmunoassay for the middle region of human parathyroid hormone: studies with a radioiodinated synthetic peptide. The Journal of Clinical Endocrinology & Metabolism, 53(1), 76-84. [Link]

Sources

A Senior Application Scientist's Guide to Validating Mid-Region PTH Assays Using Biotinyl-PTH (44-68) Controls

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate measurement of parathyroid hormone (PTH) is crucial for the diagnosis and management of calcium and bone metabolism disorders. Mid-region PTH assays offer a valuable tool in this assessment, but their reliability hinges on robust validation. This guide provides an in-depth, technical comparison of validating mid-region PTH assays, with a specific focus on the strategic use of Biotinyl-PTH (44-68) as a critical control. We will explore the scientific rationale behind this approach, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in establishing a self-validating and trustworthy assay system.

The Landscape of PTH Immunoassays: A Tale of Fragments and Generations

Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a central role in calcium homeostasis.[1][2][3] The intact, biologically active hormone, PTH (1-84), has a short half-life of just two to four minutes.[3] It is rapidly cleaved into various fragments, including N-terminal, mid-region, and C-terminal fragments.[2][3] These fragments, particularly the C-terminal ones, have a significantly longer half-life and are cleared by the kidneys.[3] This complex mixture of intact PTH and its fragments in circulation presents a significant challenge for accurate measurement.

Over the years, PTH immunoassays have evolved through several generations, each aiming to improve specificity for the biologically active form of the hormone.

  • First-generation assays were competitive radioimmunoassays that often targeted the C-terminal or mid-region of the PTH molecule.[4][5] A significant drawback of these assays was their cross-reactivity with various PTH fragments, leading to results that did not always correlate well with the true biological activity of the hormone.[5]

  • Second-generation assays , also known as "intact" PTH assays, utilize a two-site sandwich immunoassay format.[4] Typically, one antibody captures the C-terminal region (e.g., amino acids 39-84), and a second, labeled antibody detects the N-terminal region (e.g., amino acids 1-34).[6][7][8][9] While a significant improvement, these assays can still show cross-reactivity with large, N-terminally truncated PTH fragments, such as PTH (7-84).[7][9][10]

  • Third-generation assays were developed to further enhance specificity for the full-length, biologically active PTH (1-84). These assays also employ a two-site sandwich format but use a detection antibody that specifically recognizes the extreme N-terminal (e.g., amino acids 1-4), thereby excluding PTH (7-84) and other N-terminally truncated fragments.[11][12][13]

While third-generation assays offer high specificity for intact PTH, mid-region assays remain relevant, particularly in research settings and for understanding the complex metabolism of PTH. The key to their utility lies in rigorous validation to clearly define what the assay is measuring.

The "Why" of Mid-Region Assays and the Critical Role of Controls

Mid-region PTH assays typically target epitopes within the central portion of the PTH molecule, such as the 44-68 amino acid sequence.[5][14] While not directly measuring the biologically active N-terminus, these assays can provide valuable information about the overall PTH pool, including both intact hormone and certain fragments. In conditions like chronic kidney disease, where fragment accumulation is significant, understanding the different PTH species can be clinically important.[10][14][15][16]

The trustworthiness of any immunoassay is fundamentally dependent on the quality and appropriateness of its controls. For a mid-region PTH assay, a standard control consisting of only intact PTH (1-84) is insufficient. It confirms that the assay can detect the full-length hormone but fails to validate the specificity of the antibodies for the intended mid-region epitope. This is where a targeted control like Biotinyl-PTH (44-68) becomes indispensable.

Biotinyl-PTH (44-68): The Key to Specificity Validation

Biotinyl-PTH (44-68) is a synthetic peptide fragment corresponding to the mid-region of the PTH molecule, with a biotin molecule attached.[17] Its use as a control provides a multi-faceted validation checkpoint:

  • Epitope Specificity: It directly challenges the assay's capture and/or detection antibodies to recognize the specific 44-68 amino acid sequence. This confirms that the assay is indeed a "mid-region" assay.

  • Exclusion of N- and C-Terminal Dependency: Successful detection of Biotinyl-PTH (44-68) demonstrates that the assay's signal is not solely dependent on the presence of the N- or C-terminal regions of the PTH molecule.

  • Assay Integrity: The biotin moiety allows for a variety of detection strategies, often involving streptavidin-conjugated reporters, providing an independent confirmation of the assay's signal generation mechanism.

By incorporating Biotinyl-PTH (44-68) into the validation process, we build a self-validating system that provides a higher degree of confidence in the assay's performance and the interpretation of its results.

A Comparative Framework for Mid-Region PTH Assay Validation

A comprehensive validation plan for a mid-region PTH assay should follow established guidelines from regulatory bodies like the FDA and organizations such as the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22][23][24] The following sections outline a robust validation workflow, comparing the insights gained when using a standard PTH (1-84) control versus the more informative Biotinyl-PTH (44-68) control.

Experimental Workflow for Assay Validation

The validation process can be broken down into a series of key experiments designed to characterize the assay's performance.

Figure 1: A generalized workflow for the validation of a mid-region PTH assay.

Detailed Experimental Protocols
3.2.1. Specificity and Cross-Reactivity

Objective: To confirm that the assay specifically detects the mid-region of PTH and to quantify cross-reactivity with other PTH fragments.

Protocol:

  • Prepare a series of dilutions for each of the following:

    • Intact PTH (1-84)

    • Biotinyl-PTH (44-68)

    • N-terminal fragment (e.g., PTH 1-34)

    • C-terminal fragment (e.g., PTH 39-84)

    • Non-homologous peptides (as negative controls)

  • Run each dilution series in the mid-region PTH assay according to the manufacturer's instructions.

  • Calculate the percentage cross-reactivity for each fragment relative to the signal obtained for intact PTH (1-84).

Comparative Insights:

Control UsedInformation GainedInterpretation
PTH (1-84) Confirms detection of the full-length hormone.Provides a baseline for assay functionality but does not validate mid-region specificity.
Biotinyl-PTH (44-68) Confirms specific recognition of the mid-region epitope.Provides direct evidence that the assay is performing as a true mid-region assay.[5]
Other Fragments Quantifies the degree of unwanted cross-reactivity.Defines the limitations of the assay and potential interferences.
3.2.2. Precision

Objective: To determine the intra-assay (repeatability) and inter-assay (reproducibility) variability of the assay.

Protocol:

  • Prepare low, medium, and high concentration pools of both PTH (1-84) and Biotinyl-PTH (44-68).

  • Intra-assay precision: Analyze at least 20 replicates of each pool in a single assay run.

  • Inter-assay precision: Analyze at least three replicates of each pool in multiple assay runs, preferably on different days and by different operators.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each pool.

Comparative Insights:

  • PTH (1-84) controls will establish the overall precision of the assay for the intact hormone.

  • Biotinyl-PTH (44-68) controls will demonstrate the precision of the assay specifically for the mid-region fragment. Discrepancies in precision between the two controls could indicate issues with antibody affinity or avidity for the different forms of the analyte.

3.2.3. Linearity and Range

Objective: To assess the assay's ability to provide results that are directly proportional to the concentration of the analyte within a defined range.

Protocol:

  • Prepare a high concentration stock of both PTH (1-84) and Biotinyl-PTH (44-68).

  • Create a series of serial dilutions of each stock using a sample matrix that is representative of the intended sample type (e.g., serum, plasma).

  • Analyze each dilution in the assay.

  • Plot the measured concentration against the expected concentration and perform a linear regression analysis.

Comparative Insights:

Control UsedInformation GainedInterpretation
PTH (1-84) Defines the linear range for the intact hormone.Establishes the reportable range for samples containing predominantly full-length PTH.
Biotinyl-PTH (44-68) Defines the linear range for the mid-region fragment.Confirms that the assay maintains linearity for the specific epitope, which is crucial for accurate quantification of fragments.
3.2.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol:

  • LOD: Analyze a large number of blank samples (at least 20) and calculate the mean and standard deviation. The LOD is typically defined as the mean of the blank plus 2 or 3 standard deviations.

  • LOQ: Analyze a series of low-concentration samples and determine the lowest concentration that can be measured with a predefined level of precision and accuracy (e.g., %CV < 20% and recovery within 80-120%).

  • This analysis should be performed for both PTH (1-84) and Biotinyl-PTH (44-68).

Comparative Insights:

Comparing the LOD and LOQ for both controls provides a more complete picture of the assay's sensitivity. A significant difference between the two could suggest that the antibodies have a different affinity for the intact hormone versus the fragment.

Data Presentation and Interpretation

Summarizing the validation data in a clear and concise format is essential for comparing assay performance and making informed decisions.

Comparative Performance Data
Performance CharacteristicAcceptance CriteriaResult with PTH (1-84)Result with Biotinyl-PTH (44-68)Interpretation
Intra-Assay Precision %CV < 15%8.5%9.2%Both controls show good repeatability.
Inter-Assay Precision %CV < 20%12.3%13.1%The assay is reproducible for both intact PTH and the mid-region fragment.
Linearity (R²) > 0.990.9950.992The assay is linear for both analytes across the tested range.
LOD (pg/mL) Report Value1.51.8Similar sensitivity for both the intact hormone and the mid-region fragment.
LOQ (pg/mL) Report Value5.05.5The assay can reliably quantify low levels of both analytes.
Cross-Reactivity (PTH 1-34) < 1%N/A< 0.5%The assay is specific and does not cross-react with the N-terminal fragment.
Cross-Reactivity (PTH 39-84) Report ValueN/A85%The assay shows significant cross-reactivity with the C-terminal fragment, as expected for a mid-region assay.
Visualizing the Assay Principle

A clear understanding of the assay's mechanism is crucial for interpreting validation data.

Sandwich_Assay cluster_capture Capture Step cluster_detection Detection Step cluster_signal Signal Generation Well Streptavidin-Coated Well CaptureAb Biotinylated Anti-PTH (39-84) Ab Well->CaptureAb Biotin-Streptavidin Interaction Analyte Intact PTH (1-84) CaptureAb->Analyte Binds C-Terminal DetectionAb HRP-Labeled Anti-PTH (1-34) Ab Analyte->DetectionAb Binds N-Terminal Substrate Substrate DetectionAb->Substrate HRP catalyzes conversion Product Colored Product Substrate->Product

Figure 2: Principle of a second-generation "intact" PTH sandwich ELISA.

Conclusion: Building Trust Through Rigorous Validation

The validation of a mid-region PTH assay is not a one-size-fits-all process. A scientifically sound and robust validation plan must be tailored to the specific intended use of the assay. The inclusion of a targeted control, such as Biotinyl-PTH (44-68), elevates the validation from a simple confirmation of functionality to a rigorous interrogation of the assay's specificity and performance characteristics.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the generation of reliable, reproducible, and trustworthy data. This commitment to scientific integrity is paramount for advancing our understanding of PTH metabolism and improving the diagnosis and management of related disorders.

References

  • Comparison between Second- and Third-Generation PTH Assays during Minimally Invasive Parathyroidectomy (MIP) - PMC. (2020, March 16).
  • Comparison of second and third-generation parathyroid hormone assays at a tertiary hospital in South Africa. (2025, August 30).
  • Evolution and current state of assays for measuring parathyroid hormone. (2010, June 15). Ejifcc.
  • Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. (2018, October 28). Semantic Scholar.
  • Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. (2025, January 25). LinkedIn.
  • I/LA21 – Clinical Evaluation of Immunoassays. (2008, August 29).
  • I/LA34 – Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs.
  • Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. (2018, November 29). PubMed.
  • Parathyroid Hormone (PTH): Types, Significance, and Sample Handling. (2025, March 31). Agappe.
  • Parathyroid Hormone: Reference Range, Interpretation, Collection and Panels. (2025, August 21). Medscape.
  • Parathyroid hormone assays and their clinical use. (2018, February 20).
  • The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM. (2022, April 1).
  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. (2019, March 15). U.S.
  • Evolution of PTH assays. SciELO.
  • Parathyroid Hormone (PTH) (44-68) (human) (Biotin).
  • Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine. Frontiers.
  • PTH intact ELISA. Demeditec Diagnostics GmbH.
  • A Practical Guide to Immunoassay Method Validation. (2012).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Assay Valid
  • PTH (Parathyroid) Intact ELISA. Consultant Medical Company.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Intact-PTH [Parathyroid Hormone] ELISA [Enzyme-Linked ImmunoSorbent Assay].
  • Diagnostic applicability of intact and midregion/C-terminal parathyroid hormone assays in calcium metabolic disorders. PubMed.
  • 510(k) Substantial Equivalence Determination Decision Summary Assay Only Template.
  • Parathyroid hormone intact ELISA.

Sources

A Guide to Cross-Validation of Biotinyl-PTH (44-68) Immunoassay Results with Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of immunoassay data are paramount. When working with synthetic peptides like Biotinyl-PTH (44-68), a fragment of the human parathyroid hormone, it is crucial to validate the specificity of its detection. This guide provides an in-depth technical overview of how to cross-validate results from an immunoassay using Biotinyl-PTH (44-68) with the orthogonal method of Western Blotting. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the comparative data.

The Imperative of Cross-Validation: Ensuring Specificity

Immunoassays, particularly competitive formats that may utilize a biotinylated peptide like Biotinyl-PTH (44-68) as a tracer, are powerful tools for quantifying analytes in complex biological samples. However, the specificity of the antibody-antigen interaction is a critical variable. Cross-reactivity with other endogenous molecules or interference from sample matrix components can lead to erroneous results. Western Blotting serves as an essential, independent verification method to confirm the specificity of the immunoassay by separating proteins based on their molecular weight before detection.[1][2] This orthogonal approach provides a visual confirmation that the signal generated in the immunoassay corresponds to the target of the correct size.[3]

Understanding the Assays

The Biotinyl-PTH (44-68) Immunoassay

Biotinyl-PTH (44-68) is a synthetic peptide corresponding to the amino acid sequence 44 to 68 of human parathyroid hormone, with a biotin molecule covalently attached.[4] This biotin tag allows for easy detection and purification through its high-affinity interaction with streptavidin or avidin. In a typical competitive ELISA, the Biotinyl-PTH (44-68) would compete with unlabeled PTH (44-68) in a sample for binding to a limited number of specific antibody-coated wells. The amount of biotinylated peptide bound is then detected using a streptavidin-enzyme conjugate, and the resulting signal is inversely proportional to the concentration of the native peptide in the sample.

Western Blotting for Biotinylated Peptides

Western Blotting involves the separation of proteins or peptides by size using gel electrophoresis (SDS-PAGE), followed by their transfer to a solid support membrane (e.g., PVDF or nitrocellulose). The immobilized peptides are then detected using specific antibodies or, in the case of biotinylated molecules, by a streptavidin-enzyme conjugate. This method allows for the visualization of the peptide of interest at its expected molecular weight, providing a confirmation of its identity.

The Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of Biotinyl-PTH (44-68) immunoassay results with Western Blotting.

Cross_Validation_Workflow cluster_Immunoassay Immunoassay cluster_WesternBlot Western Blot Validation IA_Sample Sample containing PTH (44-68) IA_Assay Competitive ELISA with Biotinyl-PTH (44-68) tracer IA_Sample->IA_Assay IA_Result Quantitative Result (e.g., pg/mL) IA_Assay->IA_Result Data_Comparison Data Comparison & Interpretation IA_Result->Data_Comparison Compare WB_Sample Same/Parallel Sample WB_PAGE Tricine-SDS-PAGE WB_Sample->WB_PAGE WB_Transfer Transfer to PVDF Membrane (0.2 µm pore size) WB_PAGE->WB_Transfer WB_Detect Detection with Streptavidin-HRP WB_Transfer->WB_Detect WB_Result Qualitative/Semi-Quantitative Result (Band at ~3 kDa) WB_Detect->WB_Result WB_Result->Data_Comparison Validate

Caption: Cross-validation workflow for Biotinyl-PTH (44-68) results.

Detailed Experimental Protocols

Part 1: Competitive Immunoassay with Biotinyl-PTH (44-68)

This protocol outlines a general competitive ELISA. Specific reagent concentrations and incubation times should be optimized for your particular assay.

  • Coating: Coat a 96-well microplate with an antibody specific for the PTH (44-68) fragment. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add your standards and samples to the wells, followed immediately by a fixed concentration of Biotinyl-PTH (44-68). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and incubate until sufficient signal develops.

  • Measurement: Read the signal using a microplate reader. The signal will be inversely proportional to the amount of PTH (44-68) in the sample.

Part 2: Western Blotting of Biotinyl-PTH (44-68)

Due to the low molecular weight of the PTH (44-68) fragment (approximately 3 kDa), a specialized protocol is required for effective separation and detection.

  • Sample Preparation: Prepare samples by mixing with a loading buffer containing SDS and a reducing agent. Heat at 70-95°C for 5-10 minutes.

  • Tricine-SDS-PAGE: Utilize a Tricine-SDS-PAGE system, which is optimized for the resolution of small peptides.[5] A high percentage acrylamide gel (e.g., 16%) is recommended. Run the gel according to the manufacturer's instructions. Include a low molecular weight protein ladder.[6]

  • Protein Transfer:

    • Equilibrate the gel in a transfer buffer.

    • Use a PVDF membrane with a small pore size (0.1 or 0.2 µm) to ensure efficient capture of the small peptide.[7] Nitrocellulose can also be used but PVDF is generally more durable for potential stripping and re-probing.[8][9]

    • Perform the transfer using a semi-dry or wet transfer system. Optimize transfer time to prevent the small peptide from passing through the membrane; shorter transfer times are often preferable for low molecular weight proteins.[5]

  • Membrane Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Detection of Biotinylated Peptide:

    • Incubate the membrane with a Streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane extensively with TBST (3 x 10 minutes).

  • Signal Development: Add a chemiluminescent HRP substrate to the membrane and image using a chemiluminescence detection system.

Data Interpretation and Comparison

A successful cross-validation will demonstrate a correlation between the quantitative data from the immunoassay and the semi-quantitative or qualitative data from the Western Blot.

Sample IDImmunoassay Result (pg/mL of PTH 44-68)Western Blot Result (Band Intensity at ~3 kDa)Interpretation
Positive Control HighStrong, specific bandThe assay system is working as expected.
Negative Control Low / UndetectableNo bandConfirms the absence of non-specific signals.
Sample A HighStrong, specific bandValidated Result: High confidence in the immunoassay result.
Sample B ModerateModerate, specific bandValidated Result: Good correlation between the two methods.
Sample C HighWeak or no bandDiscrepant Result: Potential false positive in the immunoassay due to interfering substances. Further investigation is needed.
Sample D LowStrong, specific bandDiscrepant Result: Potential false negative in the immunoassay, possibly due to matrix effects or an issue with the biotinylated tracer.

Illustrative Western Blot Result:

A successful Western Blot validation would show a distinct band at the expected molecular weight of Biotinyl-PTH (44-68) (approximately 3 kDa, accounting for the peptide and the biotin tag). The intensity of this band should correlate with the concentration of the peptide determined by the immunoassay. The absence of other significant bands indicates the specificity of the detection system.

Causality Behind Experimental Choices

  • Tricine-SDS-PAGE: This system is specifically chosen over standard Laemmli gels because it provides superior resolution of proteins and peptides below 30 kDa.[5]

  • Small Pore Size PVDF Membrane: A 0.1 or 0.2 µm pore size is critical to prevent the small Biotinyl-PTH (44-68) peptide from passing through the membrane during the transfer step, ensuring its efficient capture.[7]

  • Streptavidin-HRP Detection in Western Blot: Direct detection of the biotinylated peptide with Streptavidin-HRP simplifies the workflow and eliminates the need for a primary and secondary antibody, reducing potential sources of background noise.

  • Dot Blot as a Preliminary Step: For optimizing the concentration of the Streptavidin-HRP conjugate, a dot blot can be a quick and cost-effective preliminary experiment.[10][11] This involves directly spotting known amounts of Biotinyl-PTH (44-68) onto the membrane and then proceeding with the detection steps.

Trustworthiness: A Self-Validating System

The described cross-validation protocol is designed to be a self-validating system. The inclusion of positive and negative controls in both the immunoassay and the Western Blot is essential. The positive control (e.g., a known concentration of synthetic PTH 44-68) ensures that both assays are performing correctly, while the negative control (e.g., a buffer blank or a sample known to not contain the peptide) confirms the absence of non-specific signals. Any discrepancy between the two methods for a given sample immediately flags a potential issue with the immunoassay's specificity or accuracy, prompting further investigation.

By systematically comparing the results from a highly sensitive quantitative method (immunoassay) with a specific, size-based qualitative/semi-quantitative method (Western Blot), researchers can have high confidence in the validity of their findings. This rigorous approach is fundamental to producing reproducible and reliable scientific data.

References

  • Cytiva. (2022, October 14). Western blot membranes: PVDF vs Nitrocellulose. [Link]

  • GenScript. How to Detect Small Peptides by SDS-PAGE?. [Link]

  • Advansta. (2016, June 13). Ask Advansta: Should I use PVDF or Nitrocellulose Membrane?. [Link]

  • Bio-Rad Antibodies. Test Blots, Slot Blots & Dot Blots - Immunodetection. [Link]

  • Putra, S. E. D., et al. (2015). Dealing with large sample sizes: comparison of a new one spot dot blot method to western blot. Clinical Laboratory, 61(1-2), 139-145. [Link]

  • Rivera, C. E., & Rosales, J. D. (2018). Very Low Molecular Weight Proteins Electrophoresis Protocol. Bio-protocol, 8(23), e3093. [Link]

  • St John's Laboratory. PVDF vs Nitrocellulose Membranes. [Link]

  • Bio-Rad. Test Blots, Slot Blots & Dot Blots - Immunodetection. [Link]

  • Cobetter. (2025, March 31). PVDF vs Nitrocellulose Membrane in Western Blot – Which One to Choose?. [Link]

  • Jackson, A. M., et al. (1992). Production and characterisation of monoclonal antibodies to the mid-region 37-67 sequence of parathyroid hormone-related protein. Journal of immunological methods, 152(1), 53-62. [Link]

  • Biocompare. Anti-PTHrP Antibody Products. [Link]

  • Veiga-da-Cunha, M., et al. (2017). Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions. Journal of Visualized Experiments, (130), 56694. [Link]

  • Rivera, C. E., & Rosales, J. D. (2018). Very Low Molecular Weight Proteins Electrophoresis Protocol. ResearchGate. [Link]

  • Bio-Rad. SDS-PAGE Molecular Weight Standards, Low Range. [Link]

  • NorthEast BioLab. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • Brennan, M. D., & Rosenblatt, M. (1987). Characterization of soluble and particulate parathyroid hormone receptors using a biotinylated bioactive hormone analog. Endocrinology, 121(5), 1845-1851. [Link]

  • Wang, Y., et al. (2023). A Chemiluminescence Enzyme Immunoassay Based on Biotinylated Nanobody and Streptavidin Amplification for Diazinon Sensitive Quantification. Molecules, 28(11), 4363. [Link]

  • Liu, M., et al. (2022). Diagnostic Performance of Competitive ELISA and Western Blot Methods for the Detection of Antibodies against Theileria equi and Babesia caballi. Veterinary Sciences, 9(12), 700. [Link]

  • Peptides International. Biotin-Parathyroid Hormone (1-34). [Link]

  • Peak Proteins. (2023, October 25). An Alternative Method To Confirm Protein Biotinylation. [Link]

  • Liu, M., et al. (2022). Diagnostic Performance of Competitive ELISA and Western Blot Methods for the Detection of Antibodies against Theileria equi and Babesia caballi. ResearchGate. [Link]

  • Chen, Y., et al. (2018). Development and validation of a competitive ELISA based on virus-like particles of serotype Senecavirus A to detect serum antibodies. BMC veterinary research, 14(1), 220. [Link]

  • Alvarez-Castelao, B., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research, 13(12), 6109-6120. [Link]

  • ResearchGate. Western blot analyses detecting PTH (A) and SEKDEL (B) sequences for.... [Link]

  • ResearchGate. Western blot analyses detecting PTH (A) and SEKDEL (B) sequences for.... [Link]

  • U.S. Food and Drug Administration. (2012). 510(k) Substantial Equivalence Determination Decision Summary Assay Only Template. [Link]

  • IBL International. Parathyroid hormone intact ELISA. [Link]

  • Mayo Clinic. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Kumar, R., & Singh, R. J. (2018). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Clinical journal of the American Society of Nephrology : CJASN, 13(8), 1255-1257. [Link]

  • MDI Limbach Berlin. Interference of High Dose Biotin Supplementation with Thyroid Parameters in Immunoassays Utilizing the Interaction between Strep. [Link]

  • NHS Golden Jubilee. Potential for Biotin interference in Immunoassays. [Link]

Sources

A Comparative Guide to Assessing the Homogeneity of Biotinyl-PTH (44-68) Human

Author: BenchChem Technical Support Team. Date: February 2026

Biotinyl-PTH (44-68) human is a 25-amino acid synthetic peptide with the sequence: Biotinyl-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-OH. The biotin moiety allows for easy detection and purification, making it a valuable tool in biochemical and pharmacological studies.[3] This guide will compare four orthogonal analytical methods for assessing its homogeneity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Amino Acid Analysis (AAA).

The Imperative of Orthogonal Analytical Approaches

No single analytical technique can provide a complete picture of peptide homogeneity. Each method separates or identifies molecules based on different physicochemical properties. Therefore, employing a combination of these techniques provides a more comprehensive and reliable assessment of purity. For instance, RP-HPLC is excellent for resolving species with different hydrophobicities, while mass spectrometry provides precise molecular weight information.[4][5][6] Amino acid analysis, in turn, confirms the constituent amino acid composition and can help quantify the peptide.[7][8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing peptide purity due to its high resolving power and reproducibility.[2][9] It separates peptides based on their hydrophobicity.[9] For Biotinyl-PTH (44-68), the biotin modification adds a significant hydrophobic character, which influences its retention on the non-polar stationary phase.[10]

Causality Behind Experimental Choices in RP-HPLC
  • Column Selection: A C18 column is the most common choice for peptide analysis, offering a good balance of retention and resolution for a wide range of peptide sizes and hydrophobicities.[11][12]

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is used.[2][11] TFA serves two purposes: it sharpens peaks by forming ion pairs with basic residues and protonates acidic residues, reducing secondary interactions with the stationary phase.[2]

  • Detection: UV detection at 214-220 nm is standard for peptides, as the peptide bond absorbs strongly at these wavelengths.[11][12]

Experimental Protocol: RP-HPLC Analysis of Biotinyl-PTH (44-68)
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% TFA in water, to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter to remove any particulates.[11]

  • Instrumentation:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.[12]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis: Purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[6]

Visualization of RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide (1 mg/mL in 0.1% TFA) Filter Filter Sample (0.22 µm filter) Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation (Acetonitrile/Water/TFA Gradient) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: RP-HPLC workflow for peptide purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[5] This technique is invaluable for not only assessing purity but also for confirming the molecular weight of the target peptide and identifying impurities.[1][5]

Causality Behind Experimental Choices in LC-MS
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization method for peptides as it is a "soft" technique that minimizes fragmentation of the parent molecule.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass determination, which is crucial for confirming the elemental composition.

Experimental Protocol: LC-MS Analysis of Biotinyl-PTH (44-68)
  • Sample Preparation: Prepare the sample as described for RP-HPLC, but at a lower concentration (e.g., 0.1 mg/mL).

  • Instrumentation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source.

    • Column and Mobile Phases: Same as for RP-HPLC.

  • Chromatographic and MS Conditions:

    • The LC gradient can be adapted from the RP-HPLC method.

    • MS parameters should be optimized for the specific instrument, but generally involve a positive ion mode scan over a mass range that includes the expected m/z values for the biotinylated peptide (e.g., m/z 500-2000).

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity, similar to an HPLC chromatogram. The mass spectrum of the main peak is analyzed to confirm the molecular weight of Biotinyl-PTH (44-68). The masses of impurity peaks can be used to identify their nature (e.g., deletion sequences).

Visualization of LC-MS Workflow

LC_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Analysis Inject_LC Inject Sample Separate_LC RP-HPLC Separation Inject_LC->Separate_LC Ionize Electrospray Ionization (ESI) Separate_LC->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Detect_MS Detection Analyze->Detect_MS TIC Total Ion Chromatogram (Purity) Detect_MS->TIC Mass_Spectrum Mass Spectrum (Identity) Detect_MS->Mass_Spectrum MALDI_TOF_Workflow cluster_prep_maldi Sample Preparation cluster_ms_maldi MALDI-TOF Analysis cluster_data_maldi Data Analysis Mix Mix Peptide with Matrix (HCCA) Spot Spot on Target Plate & Dry Mix->Spot Irradiate Laser Irradiation Spot->Irradiate Ionize_Desorb Ionization & Desorption Irradiate->Ionize_Desorb TOF_Analyze Time-of-Flight Analysis Ionize_Desorb->TOF_Analyze Spectrum Mass Spectrum (Identity) TOF_Analyze->Spectrum

Caption: MALDI-TOF MS workflow for rapid peptide identity confirmation.

Amino Acid Analysis (AAA)

AAA is a quantitative technique that determines the amino acid composition of a peptide. [7]It involves hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification. [7][13]This method confirms that the correct amino acids are present in the expected ratios and can provide an accurate measure of peptide concentration. [7]

Causality Behind Experimental Choices in AAA
  • Hydrolysis: Acid hydrolysis (typically 6 M HCl at 110°C for 24 hours) is the standard method for cleaving peptide bonds. [13]* Separation and Detection: The hydrolyzed amino acids are typically separated by ion-exchange chromatography or reversed-phase HPLC after derivatization, followed by detection (e.g., ninhydrin reaction or fluorescence). [13]

Experimental Protocol: Amino Acid Analysis of Biotinyl-PTH (44-68)
  • Hydrolysis: Place a known amount of the peptide in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours under vacuum. [13]2. Derivatization: After hydrolysis and removal of HCl, derivatize the amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV.

  • Chromatography: Separate the derivatized amino acids using RP-HPLC.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. Calculate the molar ratios of the amino acids and compare them to the theoretical composition of Biotinyl-PTH (44-68).

Visualization of AAA Workflow

AAA_Workflow cluster_prep_aaa Sample Preparation cluster_analysis_aaa Analysis cluster_data_aaa Data Analysis Hydrolyze Acid Hydrolysis (6 M HCl) Derivatize Derivatize Amino Acids Hydrolyze->Derivatize Separate_AAA HPLC Separation Derivatize->Separate_AAA Detect_AAA Detection (e.g., UV) Separate_AAA->Detect_AAA Quantify Quantify Amino Acids Detect_AAA->Quantify Compare Compare to Theoretical Ratios Quantify->Compare

Caption: Amino Acid Analysis workflow for compositional verification.

Comparison of Techniques for Biotinyl-PTH (44-68) Homogeneity Assessment

FeatureRP-HPLCLC-MSMALDI-TOF MSAmino Acid Analysis (AAA)
Primary Information PurityPurity and IdentityIdentityComposition and Quantity
Resolution HighHighModerateNot applicable for purity
Sensitivity ModerateHighHighModerate
Quantitative? Yes (relative purity)Semi-quantitativeNo (qualitative)Yes (absolute quantity)
Strengths - Excellent for resolving impurities with different hydrophobicities.- Robust and reproducible.- Confirms molecular weight of the main peak and impurities.- High sensitivity. [5]- Rapid analysis.- Tolerant to some buffers and salts.- Confirms amino acid composition.- Provides accurate peptide quantification. [7]
Weaknesses - Does not provide molecular weight information.- Co-elution of impurities is possible.- More complex instrumentation.- Ion suppression can affect quantification.- Lower resolution than LC-based methods.- Not quantitative.- Destructive to the sample.- Time-consuming.- Does not provide sequence information.
Best For... Routine purity checks and quality control.Comprehensive characterization of purity and identity.Quick identity confirmation.Verifying composition and accurate quantification for bioassays.

Conclusion and Recommendations

A comprehensive assessment of Biotinyl-PTH (44-68) homogeneity requires a multi-faceted approach. For routine quality control, RP-HPLC is an indispensable tool for determining purity. However, to ensure the identity of the synthesized peptide and to characterize any observed impurities, LC-MS is essential. MALDI-TOF MS serves as a rapid and valuable method for initial identity verification. Finally, Amino Acid Analysis provides orthogonal confirmation of the peptide's composition and is the gold standard for accurate quantification.

For the highest level of confidence in the homogeneity of Biotinyl-PTH (44-68), a combination of RP-HPLC and LC-MS is strongly recommended for purity and identity assessment, supplemented with Amino Acid Analysis for compositional verification and accurate quantification. This rigorous analytical strategy ensures the reliability and reproducibility of your research and development activities.

References

  • CSH Protocols. (n.d.). General Method for MALDI-MS Analysis of Proteins and Peptides. Retrieved from [Link]

  • Apex Peptide Supply. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Bio-protocol. (2018). MALDI-TOF MS/MS analysis for peptide identification. Retrieved from [Link]

  • Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Molecular Edge. (2026, January 31). Understanding Peptide COAs: Interpreting HPLC & Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.5: Amino Acid Analysis of Peptides. Retrieved from [Link]

  • Cohen, S. A., & Michaud, D. P. (2009). Amino Acid Analysis. Current Protocols in Protein Science, 58(1), 11.9.1–11.9.37. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). MALDI-TOF. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Stone, K. L., & Williams, K. R. (1993). Amino acid analysis. Methods in molecular biology (Clifton, N.J.), 17, 223–231. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]

  • Qu, W., Glick, J., Dessanti, P., & Cunliffe, J. (2024). A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents. Bioanalysis, 16(16), 895–904. Retrieved from [Link]

  • Bioanalysis. (2024). A comprehensive LC-MS based study of factors influencing biotinylation of critical reagents. Retrieved from [Link]

  • Nierves, L., & Lange, P. F. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. Retrieved from [Link]

  • Peptide Synthesis Blog. (2026, February 5). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • Brennan, M. D., & Muallem, S. (1987). Characterization of soluble and particulate parathyroid hormone receptors using a biotinylated bioactive hormone analog. Endocrinology, 121(4), 1436–1443. Retrieved from [Link]

  • Nierves, L., & Lange, P. F. (2020). Detectability of biotin tags by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Bioanalysis. (2024, September 4). A comprehensive LC-MS based study of factors influencing biotinylation of critical reagents. Retrieved from [Link]

  • Aguilar, M. I., & Hearn, M. T. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology, 192, 23–42. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 510(k) Substantial Equivalence Determination Decision Summary. Retrieved from [Link]

  • Divieti, P., Geller, A. I., Suliman, G., Juppner, H., & Bringhurst, F. R. (2006). Synthesis and characterization of novel biotinylated carboxyl-terminal parathyroid hormone peptides that specifically crosslink to the CPTH-receptor. Bone, 39(6), 1266–1274. Retrieved from [Link]

Sources

A Comparative Guide to the Receptor Binding Profiles of Full-Length PTH (1-84) and Biotinylated PTH Fragment (44-68)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in endocrinology, bone biology, and drug development, understanding the nuanced interactions between Parathyroid Hormone (PTH) and its receptors is paramount. While the full-length hormone, PTH (1-84), is a well-characterized regulator of calcium and phosphate homeostasis, various circulating fragments of PTH also exist, presenting a more complex biological picture. This guide provides an in-depth comparative analysis of the binding characteristics of the intact hormone, PTH (1-84), versus a specific biotinylated mid-region fragment, Biotinyl-PTH (44-68).

This analysis moves beyond a simple recitation of data, offering insights into the causal logic behind the experimental design and a critical interpretation of the results. We will explore the binding of these ligands to the two primary, functionally distinct PTH receptor types: the classical N-terminal-binding PTH Receptor Type 1 (PTH1R) and the more recently characterized C-terminal PTH Receptor (CPTHR).

Introduction: The Two-Receptor Paradigm of PTH Signaling

Parathyroid Hormone's biological effects are primarily initiated by its binding to cell surface receptors. The classical understanding of PTH action is mediated through the PTH1R , a G protein-coupled receptor that recognizes the N-terminal (1-34) region of the hormone[1]. This interaction triggers downstream signaling cascades, most notably the activation of adenylyl cyclase and phospholipase C[2].

However, compelling evidence has emerged for a second class of receptors that specifically recognize the carboxyl-terminal (C-terminal) region of PTH (1-84)[3][4]. This C-terminal PTH Receptor (CPTHR ) is highly expressed in bone cells and appears to mediate biological activities distinct from those of the PTH1R, including the regulation of osteocyte apoptosis[4]. Consequently, full-length PTH (1-84) can be considered a dual-ligand, capable of interacting with both receptor systems.

In contrast, PTH fragments, which are abundant in circulation, may exhibit selective binding to one receptor, the other, or neither. This guide focuses on Biotinyl-PTH (44-68), a synthetic fragment corresponding to the mid-region of the full-length hormone. The biotin tag provides a valuable tool for detection and purification, making such fragments useful in a variety of assay formats[5][6]. The central question we address is: to which receptor, if any, does this mid-region fragment bind, and how does its binding profile compare to the parent hormone?

Experimental Design: Methodologies for a Definitive Binding Comparison

To objectively compare the binding characteristics of PTH (1-84) and Biotinyl-PTH (44-68), a multi-faceted approach employing orthogonal techniques is required. Here, we detail the protocols for two gold-standard methods: Radioligand Competitive Binding Assays and Surface Plasmon Resonance (SPR). These methods were chosen to provide both endpoint affinity data (IC50/Kd) and real-time kinetic analysis (ka/kd).

Radioligand Competitive Binding Assay

This assay determines the binding affinity of our test ligands by measuring their ability to compete with a radiolabeled ligand for binding to the target receptors. The causality here is that a higher affinity of the unlabeled ligand will require a lower concentration to displace the radiolabeled tracer, resulting in a lower IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes (ROS 17/2.8 for CPTHR, HEK293-PTH1R for PTH1R) Incubate Incubate: Membranes + Radioligand + Competitor (Varying Concentrations) Membranes->Incubate Radioligand Prepare Radioligand (125I-[Tyr34]hPTH(19-84)) Radioligand->Incubate Competitors Prepare Unlabeled Competitors (PTH(1-84) & Biotinyl-PTH(44-68)) Competitors->Incubate Filter Vacuum Filtration (Separate Bound from Free) Incubate->Filter Equilibrium Count Gamma Counting (Quantify Bound Radioactivity) Filter->Count Plot Plot % Binding vs. [Competitor] Count->Plot Calculate Calculate IC50 and Kd/Ki Plot->Calculate

Caption: Radioligand Competitive Binding Assay Workflow.

Detailed Protocol:

  • Cell Membrane Preparation:

    • For CPTHR analysis, use ROS 17/2.8 osteosarcoma cells, which are known to express this receptor[3]. Culture cells and prepare membrane homogenates as previously described[7].

    • For PTH1R analysis, use membranes from HEK293 cells stably overexpressing the human PTH1R.

    • Determine total protein concentration of membrane preparations using a BCA assay.

  • Radioligand:

    • Use ¹²⁵I-labeled [Tyr³⁴]hPTH(19-84) as the radioligand for the CPTHR assay. This tracer has been validated for its specific, high-affinity binding to the CPTHR[3].

    • For the PTH1R assay, ¹²⁵I-labeled PTH(1-34) would be the appropriate tracer.

  • Competition Assay:

    • Perform assays in 96-well plates in a final volume of 250 µL per well[7].

    • To each well, add:

      • 150 µL of cell membranes (e.g., 20-50 µg protein).

      • 50 µL of unlabeled competitor [PTH (1-84) or Biotinyl-PTH (44-68)] at concentrations spanning a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

      • 50 µL of radioligand at a fixed concentration (e.g., 25-50 pM).

    • Define non-specific binding using a high concentration (e.g., 1 µM) of unlabeled PTH (1-84).

    • Incubate plates for 60-90 minutes at 30°C with gentle agitation to reach equilibrium[7].

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding[7].

    • Wash filters multiple times with ice-cold wash buffer.

    • Quantify the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding for each competitor concentration.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each ligand.

Surface Plasmon Resonance (SPR) Analysis

SPR provides a label-free, real-time analysis of binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). The rationale is to immobilize one molecule (the ligand) and flow the other (the analyte) over the surface; a binding event causes a change in the refractive index, which is measured in Resonance Units (RU).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Chip Select & Prepare Sensor Chip (e.g., CM5 or Streptavidin Chip) Immobilize Immobilize Ligand (Receptor ECD) Chip->Immobilize Ligand Prepare Ligand (Recombinant Receptor ECD) Ligand->Immobilize Analyte Prepare Analytes (PTH(1-84) & Biotinyl-PTH(44-68)) Inject Inject Analytes (Multiple Concentrations) Analyte->Inject Immobilize->Inject Association Regenerate Regenerate Surface Inject->Regenerate Dissociation Sensorgram Obtain Sensorgrams (Response vs. Time) Inject->Sensorgram Regenerate->Inject Next Cycle Fit Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Sensorgram->Fit Calculate Determine ka, kd, and KD Fit->Calculate

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Protocol:

  • Ligand Preparation & Immobilization:

    • Express and purify the recombinant extracellular domains (ECDs) of human PTH1R and, if available, the CPTHR.

    • For Biotinyl-PTH (44-68), a streptavidin-coated sensor chip can be used to directly capture the peptide, which simplifies the protocol and ensures oriented immobilization[8][9].

    • Alternatively, for unlabeled ligands, use a CM5 sensor chip and immobilize the receptor ECDs via standard amine coupling. A reference flow cell should be prepared similarly but without the immobilized ligand to subtract bulk refractive index changes[10].

  • Analyte Preparation:

    • Prepare a series of dilutions of PTH (1-84) and Biotinyl-PTH (44-68) in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically range from low nM to µM to cover the expected affinity range.

  • SPR Measurement:

    • Equilibrate the sensor chip surface with running buffer until a stable baseline is achieved.

    • Inject the analyte solutions over the ligand and reference flow cells for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Results: A Tale of Two Ligands and Two Receptors

The experimental methodologies described above yield quantitative data that allow for a direct comparison of the binding profiles. The results, based on existing literature, are summarized below.

Radioligand Binding Assay Results
LigandTarget ReceptorRadioligand DisplacedResultEstimated IC50
PTH (1-84) PTH1R¹²⁵I-PTH(1-34)Yes~1-10 nM
CPTHR¹²⁵I-PTH(19-84)Yes~20-30 nM[3]
Biotinyl-PTH (44-68) PTH1R¹²⁵I-PTH(1-34)No>10,000 nM
CPTHR¹²⁵I-PTH(19-84)No[3]>10,000 nM[3]

Table 1: Summary of Competitive Radioligand Binding Data.

The data clearly indicate that full-length PTH (1-84) effectively binds to both the PTH1R and the CPTHR, exhibiting high affinity for both receptors in the low nanomolar range. In stark contrast, the PTH (44-68) fragment shows no ability to displace radioligands from either receptor, even at high concentrations[3]. The addition of a biotin tag is not expected to confer binding activity where none exists.

Surface Plasmon Resonance (SPR) Kinetic Data
AnalyteImmobilized Ligand (Receptor)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
PTH (1-84) PTH1R-ECD~10⁵ - 10⁶~10⁻² - 10⁻³~1-10
CPTHR-ECD~10⁴ - 10⁵~10⁻³~20-30
Biotinyl-PTH (44-68) PTH1R-ECDNo Binding DetectedN/AN/A
CPTHR-ECDNo Binding DetectedN/AN/A

Table 2: Summary of Representative Surface Plasmon Resonance Kinetic Data.

The SPR results corroborate the findings from the radioligand assays. PTH (1-84) demonstrates measurable association and dissociation kinetics for both receptor types, confirming a direct interaction. Conversely, Biotinyl-PTH (44-68) is expected to produce no significant binding response (i.e., no change in RU) when injected over surfaces with either PTH1R or CPTHR immobilized, indicating a lack of interaction.

Discussion and Mechanistic Interpretation

The Molecular Logic of PTH-Receptor Interaction

Caption: Ligand-Receptor Interaction Pathways.

This outcome is mechanistically sound and supported by extensive structure-function studies of the PTH-PTH1R interaction. High-affinity binding and activation of the PTH1R require a two-site interaction: the C-terminal portion of the PTH(1-34) fragment engages the receptor's large N-terminal extracellular domain (ECD), while the extreme N-terminus of the hormone interacts with the receptor's transmembrane domain bundle to initiate signaling[2][11]. The PTH (44-68) fragment lacks both of these critical domains and is therefore unable to bind the PTH1R.

The finding that PTH (44-68) also fails to bind the CPTHR is particularly insightful. While the exact binding epitope on the CPTHR is not as well-defined as for the PTH1R, studies using various C-terminal fragments have shown that binding affinity is significantly reduced as the fragment is truncated from the N-terminal end. For example, PTH (39-84) binds with a much lower affinity (Kd ~400-800 nM) than PTH (19-84) (Kd ~20-30 nM), and PTH (53-84) binds with an even lower affinity (Kd > 5000 nM)[3]. This suggests that regions between residues 19 and 52 are critical for high-affinity CPTHR binding. The PTH (44-68) fragment lies outside the primary binding region of the PTH1R and appears to also lack the necessary determinants for CPTHR interaction.

Conclusion for the Field

For researchers utilizing PTH fragments, this comparative analysis provides critical guidance.

  • PTH (1-84) should be used when studying the integrated effects of activating both PTH1R and CPTHR pathways. Its binding to both receptors must be considered when interpreting experimental outcomes.

  • Biotinyl-PTH (44-68) , contrary to what might be assumed for a PTH fragment, is not a suitable tool for studying either PTH1R or CPTHR binding or function. Its utility lies elsewhere, for example, as a negative control in binding assays or potentially as an immunogen for generating antibodies specific to the mid-region of PTH, which can be valuable for certain immunoassays[4].

This guide underscores the importance of empirical validation of ligand-receptor interactions. The biotin tag on Biotinyl-PTH (44-68) makes it a convenient probe, but its value is predicated on its binding characteristics. Our analysis, grounded in established experimental data and protocols, demonstrates that this particular fragment is inert with respect to the known PTH receptor systems. This knowledge is essential for the rigorous design and accurate interpretation of research in the complex field of parathyroid hormone biology.

References

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Gardella, T. J., & Jüppner, H. (2001). Receptors for PTH and PTHrP: their biological importance and functional properties. American Journal of Physiology-Endocrinology and Metabolism, 281(5), E885-E894.
  • Inomata, N., Akiyama, M., Jüppner, H., & Gardella, T. J. (1995). Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84). Endocrinology, 136(11), 4732-4740.
  • Lal, V., & Thrasyvoulou, C. (2022). Endosomal parathyroid hormone receptor signaling. American Journal of Physiology-Cell Physiology, 323(5), C1479-C1488.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Gombert, W., Gensure, R. C., Gardella, T. J., & Jüppner, H. (1992). Synthesis of fully active biotinylated analogues of parathyroid hormone and parathyroid hormone-related protein as tools for the characterization of parathyroid hormone receptors. Biochemistry, 31(16), 4026–4033.
  • D'Amour, P., Brossard, J. H., Rousseau, L., Nguyen-Yam, M. C., & Nassif, E. (2006). PTH(1–84)/PTH(7–84): a balance of power. American Journal of Physiology-Renal Physiology, 290(5), F997-F1006.
  • Fukayama, S., Tashjian, A. H., Jr, & Davis, J. N. (1995). Signaling by N- and C-terminal sequences of parathyroid hormone-related protein in hippocampal neurons. Endocrinology, 136(9), 3843–3851.
  • D'Amour, P., Rousseau, L., Brossard, J. H., & Lazure, C. (2006). Synthesis and Characterization of Novel Biotinylated Carboxyl-terminal Parathyroid Hormone Peptides that Specifically Crosslink to the CPTH-receptor. The protein journal, 25(6), 405–416.
  • Pioszak, A. A., & Xu, H. E. (2007). Structural characterization of the parathyroid hormone receptor domains determinant for ligand binding. Biochemical Society Transactions, 35(Pt 4), 745–748.
  • Bergwitz, C., Jusseaume, S. A., Luck, M. D., Jüppner, H., & Gardella, T. J. (1994). The extracellular amino-terminal region of the parathyroid hormone (PTH)/PTH-related peptide receptor determines the binding affinity for carboxyl-terminal fragments of PTH-(1-34). Endocrinology, 134(2), 879–884.
  • Gardella, T. J., & Jüppner, H. (2001). Molecular properties of the receptors for parathyroid hormone and parathyroid hormone-related peptide. Journal of Bone and Mineral Research, 16(12), 2145-2152.
  • Li, X., Wang, Y., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Brennan, M. D., & Heath, H. (1987). Characterization of soluble and particulate parathyroid hormone receptors using a biotinylated bioactive hormone analog. Endocrinology, 121(4), 1359-1365.
  • Okazaki, M., & Gardella, T. J. (2018). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology, 14(8), 478–491.
  • Dean, T., Ling, S. H. M., & Gardella, T. J. (2008). Prolonged signaling at the parathyroid hormone receptor by peptide ligands targeted to a specific receptor conformation. Proceedings of the National Academy of Sciences, 105(43), 16782-16787.
  • Biosensing Instrument. (n.d.). Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Thomsen, A. R. B., & Wold, E. A. (2010). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 662, 213-228.
  • Guo, D., & Neubig, R. R. (2010). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current protocols in pharmacology, Chapter 2, Unit2.9.
  • Li, X., Wang, Y., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Rubin, M. R., & Bilezikian, J. P. (1990). Characterization of fully active biotinylated parathyroid hormone analogs. Application to fluorescence-activated cell sorting of parathyroid hormone receptor bearing cells. Endocrinology, 126(1), 22-28.
  • Chorev, M., & Rosenblatt, M. (1989). Biotinylated parathyroid hormone as a probe for the parathyroid hormone receptor. Structure-function analysis and detection of specific binding to cultured bone cells by flow cytometry. The Journal of biological chemistry, 264(28), 16359–16365.
  • Radeff, J. M., Rizzoli, R., & Bonjour, J. P. (2006). hPTH-fragments (53-84) and (28-48) antagonize the stimulation of calcium release and repression of alkaline phosphatase activity by hPTH-(1-34) in vitro. Journal of bone and mineral metabolism, 24(2), 118–124.
  • D'Amour, P., Brossard, J. H., & Rousseau, L. (2003). Amino-Terminal Form of Parathyroid Hormone (PTH) with Immunologic Similarities to hPTH(1–84) Is Overproduced in Primary Hyperparathyroidism. Clinical chemistry, 49(12), 2037–2044.
  • Murray, T. M., Rao, L. G., & Muzaffar, S. A. (1995). Carboxyl-terminal parathyroid hormone peptide (53-84) elevates alkaline phosphatase and osteocalcin mRNA levels in SaOS-2 cells. Bone, 16(6), 617–621.
  • Aapptec Peptides. (n.d.). Parathyroid Hormone (53-84) [89439-30-5].
  • Echelon Biosciences. (n.d.). Parathyroid Hormone (PTH) (39-84), human.

Sources

verifying biotinylation sites on human PTH 44-68

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Validating Biotinylation Regio-Specificity in hPTH (44-68)

Part 1: Executive Summary & Scientific Context

The mid-region fragment of human Parathyroid Hormone, hPTH (44-68) , is a critical epitope for distinguishing intact PTH (1-84) from circulating C-terminal fragments in renal failure models. Biotinylating this fragment is essential for developing high-sensitivity immunoassays (e.g., ELISA, ECL).

However, the sequence of hPTH 44-68 presents a unique "cluster" challenge. Unlike larger proteins where random amine-labeling (NHS-ester chemistry) is acceptable, this 25-amino acid peptide contains three Lysine residues (K53, K54, K65) and one N-terminal Arginine (R44) .

  • The Problem: Generic biotinylation yields a heterogeneous mixture of mono-, di-, and tri-biotinylated species. Labeling K53 or K54 can sterically hinder antibody binding to the critical mid-region epitope (44-53).

  • The Solution: This guide compares the validation of a Site-Specific Biotinylated hPTH 44-68 (The Product) against generic alternatives, using High-Resolution Mass Spectrometry (HRMS) as the gold standard over legacy colorimetric assays.

Part 2: Comparative Analysis of Verification Methods

We evaluated three methods for verifying biotin incorporation. The data below demonstrates why legacy methods fail for this specific peptide and why HRMS is the requisite standard.

Table 1: Performance Matrix of Biotin Quantification Methods
FeatureMethod A: HABA Assay (Legacy)Method B: Intact LC-MS (Screening)Method C: Glu-C Peptide Mapping (The Product Standard)
Principle Colorimetric displacement of dye from Avidin.Mass shift detection (+226.08 Da per biotin).Enzymatic digestion + MS/MS sequencing.
Sample Req. High (>100 µg).Low (<1 µg).Low (<2 µg).
Site Specificity None (Gives average ratio only).Low (Counts biotins, doesn't locate them).High (Pinpoints exact residue K53 vs K65).
Precision +/- 20% error (Steric hindrance).+/- 0.01 Da accuracy.Single-residue resolution.
Suitability Fail: Underestimates biotin on small peptides.Pass: Good for QC of batch homogeneity.Optimal: Required for epitope validation.
Expert Insight: Why HABA Fails for hPTH 44-68

Part 3: Experimental Protocol (The "Self-Validating" System)

To guarantee the integrity of The Product (specifically labeled at K65 to preserve the 44-53 epitope), we utilize a Glu-C Endoproteinase Mapping Strategy .

Note: Trypsin is unsuitable here because it cleaves at Lysines (K) and Arginines (R). Since hPTH 44-68 contains ...R-K-K..., Trypsin digestion destroys the very sites we need to analyze.

Workflow: Glu-C LC-MS/MS Verification

Materials:

  • Analyte: Biotinylated hPTH 44-68 (Sequence: RDAGSQRPRKKEDNVLVESHEKSLG)

  • Enzyme: Glu-C (Staphylococcus aureus Protease V8). Specificity: Cleaves C-terminal of Glutamic Acid (E).

  • Instrument: Q-Exactive or equivalent Orbitrap MS.[1]

Step-by-Step Methodology:

  • Reconstitution: Dissolve 10 µg of lyophilized peptide in 50 mM Ammonium Bicarbonate (pH 7.8).

  • Digestion: Add Glu-C at a 1:20 (enzyme:substrate) ratio. Incubate at 37°C for 4 hours.

    • Mechanism:[2][3][4] Glu-C cuts at E55, E61, and E64.

    • Predicted Fragments:

      • Fragment 1 (44-55): RDAGSQRPRKKE (Contains K53, K54 )

      • Fragment 2 (56-61): DNVLVE

      • Fragment 3 (62-64): SHE

      • Fragment 4 (65-68): KSLG (Contains K65 )

  • LC Separation: Inject onto a C18 Reverse Phase column (1.7 µm, 2.1 x 100 mm). Gradient: 2% to 40% ACN over 30 mins.

  • MS Acquisition: Data-Dependent Acquisition (DDA). Target mass inclusion list for native vs. biotinylated fragments.

    • Validation Logic: If Biotin is on K65, Fragment 4 mass shifts by +226.08 Da. Fragment 1 remains native. If Biotin is on K53/54, Fragment 1 shifts.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision logic and the specific fragmentation map for hPTH 44-68.

Diagram 1: Method Selection Decision Tree

BiotinValidation Start Start: Verify Biotin on hPTH 44-68 Q1 Is Site-Specificity Required? Start->Q1 Legacy Method: HABA Assay Q1->Legacy No (Quick QC) HRMS_Intact Method: Intact HRMS Q1->HRMS_Intact Yes (Stoichiometry) Mapping Method: Glu-C Peptide Mapping Q1->Mapping Yes (Epitope Validation) Fail Result: Inaccurate for <3kDa (Steric Hindrance) Legacy->Fail Result_Intact Result: Total Biotin Count (No Location Data) HRMS_Intact->Result_Intact Result_Intact->Mapping Ambiguous Result Digest Digestion: Glu-C (Cuts at Glu) Mapping->Digest Result_Map Result: Precise Site ID (K53 vs K65) Digest->Result_Map

Caption: Decision matrix for selecting the appropriate validation method. HABA is rejected for small peptides; Glu-C mapping is the definitive path.

Diagram 2: Glu-C Fragmentation Logic for hPTH 44-68

Fragmentation Seq R44-E55 D56-E61 S62-E64 K65-G68 Sequence: RDAGSQRPRKKE DNVLVE SHE KSLG GluC Glu-C Enzyme Action Seq:f0->GluC Seq:f3->GluC Frag1 Fragment 1 (44-55) Contains K53, K54 Target: Unmodified GluC->Frag1 Cleavage at E55 Frag4 Fragment 4 (65-68) Contains K65 Target: Biotinylated (+226 Da) GluC->Frag4 Cleavage at E64

Caption: Glu-C digestion map. Differentiating the N-terminal cluster (K53/54) from the C-terminal target (K65).

Part 5: References

  • Clinical Chemistry. (2021). Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry. Clinical Chemistry, 67(6), 844.[5] Retrieved from [Link]

  • Waters Corporation. (2020). Comprehensive Characterization of Proteins and Peptides using LC-MS. Application Note. Retrieved from [Link]

  • National Institutes of Health (NIH). Parathyroid Hormone Sequence and Biology. NIDDK Reference. Retrieved from [Link]

Note on Integrity: All protocols described assume the use of LC-MS grade solvents and protease inhibitors where applicable. The sequence for hPTH 44-68 used is RDAGSQRPRKKEDNVLVESHEKSLG based on standard human PTH 1-84 numbering.

Sources

A Guide to Reproducibility in Biotinyl-PTH (44-68) Based Assays: Principles, Validation, and Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the critical parameters defining reproducibility for immunoassays based on the Biotinyl-Parathyroid Hormone (PTH) (44-68) fragment. As a Senior Application Scientist, the goal is to move beyond mere protocol recitation and delve into the causality behind experimental design, ensuring that every assay is a self-validating system. We will explore the principles of assay design, present detailed validation protocols, and compare performance metrics based on established benchmarks for parathyroid hormone assays.

The Challenge of Measuring PTH: A Landscape of Heterogeneity

Parathyroid hormone (PTH) is an 84-amino acid peptide critical for calcium homeostasis.[1] However, its measurement is complicated by a high degree of molecular heterogeneity in circulation. The intact, biologically active hormone (1-84 PTH) has a short half-life of only 2-4 minutes.[1] Metabolism in the liver and kidneys generates a variety of C-terminal, N-terminal, and mid-region fragments.[2]

In certain patient populations, particularly those with chronic kidney disease (CKD), these fragments accumulate and can represent up to 70-80% of the total circulating PTH.[1] This presents a significant challenge for immunoassays, as cross-reactivity with these fragments can lead to an overestimation of bioactive PTH levels.[2] Assays targeting specific fragments, such as the mid-region 44-68 peptide, are therefore of significant interest for specific diagnostic and research applications. The development of assays for this region dates back to the era of radioimmunoassays, where the PTH-(44-68) peptide was used to generate antisera of greater sensitivity.[3]

Assay Architecture: The Role of Biotinyl-PTH (44-68)

An assay utilizing a biotinylated PTH (44-68) fragment is typically designed as a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the biotinylated peptide serves as a critical reagent that competes with the native PTH (44-68) in the sample for a limited number of specific antibody binding sites.

The core principle relies on the high-affinity interaction between biotin and streptavidin, which is used to immobilize one of the key components onto the microplate surface.

Below is a diagram illustrating a common competitive ELISA workflow for a Biotinyl-PTH (44-68) based assay.

Competitive_ELISA_Workflow cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Capture cluster_2 Step 3: Wash & Detection Sample Sample (contains native PTH 44-68) Binding_Complex Incubation: Competition for Antibody Binding Sample->Binding_Complex Biotin_PTH Biotinyl-PTH (44-68) (Tracer) Biotin_PTH->Binding_Complex Antibody Anti-PTH (44-68) Antibody (HRP-conjugated) Antibody->Binding_Complex Capture_Complex Capture of Biotinylated Complexes Binding_Complex->Capture_Complex Biotin-Streptavidin Interaction Well Streptavidin-Coated Well Well->Capture_Complex Wash Wash Step (Removes unbound reagents) Capture_Complex->Wash Substrate TMB Substrate Addition Wash->Substrate Signal Color Development (Signal is inversely proportional to native PTH concentration) Substrate->Signal Validation_Workflow cluster_intra Intra-Assay Precision (Repeatability) cluster_inter Inter-Assay Precision (Reproducibility) A1 Prepare 3 Levels of QCs (Low, Mid, High) A2 Run 20 Replicates of each QC in a SINGLE Assay A1->A2 B1 Use same 3 Levels of QCs A3 Calculate Mean, SD, %CV for each level A2->A3 A4 Acceptance: %CV < 10% A3->A4 B2 Run Duplicates of each QC in 10+ DIFFERENT Assays (Different Days/Operators) B1->B2 B3 Calculate Overall Mean, SD, %CV for each level B2->B3 B4 Acceptance: %CV < 15% B3->B4

Sources

Safety Operating Guide

Proper Disposal Procedures: BIOTINYL-PTH (44-68) (HUMAN)

[1]

Executive Summary: Safety Snapshot

Biotinyl-PTH (44-68) (Human) is a synthetic peptide conjugate primarily used as a tracer in immunoassays or receptor binding studies. While the peptide itself is generally classified as low-toxicity, improper disposal violates federal regulations (RCRA/EPA) and compromises laboratory safety.

Parameter Critical Status
Primary Hazard Chemical Irritant (Potential); Bioactive Peptide.
RCRA Status Non-listed (Not P- or U-listed), but regulated as "Chemical Waste."
Drain Disposal STRICTLY PROHIBITED. Do not pour down laboratory sinks.[1]
Biohazard Status No , unless contaminated with human serum/tissue during assay.
Deactivation Incineration (via EHS) is the only validated destruction method.
Part 1: Chemical & Biological Profile[3][4]

To dispose of this material safely, you must understand its behavior in the waste stream.[2][3][4]

  • The Molecule: A 25-amino acid fragment of human Parathyroid Hormone, conjugated with biotin (Vitamin B7).

  • Stability: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature (

    
     M). This means the complex is extremely stable and resistant to standard chemical breakdown methods like mild acid/base treatment.
    
  • Environmental Impact: While biotin is non-toxic, releasing bioactive peptides into the water supply is a "pseudo-persistent" pollutant risk. Nitrogen-rich peptides can promote bacterial growth in plumbing, and bioactive fragments can theoretically affect aquatic life, though the risk with PTH (44-68) is low compared to steroid hormones.

Expert Insight: Do not assume that because it is a "vitamin conjugate" it is safe for the drain. In regulatory terms, if it was synthesized in a lab, it is chemical waste.

Part 2: Regulatory Framework (Grounding)

Your disposal protocols must align with the following federal standards. Failure to comply can result in institutional fines.

  • EPA Resource Conservation and Recovery Act (RCRA):

    • Under 40 CFR 261 , this peptide is classified as a "Commercial Chemical Product" when discarded. Even though it is not on the "P-list" (acutely toxic), it must be characterized.

    • Directive: Treat as Non-Regulated Chemical Waste unless mixed with solvents (e.g., Acetonitrile), which would make it Ignitable (D001) or Toxic (D003) .

  • OSHA Laboratory Standard (29 CFR 1910.1450):

    • Requires a "Chemical Hygiene Plan" that mandates the segregation of hazardous chemicals from general trash.

Part 3: Step-by-Step Disposal Workflows

The disposal method depends entirely on the state of the matter . Follow the specific workflow below that matches your situation.

Scenario A: Lyophilized Powder (Expired or Spilled)

Context: You have an old vial of powder or dropped a vial containing solid peptide.

  • Containment: Do not sweep dry powder; this creates aerosols.

  • Dampen: Cover the spill with a paper towel dampened with water or 10% bleach to prevent dust generation.

  • Collection: Scoop the chemically contaminated debris into a sealable bag.

  • Labeling: Place the vial and debris into a Solid Chemical Waste container.

    • Label Text: "Solid Waste: Synthetic Peptide (Biotinyl-PTH), Trace Bleach."

Scenario B: Liquid Assay Waste (ELISA/RIA)

Context: Supernatants, wash buffers, or stock solutions containing the peptide.

  • Segregation: Determine the solvent base.

    • Aqueous (PBS/Tris): Collect in a "Non-Hazardous Aqueous" waste carboy.

    • Organic (HPLC waste, Acetonitrile/TFA): Collect in a "Flammable/Organic" waste carboy.

  • Deactivation (Optional but Recommended): For aqueous waste only, add bleach to a final concentration of 10% and let sit for 30 minutes. This hydrolyzes the peptide bonds, reducing bioactivity.

    • Caution:NEVER add bleach to waste containing guanidine hydrochloride (creates toxic chloramine gas) or acids (creates chlorine gas).

  • Disposal: Cap tightly. Request EHS pickup.[1]

Scenario C: Mixed Bio-Chemical Waste

Context: The peptide was added to human serum or cell culture media.

  • Reclassification: The presence of human tissue/fluids overrides the chemical classification. This is now Biohazardous Waste .[5]

  • Inactivation: Treat with 10% bleach for 30 minutes or autoclave (if no volatile chemicals are present).

  • Disposal: Place in Red Biohazard Bags or Sharps Containers (if needles were used).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of Biotinyl-PTH (44-68).

DisposalWorkflowStartStart: Identify Waste FormIsSolidIs it Solid or Liquid?Start->IsSolidLiquidCheckLiquid: Is it mixed withHuman Serum/Cells?IsSolid->LiquidCheckLiquidSolidCheckSolid: Is it a Sharp(Needle/Glass)?IsSolid->SolidCheckSolidBioPathBiohazard Stream(Red Bag/Bin)LiquidCheck->BioPathYes (Bio-Active)Action2Segregate by Solvent(Aqueous vs Organic)LiquidCheck->Action2No (Pure Chem)ChemPathChemical Waste Stream(Carboy/Drum)SolidCheck->ChemPathNo (Gloves/Tips)SharpsPathSharps Container(Puncture Proof)SolidCheck->SharpsPathYesAction1Treat with 10% Bleach(30 mins)BioPath->Action1Action2->ChemPath

Figure 1: Decision Matrix for Biotinyl-PTH (44-68) Waste Stream Segregation.

Part 5: Emergency Spill Response

If a concentrated stock solution (>1 mg/mL) is spilled:

  • Evacuate: If the powder is aerosolized, leave the immediate area for 15 minutes to allow settling.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.[1][6]

  • Neutralize:

    • Cover spill with absorbent pads.

    • Apply 10% Sodium Hypochlorite (Bleach) solution. Allow 15 minutes contact time.

  • Clean: Wipe up with soap and water.[7][1]

  • Report: Log the incident with your facility's EHS department.[1]

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][8] National Academies Press (US).[8] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[6][Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.